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  • Product: 5-Fluoro-2-iodo-4-nitrotoluene
  • CAS: 1803811-31-5

Core Science & Biosynthesis

Foundational

"5-Fluoro-2-iodo-4-nitrotoluene" properties and reactivity

An In-depth Technical Guide to 5-Fluoro-2-iodo-4-nitrotoluene: Properties, Reactivity, and Synthetic Applications Abstract 5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic building block of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-2-iodo-4-nitrotoluene: Properties, Reactivity, and Synthetic Applications

Abstract

5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique arrangement of substituents—a nucleophilic substitution-activating nitro group, a versatile iodine handle for cross-coupling, and a metabolically robust fluorine atom—offers a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, an in-depth analysis of its core reactivity, and detailed, field-proven protocols for its most critical synthetic transformations.

Introduction: A Versatile Scaffold for Modern Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 5-Fluoro-2-iodo-4-nitrotoluene (CAS 1803811-31-5) serves as an exemplary starting material for this purpose.[1] It is a trifunctionalized toluene derivative, where each substituent offers a distinct and orthogonal chemical reactivity. This allows for a modular and sequential approach to molecular construction, making it an invaluable intermediate for creating libraries of novel compounds.

This document serves as a technical guide for professionals, detailing the key attributes of this reagent and providing the scientific rationale behind its application in pivotal synthetic reactions.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Fluoro-2-iodo-4-nitrotoluene are summarized below. While exhaustive experimental spectroscopic data is not publicly available, a predicted profile based on its structure and established principles of spectrometry is provided to aid in characterization.[2][3]

Physical and Chemical Properties
PropertyValueSource
CAS Number 1803811-31-5[1][4][5][6]
IUPAC Name 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene[1]
Molecular Formula C₇H₅FINO₂[1]
Molecular Weight 281.03 g/mol [4]
Physical Form Solid[4]
InChI Key MLIVWQOPSDLZDN-UHFFFAOYSA-N[4]
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The methyl group will appear as a singlet in the typical benzylic region (~2.4-2.6 ppm).

  • ¹³C NMR: The spectrum will display seven distinct signals. The carbon atoms bonded to the electronegative F, I, and NO₂ groups will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant (¹JC-F).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the ortho-nitro and meta-iodo substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically observed around 1525 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[7][8] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 281.[2] Characteristic fragmentation patterns would include the loss of NO₂, O, and potentially the iodine atom.

Core Reactivity and Mechanistic Insights

The synthetic utility of 5-Fluoro-2-iodo-4-nitrotoluene stems from the distinct reactivity of its three key functional groups. The C-I bond is the most labile site for metal-catalyzed cross-coupling, the fluorine atom is activated for nucleophilic aromatic substitution, and the nitro group is a versatile precursor to an amine.

Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is the primary site for palladium-catalyzed reactions due to its lower bond dissociation energy compared to other C-halogen bonds, enabling facile oxidative addition to a Pd(0) center.[9] This allows for the chemoselective formation of new carbon-carbon bonds.

This reaction is a powerful method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Causality Behind Experimental Choices: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Int1 Ar-Pd(II)L₂(I) (Oxidative Addition Intermediate) Pd(0)L2->Int1 Oxidative Addition (+ Ar-I) Int2 Ar-Pd(II)L₂(Ar') (Transmetalation Intermediate) Int1->Int2 Transmetalation (+ Ar'-B(OR)₂ + Base) Int2->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Coupled Product) Int2->Product ArI 5-Fluoro-2-iodo-4-nitrotoluene (Ar-I) ArI->Int1 ArB Ar'B(OH)₂ ArB->Int1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[10][11] This reaction is exceptionally valuable for constructing rigid molecular scaffolds and is typically co-catalyzed by palladium and copper(I).[12]

Causality Behind Experimental Choices: The mechanism involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. A copper-free variant is often preferred in pharmaceutical synthesis to avoid copper contamination of the final product. In such cases, a stronger base is typically required to facilitate the formation of the palladium-acetylide complex directly.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂(I) Pd0->Pd_OA Oxidative Addition (+ Ar-I) Pd_TM Ar-Pd(II)L₂(C≡CR) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination (+ Ar-C≡CR) CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide + R-C≡CH - HX Cu_Acetylide->Pd_OA Transmetalation to Pd(II) Cu_Acetylide->CuI Regeneration

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[13][14] In 5-fluoro-2-iodo-4-nitrotoluene, the fluorine atom is positioned ortho to the nitro group, making it an excellent site for SNAr.

Causality Behind Experimental Choices: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, promoting the initial nucleophilic attack. Although fluoride is a poor leaving group in aliphatic substitution (Sₙ1/Sₙ2), it is an excellent leaving group in SNAr because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[16]

SNAr_Mechanism Start Substrate (Ar-F) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Product Product (Ar-Nu) + Fluoride (F⁻) Intermediate->Product Elimination (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent chemical reactions, such as amide bond formation, diazotization, or reductive amination.

Causality Behind Experimental Choices: Classic conditions for this reduction include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). For solid, poorly soluble nitroarenes, using a co-solvent system such as THF/water can significantly improve reaction rates and yields by ensuring the substrate remains in solution.[17] Care must be taken during hydrogenation, as the C-I bond can sometimes be susceptible to hydrodehalogenation under harsh conditions.

Representative Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous substrates.[18][19][20] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.

Protocol 1: Suzuki-Miyaura Coupling
  • Objective: To synthesize a biaryl derivative via C-C bond formation at the C-I position.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand, if required.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Objective: To couple a terminal alkyne at the C-I position.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if necessary.

    • Add a degassed solvent such as THF or DMF.

    • Add the terminal alkyne (1.2-1.5 equiv) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

    • Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of Fluorine
  • Objective: To displace the fluorine atom with a nucleophile (e.g., an alcohol or amine).

  • Procedure:

    • In a round-bottom flask, dissolve 5-fluoro-2-iodo-4-nitrotoluene (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

    • Add the nucleophile (e.g., a phenol or secondary amine, 1.1-1.5 equiv).

    • Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5-2.0 equiv) to deprotonate the nucleophile if necessary.

    • Heat the mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.

    • Wash the organic layer, dry, concentrate, and purify the product by chromatography or recrystallization.

Safety and Handling

5-Fluoro-2-iodo-4-nitrotoluene is a chemical reagent that requires careful handling in a controlled laboratory environment.

Hazard TypeGHS Classification & PrecautionSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Measures P261: Avoid breathing dust.P271: Use only in a well-ventilated area.P280: Wear protective gloves, clothing, and eye/face protection.[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene is a powerful and versatile building block for synthetic chemistry. Its well-defined and orthogonal reactivity allows for the selective and sequential introduction of diverse functionalities. The C-I bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions, the nitro-activated fluorine atom is primed for nucleophilic substitution, and the nitro group itself is a precursor to a key amine functionality. This trifecta of reactivity, combined with the strategic placement of a fluorine atom, makes it an indispensable tool for constructing novel and complex molecules for pharmaceutical and materials science applications.

References

  • Thermo Fisher Scientific. Safety Data Sheet. [URL not directly available, requires product search on vendor site]
  • MySkinRecipes. 1-Fluoro-3-iodo-5-nitrobenzene Product Page. [Link]

  • ResearchGate. The nucleophilic aromatic substitution reaction between.... [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ChemSigma. 1803811-31-5 5-Fluoro-2-iodo-4-nitrotoluene. [Link]

  • Vapourtec & University of Liberec. Flow Chemistry: Sonogashira Coupling. [Link]

  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

  • ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Neuman, R. C. Jr. Chapter 5: Organic Spectrometry. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • University of Wisconsin-La Crosse. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ResearchGate. Reduction of p-nitrotoluene in different solvent systems using sodium borohydride. [Link]

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... [Link]

  • Wikipedia. 4-Nitrotoluene. [Link]

  • Beilstein Journals. Supporting Information: Amine–borane complex-initiated SF5Cl radical addition.... [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • SCIEDCO. 2-Iodo-4-nitrotoluene, Min. 97.0 (GC), 5 g. [Link]

  • ResearchGate. Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides.... [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-iodo-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Fluoro-2-iodo-4-nitrotoluene, a valuable substituted arom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Fluoro-2-iodo-4-nitrotoluene, a valuable substituted aromatic intermediate in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the regioselective nitration of 4-fluorotoluene to yield 4-fluoro-3-nitrotoluene, followed by the electrophilic iodination of this intermediate. This guide delves into the mechanistic underpinnings of each transformation, providing detailed experimental protocols and explaining the rationale behind the selection of reagents and reaction conditions. All quantitative data is summarized for clarity, and key transformations are visualized to enhance understanding.

Introduction and Strategic Overview

5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound featuring a unique substitution pattern that makes it an attractive building block for the synthesis of more complex molecules. The presence of fluoro, iodo, and nitro groups, along with a methyl substituent, offers multiple points for diversification through various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.

The synthetic strategy outlined in this guide is a logical and efficient two-step sequence:

  • Nitration of 4-fluorotoluene: This initial step introduces the nitro group onto the aromatic ring. The regioselectivity of this reaction is crucial for obtaining the desired 4-fluoro-3-nitrotoluene intermediate.

  • Iodination of 4-fluoro-3-nitrotoluene: The subsequent iodination of the electron-deficient 4-fluoro-3-nitrotoluene requires a potent electrophilic iodinating agent to achieve the desired substitution at the C2 position.

This approach is designed to be both practical and scalable, utilizing readily available starting materials and well-established reaction methodologies.

Mechanistic Considerations and Regioselectivity

A thorough understanding of the factors governing regioselectivity is paramount for the successful synthesis of 5-Fluoro-2-iodo-4-nitrotoluene.

Nitration of 4-Fluorotoluene

The nitration of 4-fluorotoluene is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the incumbent methyl (-CH₃) and fluoro (-F) substituents.[1]

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group due to its positive inductive effect (+I) and hyperconjugation.[2]

  • Fluoro Group (-F): The fluorine atom is a deactivating, ortho, para-directing group. Its strong negative inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, its ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.[1]

In the case of 4-fluorotoluene, the para position relative to the methyl group is occupied by the fluorine atom. Therefore, the incoming nitronium ion (NO₂⁺) will be directed to the positions ortho to the methyl group (C2 and C6) and ortho to the fluorine atom (C3 and C5). The major product of this reaction is typically 4-fluoro-3-nitrotoluene, with 4-fluoro-2-nitrotoluene formed as a minor isomer. The formation of the 3-nitro isomer is favored due to the combined directing effects and steric considerations.

Iodination of 4-Fluoro-3-nitrotoluene

The second step involves the iodination of 4-fluoro-3-nitrotoluene. This substrate is significantly deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups. Therefore, a highly reactive electrophilic iodinating system is required. The combination of N-iodosuccinimide (NIS) and a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H₂SO₄), generates a potent electrophilic iodine species, often represented as I⁺.[3][4]

The regioselectivity of this iodination is governed by the directing effects of the three substituents on the 4-fluoro-3-nitrotoluene ring:

  • Methyl Group (-CH₃): ortho, para-directing (activating).

  • Fluoro Group (-F): ortho, para-directing (deactivating).

  • Nitro Group (-NO₂): meta-directing (strongly deactivating).[5]

The positions available for substitution are C2, C5, and C6.

  • Position C2: This position is ortho to the activating methyl group and meta to the deactivating nitro group. This is the most favored position for electrophilic attack.

  • Position C5: This position is ortho to the fluorine atom and meta to the methyl group, but also ortho to the strongly deactivating nitro group, making it highly disfavored.

  • Position C6: This position is ortho to the methyl group but also ortho to the fluorine and meta to the nitro group. Steric hindrance from the adjacent methyl group makes this position less accessible than C2.

Therefore, the iodination of 4-fluoro-3-nitrotoluene is expected to proceed with high regioselectivity to yield the desired 5-Fluoro-2-iodo-4-nitrotoluene.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Step 1: Synthesis of 4-Fluoro-3-nitrotoluene

This protocol is adapted from standard nitration procedures for aromatic compounds.[2][6]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluorotoluene110.1311.0 g (10.4 mL)0.1
Concentrated Sulfuric Acid (98%)98.0825 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Diethyl ether74.12150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10 mL of concentrated nitric acid to the stirred sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: Once the nitrating mixture has been prepared and cooled, add 11.0 g (10.4 mL) of 4-fluorotoluene dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major product, 4-fluoro-3-nitrotoluene.

Step 2: Synthesis of 5-Fluoro-2-iodo-4-nitrotoluene

This protocol is based on established methods for the iodination of deactivated aromatic compounds using NIS and a strong acid.[3][7]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluoro-3-nitrotoluene155.127.76 g0.05
N-Iodosuccinimide (NIS)224.9912.37 g0.055
Trifluoromethanesulfonic Acid (TfOH)150.0825 mL-
Dichloromethane (DCM)84.93150 mL-
Saturated Sodium Thiosulfate Solution-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7.76 g of 4-fluoro-3-nitrotoluene in 25 mL of trifluoromethanesulfonic acid at 0 °C (ice bath).

  • Addition of NIS: To the stirred solution, add 12.37 g of N-iodosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of 200 g of ice and 100 mL of a saturated sodium thiosulfate solution to quench the excess iodine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-Fluoro-2-iodo-4-nitrotoluene.

Visualization of the Synthetic Pathway

The overall synthetic scheme and the workflow for each step are depicted below using Graphviz.

Overall Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Nitration cluster_step2 Step 2: Iodination 4-Fluorotoluene 4-Fluoro-3-nitrotoluene 4-Fluorotoluene->4-Fluoro-3-nitrotoluene HNO₃, H₂SO₄ 0-10 °C 4-Fluoro-3-nitrotoluene_2 5-Fluoro-2-iodo-4-nitrotoluene 4-Fluoro-3-nitrotoluene_2->5-Fluoro-2-iodo-4-nitrotoluene NIS, TfOH 0 °C to rt

Caption: Overall synthesis of 5-Fluoro-2-iodo-4-nitrotoluene.

Experimental Workflow: Nitration

Nitration_Workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5 °C) B Add 4-Fluorotoluene dropwise at 0-10 °C A->B C Stir at 0 °C for 1 hour B->C D Quench on Ice C->D E Extract with Diethyl Ether D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H

Caption: Workflow for the synthesis of 4-Fluoro-3-nitrotoluene.

Experimental Workflow: Iodination

Iodination_Workflow A Dissolve 4-Fluoro-3-nitrotoluene in TfOH at 0 °C B Add NIS portion-wise at < 5 °C A->B C Stir at 0 °C then rt B->C D Quench on Ice/Na₂S₂O₃ C->D E Extract with DCM D->E F Wash with NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify (Recrystallization/Chromatography) G->H

Caption: Workflow for the synthesis of 5-Fluoro-2-iodo-4-nitrotoluene.

Conclusion

This technical guide has detailed a reliable and well-reasoned synthetic route to 5-Fluoro-2-iodo-4-nitrotoluene. By leveraging a two-step sequence of nitration followed by electrophilic iodination, this valuable intermediate can be accessed in a controlled and regioselective manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors. The careful consideration of reaction mechanisms and directing effects ensures a high degree of predictability and success in the preparation of this versatile building block.

References

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  • Gryp, T., & De Vleeschouwer, F. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 356.
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Foundational

An In-depth Technical Guide to 5-Fluoro-2-iodo-4-nitrotoluene (CAS No. 1803811-31-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic use of hi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of highly functionalized small molecules as synthetic intermediates is paramount. 5-Fluoro-2-iodo-4-nitrotoluene, identified by CAS number 1803811-31-5, emerges as a compound of significant interest for medicinal chemists. Its polysubstituted aromatic scaffold, featuring a fluorine atom, an iodine atom, a nitro group, and a methyl group, presents a rich platform for a variety of chemical transformations. The presence of these distinct functional groups allows for sequential and regioselective modifications, making it a valuable building block for the synthesis of complex molecular architectures.[1]

This technical guide aims to provide a comprehensive overview of 5-Fluoro-2-iodo-4-nitrotoluene, addressing its physicochemical properties, plausible synthetic routes, and predictable reactivity. Furthermore, it will delve into its potential applications in the synthesis of pharmacologically relevant compounds, supported by an understanding of the role of its constituent functional groups in medicinal chemistry. While publicly available data on this specific molecule is limited, this guide will leverage established principles of organic chemistry and analogies to structurally related compounds to provide a robust and insightful resource for researchers.

Physicochemical and Safety Profile

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application in a laboratory setting. The key physicochemical data for 5-Fluoro-2-iodo-4-nitrotoluene are summarized below.

PropertyValueSource
CAS Number 1803811-31-5[2]
Molecular Formula C₇H₅FINO₂[2]
Molecular Weight 281.02 g/mol [2]
IUPAC Name 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene[2]
Synonyms 2-Iodo-4-nitro-5-fluorotoluene[2]
Physical Form Solid-
SMILES CC1=CC(F)=C(=O)C=C1I[2]
InChI InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3[2]
InChI Key MLIVWQOPSDLZDN-UHFFFAOYSA-N[2]

Safety Information:

5-Fluoro-2-iodo-4-nitrotoluene is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07).[2]

Handling Precautions:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Reactivity: A Chemist's Perspective

A potential retrosynthetic analysis suggests that the target molecule can be constructed from a simpler, commercially available starting material like 4-fluoro-2-nitrotoluene.

Synthetic Pathway Target 5-Fluoro-2-iodo-4-nitrotoluene (CAS 1803811-31-5) Intermediate1 4-Fluoro-2-nitrotoluene Target->Intermediate1 Iodination Intermediate2 o-Nitrotoluene & p-Nitrotoluene Intermediate1->Intermediate2 Fluorination (e.g., Balz-Schiemann) or Nucleophilic Aromatic Substitution StartingMaterial Toluene Intermediate2->StartingMaterial Nitration

Figure 1: Proposed retrosynthetic analysis for 5-Fluoro-2-iodo-4-nitrotoluene.

A forward synthesis could proceed as follows:

  • Nitration of Toluene: Toluene can be nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene.[3] These isomers would then need to be separated.

  • Introduction of the Fluoro Group: Starting with the separated o-nitrotoluene, a fluoro group can be introduced. This is a challenging step and could potentially be achieved through various methods, though a high-yielding, regioselective method for this specific transformation might require significant optimization.

  • Iodination: The final step would be the iodination of 4-fluoro-2-nitrotoluene. The activating effect of the methyl group and the directing effects of the existing substituents would need to be carefully considered to achieve iodination at the desired position.

Reactivity Analysis:

The chemical behavior of 5-Fluoro-2-iodo-4-nitrotoluene is governed by the interplay of its functional groups.

Reactivity Sites cluster_molecule cluster_reactions A 5-Fluoro-2-iodo-4-nitrotoluene C1 C-I C2 C-NO2 C3 C-F C4 -CH3 C5 Aromatic Ring R1 Cross-Coupling (e.g., Suzuki, Heck) R1->C1 Versatile handle R2 Reduction to Amine R2->C2 Key transformation R3 Nucleophilic Aromatic Substitution R3->C3 Possible under forcing conditions R4 Side-chain reactions R4->C4 e.g., oxidation, halogenation R5 Further Electrophilic Substitution R5->C5 Deactivated ring

Figure 2: Potential reaction sites and transformations of 5-Fluoro-2-iodo-4-nitrotoluene.

  • The Iodo Group: The carbon-iodine bond is the most versatile site for modification. The iodo group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for library synthesis and lead optimization.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, its primary utility lies in its facile reduction to an amino group.[5] This transformation can be achieved using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[6][7] The resulting aniline derivative is a key precursor for the synthesis of a vast number of pharmaceuticals. The reduction of the nitro group is generally chemoselective and should not affect the other halogen substituents under appropriate conditions.[6]

  • The Fluoro Group: The fluorine atom significantly influences the electronic properties of the molecule. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, increase binding affinity, and modulate pKa.[8][9] While the C-F bond is generally strong, the fluorine atom is positioned ortho to a nitro group, which could make it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although the iodo group is generally a better leaving group in such reactions.[10]

  • The Methyl Group: The methyl group can also be a site for chemical modification, such as oxidation to a carboxylic acid or halogenation to a halomethyl group, further expanding the synthetic utility of this building block.[11]

Potential Applications in Drug Discovery

The strategic incorporation of fluorine-containing building blocks is a well-established strategy in modern drug design.[1][12] The presence of a fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.[13] 5-Fluoro-2-iodo-4-nitrotoluene, with its unique combination of functional groups, is poised to be a valuable intermediate in the synthesis of novel therapeutic agents.

The iodo and nitro functionalities serve as orthogonal synthetic handles. For instance, a Suzuki coupling could be performed at the iodo position, followed by the reduction of the nitro group to an amine. This amine could then be further functionalized, for example, by acylation or sulfonylation, to generate a diverse library of compounds for biological screening.

Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction using 5-Fluoro-2-iodo-4-nitrotoluene as the starting material. This protocol is for illustrative purposes and would require optimization for specific substrates.

Objective: To synthesize a biaryl compound by coupling 5-Fluoro-2-iodo-4-nitrotoluene with a boronic acid.

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Fluoro-2-iodo-4-nitrotoluene, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Self-Validation: The success of the reaction can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product. The disappearance of the starting material can be monitored by TLC or LC-MS.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene (CAS 1803811-31-5) represents a highly functionalized and versatile building block with significant potential in the field of medicinal chemistry and drug discovery. Its unique arrangement of iodo, fluoro, and nitro groups on a toluene scaffold provides multiple avenues for synthetic elaboration. The ability to perform selective transformations at the iodo and nitro positions allows for the construction of complex and diverse molecular libraries. While specific studies on this compound are not widely published, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups. This technical guide provides a foundational understanding of this promising intermediate, intended to empower researchers and scientists in their pursuit of novel therapeutic agents.

References

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  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

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Exploratory

5-Fluoro-2-iodo-4-nitrotoluene applications in medicinal chemistry

An In-Depth Technical Guide to the Applications of 5-Fluoro-2-iodo-4-nitrotoluene in Medicinal Chemistry Executive Summary 5-Fluoro-2-iodo-4-nitrotoluene is a strategically-substituted aromatic building block that offers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 5-Fluoro-2-iodo-4-nitrotoluene in Medicinal Chemistry

Executive Summary

5-Fluoro-2-iodo-4-nitrotoluene is a strategically-substituted aromatic building block that offers medicinal chemists a powerful platform for the synthesis of complex molecules. Its unique arrangement of four distinct functional groups—iodine, fluorine, a nitro group, and a methyl group—provides a toolkit for sequential and site-selective modifications. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, coupled with the susceptibility of the C-F bond to nucleophilic aromatic substitution (SNAr) activated by the para-nitro group, allows for the controlled and orthogonal introduction of diverse chemical functionalities. This guide details the core reactivity of this versatile scaffold, provides field-proven experimental protocols, and illustrates its application in the construction of therapeutically relevant molecules, particularly in the domain of kinase inhibitors.

Introduction: A Scaffold of Strategic Orthogonality

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate structural diversity are paramount. The selection of starting materials is a critical determinant of this efficiency. 5-Fluoro-2-iodo-4-nitrotoluene (IUPAC Name: 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene) has emerged as a valuable intermediate due to its pre-installed and differentially reactive functional groups.[1]

The inherent reactivity hierarchy of this molecule is the cornerstone of its utility:

  • Iodine: The carbon-iodine bond is the most labile site for oxidative addition to low-valent transition metals, making it the primary handle for palladium-catalyzed cross-coupling reactions.[2]

  • Fluorine: The fluorine atom, positioned para to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] Fluorine's presence can also confer desirable pharmacological properties such as enhanced metabolic stability and binding affinity in the final drug candidate.[5][6]

  • Nitro Group: This powerful electron-withdrawing group is not only crucial for activating the fluorine for SNAr but also serves as a synthetic precursor to a primary amine via reduction, opening avenues for amide couplings, sulfonamide formation, and other amine-based chemistries.

  • Methyl Group: While typically the least reactive group, the methyl group can undergo benzylic functionalization under specific radical conditions, offering a further point for late-stage diversification.

This guide will explore the synthetic strategies enabled by this unique molecular architecture.

Core Reactivity and Synthetic Utility

The true power of 5-Fluoro-2-iodo-4-nitrotoluene lies in the ability to address its functional groups in a stepwise manner.

cluster_0 5-Fluoro-2-iodo-4-nitrotoluene cluster_1 Reaction Pathways start F | (CH3)-Ar-(I) | NO2 A Pd-Catalyzed Cross-Coupling start->A Suzuki / Sonogashira etc. B Nucleophilic Aromatic Subst. (SNAr) start->B R-NH2 / R-OH R-SH C Nitro Group Reduction start->C Fe/NH4Cl or H2, Pd/C P1 F | (CH3)-Ar-(Aryl/Alkyne) | NO2 A->P1 P2 Nu | (CH3)-Ar-(I) | NO2 B->P2 P3 F | (CH3)-Ar-(I) | NH2 C->P3

Figure 1: Orthogonal reactivity of 5-Fluoro-2-iodo-4-nitrotoluene.
Palladium-Catalyzed Cross-Coupling at the C-I Bond

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the exclusive site for oxidative addition in palladium-catalyzed reactions. This allows for the reliable introduction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with aryl or vinyl boronic acids/esters. This is a robust method for constructing biaryl scaffolds common in kinase inhibitors.[2]

  • Sonogashira Coupling: Introduces alkynyl moieties, which are valuable isosteres for amide bonds and can serve as handles for further click chemistry.

  • Buchwald-Hartwig Amination: Creates C-N bonds, coupling the scaffold with a wide array of primary and secondary amines. While the iodide is reactive, this reaction is often performed after modifying other parts of the molecule to avoid competing SNAr.[2]

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The SNAr reaction is a cornerstone of this building block's utility. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[4] The strong electron-withdrawing effect of the para-nitro group is essential for stabilizing this negatively charged intermediate, thereby lowering the activation energy for the reaction.[3][7]

Common nucleophiles used in this context include:

  • Primary and secondary amines (aliphatic and aromatic)

  • Alkoxides and phenoxides

  • Thiols and thiophenoxides

This reaction provides a direct and efficient route to introduce key pharmacophoric elements and linking groups.

Reduction of the Nitro Group

The transformation of the nitro group into an aniline is a critical step that dramatically alters the electronic properties of the ring and unlocks a new suite of synthetic possibilities. Standard reduction conditions, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation (e.g., H₂, Pd/C), are highly effective.[8] The resulting amine is a versatile functional group for:

  • Amide and Sulfonamide Formation: Acylation or sulfonylation to append side chains or modify solubility and pharmacokinetic properties.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a variety of other functional groups.

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the strategic application of 5-Fluoro-2-iodo-4-nitrotoluene, a synthetic workflow for a hypothetical pyrazolopyrimidine-based kinase inhibitor scaffold is presented. This class of compounds often targets the ATP-binding site of kinases.[9]

Synthetic Workflow for a Kinase Inhibitor Scaffold A 5-Fluoro-2-iodo-4-nitrotoluene Starting Material B Suzuki Coupling Arylboronic Acid Pd(PPh3)4, Na2CO3 A:f0->B:f0 C Intermediate 1 Biaryl Nitro Compound B:f0->C:f0 D SNAr Reaction Aminopyrazole K2CO3, DMSO C:f0->D:f0 E Intermediate 2 Diarylamine Nitro Compound D:f0->E:f0 F Nitro Reduction Fe, NH4Cl EtOH/H2O E:f0->F:f0 G Intermediate 3 Diarylamine Aniline F:f0->G:f0 H Ring Cyclization Formamide 180 °C G:f0->H:f0 I Final Scaffold Pyrazolopyrimidine Core H:f0->I:f0

Figure 2: Multi-step synthesis leveraging the orthogonal reactivity of the starting material.

This sequence demonstrates a logical approach:

  • Step 1 (Suzuki Coupling): The iodide is first addressed to build the core biaryl structure.

  • Step 2 (SNAr): The activated fluoride is then displaced by a heterocyclic amine, a common feature in kinase inhibitors.

  • Step 3 (Nitro Reduction): The nitro group is converted to an amine, setting the stage for the final ring formation.

  • Step 4 (Cyclization): The aniline and the adjacent amine on the pyrazole ring are cyclized to form the fused pyrazolopyrimidine system.

Experimental Protocols

The following protocols are representative procedures for the key transformations. Researchers should perform their own optimization and safety assessments.

Protocol 1: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki Coupling Workflow start Combine Reactants degas Degas Mixture start->degas heat Heat & Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Figure 3: General workflow for a Suzuki coupling experiment.

Objective: To synthesize 4-Aryl-5-fluoro-2-methyl-nitrobenzene.

  • Setup: To a flame-dried round-bottom flask, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of Dioxane/Water.

  • Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

ParameterCondition
Stoichiometry Building Block: 1.0 eq, Boronic Acid: 1.2 eq
Base Na₂CO₃ (2.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Dioxane/H₂O (3:1)
Temperature 90-100 °C
Typical Yield 75-95%
Table 1: Typical Suzuki-Miyaura Reaction Parameters.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the fluorine with an amine nucleophile.

  • Setup: In a sealed vial, combine the fluorinated starting material (e.g., product from Protocol 1) (1.0 eq), the amine nucleophile (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction: Heat the mixture to 120-140 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Nitro Group Reduction

Objective: To convert the nitro group to a primary amine.

  • Setup: To a round-bottom flask, add the nitro compound (1.0 eq) and ammonium chloride (5.0 eq).

  • Solvent Addition: Add a mixture of Ethanol and Water (e.g., 4:1).

  • Reagent Addition: Heat the mixture to 70-80 °C. Add iron powder (Fe, 5.0 eq) portion-wise over 15 minutes.

  • Reaction: Stir vigorously at reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction and filter the hot solution through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline can often be used without further purification or can be purified by chromatography if necessary.

ReactionReagentsSolventTemperatureTypical Yield
SNAr Amine (1.5 eq), K₂CO₃ (3.0 eq)DMSO120-140 °C60-90%
Reduction Fe (5.0 eq), NH₄Cl (5.0 eq)EtOH/H₂O70-80 °C85-99%
Table 2: Summary of SNAr and Reduction Conditions.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene is a quintessential example of a modern synthetic building block, designed for efficiency and versatility. Its well-defined reactivity hierarchy allows medicinal chemists to execute complex synthetic sequences with a high degree of control and predictability. The ability to perform sequential cross-coupling, SNAr, and amine-forming reactions from a single, commercially available starting material significantly streamlines the synthesis of novel bioactive compounds.[10] As the demand for structurally complex and diverse small molecules continues to grow, the strategic application of such powerful building blocks will remain a critical component of successful drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 5-Fluoro-2-nitrotoluene in Modern Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
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Foundational

A Spectroscopic Investigation of 5-Fluoro-2-iodo-4-nitrotoluene: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Fluoro-2-iodo-4-nitrotoluene, a substituted aromatic compound with significant potential in synthetic organic chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Fluoro-2-iodo-4-nitrotoluene, a substituted aromatic compound with significant potential in synthetic organic chemistry and drug development. The strategic placement of fluoro, iodo, and nitro functionalities on the toluene scaffold creates a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its application. This document is intended for researchers, scientists, and professionals in the field, offering in-depth interpretations of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data.

Molecular Structure and its Spectroscopic Implications

5-Fluoro-2-iodo-4-nitrotoluene presents a fascinating case for spectroscopic analysis. The interplay of the electron-donating methyl group with the electron-withdrawing nitro group, and the inductive and mesomeric effects of the halogen substituents, profoundly influences the chemical environment of each atom. Understanding these interactions is key to deciphering its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Fluoro-2-iodo-4-nitrotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of 5-Fluoro-2-iodo-4-nitrotoluene is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the nitro group and the halogens will generally shift the aromatic protons downfield.

Predicted ¹H NMR Data (based on analysis of related compounds)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2dJ(H,F) ≈ 7-9 HzH-6
~ 7.5 - 7.7dJ(H,H) ≈ 2-3 HzH-3
~ 2.5s--CH₃

Causality behind Assignments:

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will also exhibit coupling to the adjacent fluorine atom, resulting in a doublet.

  • H-3: This proton is ortho to the iodine atom and will be a doublet due to coupling with H-6 (a small meta coupling might be observed).

  • -CH₃: The methyl protons are relatively shielded and will appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon atoms attached to or near electronegative substituents will be deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d, ¹J(C,F))C-5
~ 148 - 152C-4
~ 140 - 145C-2
~ 130 - 135C-1
~ 125 - 130 (d, ²J(C,F))C-6
~ 115 - 120 (d, ²J(C,F))C-3
~ 20-CH₃

Expert Insights:

  • The carbon atom directly bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹J(C,F)).

  • The carbons ortho and meta to the fluorine will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings, respectively.

  • The carbons attached to the nitro group (C-4) and iodine (C-2) will be significantly deshielded.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluoro Substituent

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. The chemical shift of the fluorine in 5-Fluoro-2-iodo-4-nitrotoluene will be influenced by the electronic effects of the other substituents on the aromatic ring. Based on data for similar fluoroaromatic compounds, the chemical shift is expected to be in the range of -110 to -120 ppm relative to CFCl₃. The signal will likely be a doublet of doublets due to coupling with H-6 and a smaller coupling to H-3.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of C₇H₅FINO₂ (296.95 g/mol ).

  • Isotope Pattern: The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance, as iodine is monoisotopic (¹²⁷I).

  • Key Fragmentation Pathways:

    • Loss of the nitro group (-NO₂) to give a fragment at [M-46]⁺.

    • Loss of the iodine atom (-I) to give a fragment at [M-127]⁺.

    • Loss of a methyl radical (-CH₃) to give a fragment at [M-15]⁺.

Experimental Workflow for Mass Spectrometry

cluster_sample Sample Introduction cluster_ms Mass Spectrometer Sample 5-Fluoro-2-iodo-4-nitrotoluene in suitable solvent IonSource Ionization Source (e.g., EI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System & Analysis Detector->DataSystem Signal Processing

Foundational

The Strategic Integration of 5-Fluoro-2-iodo-4-nitrotoluene in Next-Generation Agrochemical Development

An In-depth Technical Guide for Researchers and Synthetic Chemists Authored by: A Senior Application Scientist Abstract The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Synthetic Chemists

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active agrochemical ingredients. Highly functionalized aromatic compounds serve as a cornerstone in the synthesis of novel herbicides, fungicides, and insecticides. This technical guide delves into the untapped potential of 5-Fluoro-2-iodo-4-nitrotoluene, a strategically substituted aromatic intermediate. We will explore the synergistic roles of its distinct functional groups—fluoro, iodo, and nitro—in conferring desirable physicochemical and biological properties to end-use agrochemicals. This whitepaper will serve as a comprehensive resource for researchers and drug development professionals, elucidating the synthetic versatility and rationale for incorporating this promising building block into modern agrochemical discovery pipelines.

Introduction: The Imperative for Advanced Agrochemical Intermediates

The global challenge of feeding a growing population amidst evolving environmental and regulatory landscapes demands the development of more effective, selective, and environmentally benign crop protection agents.[1][2] The agrochemical industry heavily relies on versatile chemical intermediates that enable the efficient synthesis of diverse molecular scaffolds for biological screening.[3][4] Halogenated and nitrated aromatic compounds have historically proven to be invaluable precursors in this endeavor.[5][6] 5-Fluoro-2-iodo-4-nitrotoluene emerges as a particularly compelling starting material due to its unique combination of substituents, each contributing distinct advantages to the molecular design of next-generation agrochemicals.

The strategic placement of a fluorine atom, an iodine atom, and a nitro group on a toluene backbone offers a trifecta of chemical reactivity and property modulation. This guide will deconstruct the individual and combined influence of these functionalities, propose potential synthetic pathways for novel agrochemical candidates, and provide exemplary protocols to illustrate its practical application.

The Chemical Blueprint: Analyzing the Functional Topography of 5-Fluoro-2-iodo-4-nitrotoluene

The potential of 5-Fluoro-2-iodo-4-nitrotoluene as a premier agrochemical intermediate is rooted in the distinct properties of its substituents. Understanding the role of each functional group is paramount to exploiting its full synthetic potential.

The Fluorine Advantage: Enhancing Potency and Persistence

The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design.[7][8] The presence of a fluorine atom can dramatically alter a molecule's physicochemical properties, leading to enhanced biological efficacy.[9]

  • Increased Biological Activity: The high electronegativity of fluorine can modify the electronic properties of the aromatic ring, influencing binding interactions with target enzymes or receptors.[9] This often translates to increased intrinsic activity of the final compound.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by plant or fungal enzymes.[10] This enhanced stability can lead to longer-lasting efficacy in the field.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, such as the waxy cuticle of plant leaves or the cell walls of fungi.[8]

Over 25% of modern herbicides contain at least one fluorine atom, a testament to its significant contribution to agrochemical performance.[11]

The Iodo Group: A Versatile Handle for Molecular Elaboration

The iodine atom at the 2-position of the toluene ring serves as a highly versatile synthetic handle. While less commonly associated with direct biological activity enhancement compared to fluorine, its utility in carbon-carbon and carbon-heteroatom bond formation is unparalleled. This makes it an ideal feature for creating diverse libraries of candidate compounds.

  • Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at this position.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the adjacent nitro group can activate the iodo position for nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for derivatization.

The Nitro Group: A Gateway to Diverse Functionalities and Bioactivity

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[6] Furthermore, it can be readily transformed into other functional groups, most notably an amino group, which is a common feature in many agrochemicals.

  • Synthetic Versatility: The reduction of the nitro group to an amine is a high-yielding and robust reaction. The resulting aniline derivative can then be further modified through a vast array of chemical transformations, including acylation, alkylation, and diazotization, to generate a multitude of different structures.

  • Inherent Bioactivity: Nitroaromatic compounds themselves can exhibit biological activity.[6] For instance, some nitro-aromatic compounds have shown fungicidal properties.[12] The mechanism of action is often related to the reduction of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular components.[6]

Potential Agrochemical Applications and Synthetic Strategies

The unique combination of functional groups in 5-Fluoro-2-iodo-4-nitrotoluene opens up a multitude of possibilities for the synthesis of various classes of agrochemicals.

Herbicides: Building on the Phenylurea Scaffold

A significant class of herbicides, the phenylureas, act by inhibiting photosynthesis at the photosystem II (PSII) level. A well-known example is Chlortoluron, which is synthesized from 2-chloro-4-nitrotoluene.[13][14] By analogy, 5-Fluoro-2-iodo-4-nitrotoluene can serve as a precursor to novel, potentially more potent phenylurea herbicides.

The synthetic pathway would involve the initial reduction of the nitro group to an amine, followed by reaction with a substituted isocyanate. The presence of the fluorine atom is anticipated to enhance the herbicidal activity, while the iodine atom offers a site for further modification to fine-tune the selectivity and physicochemical properties of the final product.

Diagram 1: Proposed Synthesis of a Novel Phenylurea Herbicide

G A 5-Fluoro-2-iodo-4-nitrotoluene B Reduction (e.g., Fe/HCl or H₂, Pd/C) A->B C 4-Fluoro-2-iodo-5-methylaniline B->C D Reaction with Isocyanate (R-N=C=O) C->D E Novel Phenylurea Herbicide D->E G A 1. Reaction Setup (Nitrotoluene, Ethanol, Fe) B 2. Reflux and HCl addition A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Cooling and Filtration) C->D E 5. Neutralization and Extraction D->E F 6. Drying and Concentration E->F G 7. Purification F->G H Pure Aniline Product G->H

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Fluoro-2-iodo-4-nitrotoluene

Abstract: 5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique arrangement of electron-don...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique arrangement of electron-donating and electron-withdrawing substituents creates a nuanced electronic landscape, bestowing upon it a versatile reactivity profile. This guide provides a detailed analysis of the molecule's structure to identify its key electrophilic and nucleophilic sites. We will explore the interplay of inductive and resonance effects, map the molecule's reactivity for both electrophilic and nucleophilic aromatic substitution, and detail its utility in modern synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions. This document serves as a foundational resource for leveraging this powerful building block in complex organic synthesis.

The Electronic Architecture of 5-Fluoro-2-iodo-4-nitrotoluene

The reactivity of an aromatic compound is dictated by the electronic influence of its substituents. In 5-Fluoro-2-iodo-4-nitrotoluene, four distinct groups modulate the electron density of the benzene ring: a methyl group (-CH₃), a nitro group (-NO₂), a fluorine atom (-F), and an iodine atom (-I). Their effects are a combination of two fundamental principles: the inductive effect, which is the polarization of σ-bonds, and the resonance effect, which involves the delocalization of π-electrons.[1]

Analysis of Individual Substituent Effects

The net impact of each group is summarized below:

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (-R/+R)Overall Effect on Ring
Methyl (-CH₃) C1Weakly +I (Donating)Hyperconjugation (Donating)Activating, Ortho/Para-Directing
Iodo (-I) C2Weakly -I (Withdrawing)Weakly +R (Donating)Deactivating, Ortho/Para-Directing
Nitro (-NO₂) C4Strongly -I (Withdrawing)Strongly -R (Withdrawing)Strongly Deactivating, Meta-Directing
Fluoro (-F) C5Strongly -I (Withdrawing)Weakly +R (Donating)Deactivating, Ortho/Para-Directing

The nitro group is the most powerful deactivating group on the ring, withdrawing electron density through both induction and resonance.[2][3] Conversely, the methyl group is the only activating substituent, donating electron density primarily through hyperconjugation and a weak inductive effect.[4] The halogens, fluorine and iodine, present a more complex case: they are deactivating due to their strong inductive withdrawal but direct incoming electrophiles to the ortho and para positions because of electron donation via resonance.[1][5]

Caption: Electronic push-pull effects of the substituents.

Nucleophilic Sites: Reactivity Towards Electrophiles

The term "nucleophilic sites" refers to the positions on the molecule that are electron-rich and thus reactive towards electrophiles. For an aromatic ring, this typically involves Electrophilic Aromatic Substitution (EAS).

The Aromatic Ring

Due to the powerful deactivating effects of the nitro, fluoro, and iodo groups, the aromatic ring of 5-Fluoro-2-iodo-4-nitrotoluene is significantly electron-deficient and therefore, highly unreactive towards EAS.[6][7] Any potential reaction would be sluggish and require harsh conditions.

However, we can predict the least deactivated positions by analyzing the directing effects of the four substituents:

  • -CH₃ (at C1): Directs ortho (C2, C6) and para (C4).

  • -I (at C2): Directs ortho (C1, C3) and para (C5).

  • -NO₂ (at C4): Directs meta (C2, C6).

  • -F (at C5): Directs ortho (C4, C6) and para (C2).

By overlaying these effects, we can identify the positions with the most constructive and least destructive influences.

  • Position C6: Is ortho to the activating methyl group, meta to the deactivating nitro group, and ortho to the deactivating fluorine. This combination makes C6 the most favorable, or least unfavorable, site for electrophilic attack.

  • Position C3: Is ortho to the deactivating iodine and meta to the methyl and fluorine groups. It is significantly deactivated.

Therefore, any forced EAS reaction would be expected to occur predominantly at the C6 position.

Caption: Relative reactivity of ring positions towards electrophiles.

Electrophilic Sites: Reactivity Towards Nucleophiles

Electrophilic sites are electron-poor regions susceptible to attack by nucleophiles. 5-Fluoro-2-iodo-4-nitrotoluene possesses several highly reactive electrophilic centers, making it an exceptionally useful synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group positioned ortho and para to the halogen leaving groups dramatically activates the ring for Nucleophilic Aromatic Substitution (SNAr).[8][9]

  • C5 (Fluoro-substituted): The fluorine atom is para to the nitro group. This is a classic orientation for SNAr. A nucleophile attacking this carbon creates a resonance-stabilized negative intermediate (a Meisenheimer complex) where the charge is delocalized onto the oxygen atoms of the nitro group.[10]

  • C2 (Iodo-substituted): The iodine atom is ortho to the nitro group. This position is also highly activated towards SNAr for the same reason—stabilization of the Meisenheimer complex by the adjacent nitro group.

Leaving Group Ability in SNAr: Contrary to SN1/SN2 reactions, the C-X bond is not broken in the rate-determining step of SNAr. The first step, nucleophilic attack, is rate-limiting.[8] Consequently, more electronegative halogens, which enhance the electrophilicity of the carbon atom via a stronger inductive effect, accelerate the reaction. This often leads to the reactivity order F > Cl > Br > I.[11][12] Therefore, nucleophilic substitution is generally expected to be faster at the C5-F position than the C2-I position, though this can be influenced by the specific nucleophile and reaction conditions.

cluster_0 SNAr at C5 (para to NO₂) cluster_1 SNAr at C2 (ortho to NO₂) start_p Aryl Halide meisenheimer_p Meisenheimer Complex (Resonance Stabilized) start_p->meisenheimer_p + Nu⁻ (slow, RDS) product_p Substituted Product meisenheimer_p->product_p - F⁻ (fast) start_o Aryl Halide meisenheimer_o Meisenheimer Complex (Resonance Stabilized) start_o->meisenheimer_o + Nu⁻ (slow, RDS) product_o Substituted Product meisenheimer_o->product_o - I⁻ (fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The C-I Bond in Cross-Coupling Reactions

The carbon-iodine bond is an exceptionally valuable reaction site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are more reactive than the corresponding bromides or chlorides in these transformations.[13] This makes the C2 position a prime target for forming new carbon-carbon or carbon-heteroatom bonds.

Common Methodologies:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond.[14]

  • Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) using palladium and copper co-catalysts to form a C-C triple bond.[13][15]

  • Heck Coupling: Reaction with an alkene to form a new C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)(I)L₂ pd0->oxidative_add Oxidative Addition aryl_halide Ar-I aryl_halide->oxidative_add transmetal Ar-Pd(II)(R)L₂ oxidative_add->transmetal Transmetalation boronic_acid R-B(OR)₂ boronic_acid->transmetal + Base transmetal->pd0 Reductive Elimination product Ar-R transmetal->product title Simplified Suzuki Coupling Cycle

Caption: Catalytic cycle for Suzuki cross-coupling at the C-I bond.

The Benzylic Methyl Group

The protons on the methyl group at C1 are rendered acidic by the strong electron-withdrawing effect of the para-nitro group. This enhanced acidity allows the methyl group to be deprotonated by a suitable base, forming a benzylic carbanion. This nucleophilic carbanion can then react with various electrophiles. A prime example of this reactivity is the first step of the Leimgruber-Batcho indole synthesis , where the nitrotoluene condenses with a formamide acetal.[16][17]

Summary of Reactive Sites and Methodologies

SiteType of ReactivityKey Enabling Substituent(s)Common Reactions & Methodologies
C6-H Nucleophilic (weak)-CH₃ (activating)Electrophilic Aromatic Substitution (EAS)
C5-F Electrophilic-NO₂ (activating for SNAr)Nucleophilic Aromatic Substitution (SNAr)
C2-I Electrophilic-NO₂ (activating for SNAr)Nucleophilic Aromatic Substitution (SNAr)
C2-I Electrophilic-I (leaving group)Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling
C1-CH₃ Nucleophilic (after deprotonation)-NO₂ (acidifying)Condensation reactions (e.g., Leimgruber-Batcho)

Conceptual Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling at the C-I Position
  • Inert Atmosphere: To an oven-dried flask, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: In a sealed vessel, dissolve 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.) to facilitate the reaction and neutralize the generated acid.

  • Heating: Heat the mixture to a temperature between 80-150 °C. The reaction progress should be monitored by TLC or LC-MS to determine the consumption of the starting material and the regioselectivity of the substitution (F vs. I).

  • Workup: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting product via flash chromatography or recrystallization.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene is a paradigm of strategic molecular design. The careful placement of activating and deactivating groups creates distinct and predictable sites of reactivity. The electron-poor aromatic ring is primed for nucleophilic attack, particularly at the C-F and C-I bonds, which are activated by the potent nitro group. The C-I bond serves as a versatile handle for a suite of powerful cross-coupling reactions, while the acidic benzylic protons of the methyl group open another avenue for C-C bond formation. While the ring is generally inert to electrophilic attack, a single site (C6) remains the least deactivated position. This comprehensive understanding of its electrophilic and nucleophilic character allows chemists to employ 5-Fluoro-2-iodo-4-nitrotoluene as a robust and versatile scaffold for the efficient construction of complex, high-value molecules.

References

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Foundational

An In-Depth Technical Guide to the Thermal Stability of 5-Fluoro-2-iodo-4-nitrotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal stability of 5-Fluoro-2-iodo-4-nitrotoluene, a key intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 5-Fluoro-2-iodo-4-nitrotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. As a polysubstituted aromatic compound containing nitro, iodo, and fluoro groups, a thorough understanding of its thermal behavior is paramount for safe handling, process development, and storage. This document outlines the theoretical considerations governing its stability, detailed experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a discussion of potential decomposition pathways. The methodologies presented are grounded in established safety standards for energetic materials, ensuring a self-validating approach to thermal hazard assessment.

Introduction: The Significance of 5-Fluoro-2-iodo-4-nitrotoluene

5-Fluoro-2-iodo-4-nitrotoluene is a structurally complex aromatic compound with significant utility as a building block in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The presence of multiple functional groups—a nitro group, a fluorine atom, and an iodine atom—on the toluene scaffold imparts unique reactivity, making it a versatile intermediate. However, the combination of a nitro group, known for its energetic properties, with halogen substituents necessitates a rigorous evaluation of its thermal stability to mitigate risks of uncontrolled exothermic decomposition.

This guide serves as a foundational resource for researchers and process chemists, providing both the theoretical framework and practical, field-proven methodologies for a comprehensive thermal hazard assessment.

Theoretical Framework: Predicting Thermal Stability

The thermal stability of 5-Fluoro-2-iodo-4-nitrotoluene is governed by the interplay of its constituent functional groups and their positions on the aromatic ring. An analysis of these substituents provides a predictive understanding of the molecule's potential thermal behavior.

The Role of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution.[1] More critically, the C-NO2 bond is often the "trigger linkage" in the thermal decomposition of nitroaromatic compounds, with its homolytic cleavage being a primary initiation step in many energetic events.[2] The thermal stability of nitroaromatics is inversely related to the ease of this bond scission.

The Influence of Halogen Substituents
  • Fluorine: The fluorine atom at the 5-position is expected to enhance the thermal stability of the molecule. Fluorine is highly electronegative and forms a very strong C-F bond. Its presence can increase the overall stability of the aromatic ring system.

  • Iodine: The iodine atom at the 2-position introduces a point of potential thermal lability. The Carbon-Iodine (C-I) bond is significantly weaker than C-F, C-Cl, or C-Br bonds.[3] Therefore, homolytic cleavage of the C-I bond is a plausible initial step in the thermal decomposition pathway.

The Ortho-Methyl Group Effect

A critical structural feature of 5-Fluoro-2-iodo-4-nitrotoluene is the methyl group at the 1-position, which is ortho to the nitro group at the 4-position. Studies on nitrotoluenes have demonstrated that an ortho-methyl group can significantly decrease thermal stability compared to its meta and para isomers. This is due to the potential for an intramolecular hydrogen transfer from the methyl group to the nitro group, leading to a lower energy decomposition pathway.

Competing Decomposition Pathways

The initial decomposition of 5-Fluoro-2-iodo-4-nitrotoluene is likely to be initiated by the cleavage of the weakest bond. The primary competition will be between the C-NO2 and C-I bonds. While the ortho-methyl group effect would suggest a lowered stability of the C-NO2 bond, the inherent weakness of the C-I bond presents a competing pathway. The actual dominant pathway will depend on the specific bond dissociation energies (BDEs) within this particular molecular geometry.

Hypothesized Initial Decomposition Steps:

  • C-NO2 Bond Homolysis: Favored by the ortho-methyl group effect.

  • C-I Bond Homolysis: Favored by the inherent weakness of the C-I bond.

The subsequent decomposition would involve a cascade of radical reactions, leading to the formation of gaseous products such as NOx, I2, and CO2, and a solid char residue.

Experimental Evaluation of Thermal Stability

A multi-technique approach is essential for a thorough and reliable assessment of thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this evaluation, providing complementary information on thermal events and mass changes. For potentially energetic materials, adherence to established standards such as ASTM E698 and NATO STANAG 4515 is crucial for safety and data integrity.[4][5][6][7][8][9]

Core Instrumentation

A simultaneous TGA/DSC instrument is highly recommended as it ensures that both mass loss and heat flow are measured on the same sample under identical conditions, simplifying data interpretation.

Safety Precautions for Unknown Energetic Compounds

Given the presence of a nitro group, 5-Fluoro-2-iodo-4-nitrotoluene must be treated as a potentially energetic material. The following safety precautions are mandatory:

  • Small Sample Size: Initial screening should be performed on a very small amount of sample (typically 0.5 - 2.0 mg).

  • Personal Protective Equipment (PPE): Safety glasses, a face shield, and appropriate gloves are required. The experiment should be conducted within a fume hood with the sash lowered as much as possible.

  • Crucible Selection: Use vented or pierced-lid crucibles for initial tests to avoid pressure buildup from gaseous decomposition products. For quantitative studies of decomposition energy, high-pressure crucibles may be necessary, but only after initial screening has established the approximate decomposition temperature and energy release.

  • Operator Training: Only personnel experienced in the thermal analysis of energetic materials should perform these experiments.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).

Methodology (based on ASTM E698 principles):

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) across the expected temperature range.

  • Sample Preparation:

    • Tare a clean, vented aluminum crucible and lid.

    • Carefully weigh 0.5 - 2.0 mg of 5-Fluoro-2-iodo-4-nitrotoluene into the crucible. Ensure good thermal contact between the sample and the bottom of the crucible.

    • Loosely place the pierced lid on the crucible. Do not hermetically seal for initial screening.

  • Experimental Program:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (a standard rate of 10 °C/min is recommended for initial screening).

    • Continue heating until the decomposition exotherm is complete, and the heat flow signal returns to the baseline.

    • Cool the instrument to ambient temperature.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Determine the extrapolated onset temperature of the decomposition exotherm.

    • Identify the peak temperature of the exotherm.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (in J/g).

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of mass loss, the temperature of maximum mass loss rate, and the percentage of mass loss associated with decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • Tare a clean, ceramic or platinum crucible.

    • Weigh 1-3 mg of 5-Fluoro-2-iodo-4-nitrotoluene into the crucible.

  • Experimental Program:

    • Place the sample crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min up to a temperature where all decomposition events are expected to be complete (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C).

    • Plot the first derivative of the mass loss curve (DTG) to identify the temperatures of maximum mass loss rates.

    • Determine the onset temperature of each mass loss step.

    • Quantify the percentage of mass lost in each step.

Data Interpretation and Visualization

Summarized Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise table for easy comparison and assessment.

ParameterSymbolValueUnitsMethod
Onset of DecompositionTonset(To be determined)°CDSC
Peak Exotherm TemperatureTpeak(To be determined)°CDSC
Enthalpy of DecompositionΔHd(To be determined)J/gDSC
Onset of Mass LossTmass loss(To be determined)°CTGA
Temperature of Max. Mass Loss RateTmax rate(To be determined)°CTGA (DTG)
Total Mass Loss(To be determined)%TGA
Residual Mass at 600 °C(To be determined)%TGA
Visualizing Experimental Workflows and Potential Pathways

Visual diagrams are invaluable for representing complex workflows and theoretical concepts.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis p1 Weigh 0.5-2.0 mg of 5-Fluoro-2-iodo-4-nitrotoluene p2 Place in vented Al crucible (DSC) or Pt crucible (TGA) p1->p2 d1 Load sample & reference p2->d1 t1 Load sample p2->t1 d2 Purge with N2 (20-50 mL/min) d1->d2 d3 Heat at 10 °C/min d2->d3 d4 Record Heat Flow vs. Temp d3->d4 a1 Determine Tonset, Tpeak, ΔHd d4->a1 t2 Purge with N2 (20-50 mL/min) t1->t2 t3 Heat at 10 °C/min t2->t3 t4 Record Mass vs. Temp t3->t4 a2 Determine Tmass loss, % Mass Loss t4->a2 a3 Assess Thermal Hazard a1->a3 a2->a3

Caption: Workflow for Thermal Stability Assessment.

Hypothesized Decomposition Pathways:

G cluster_path1 Pathway 1: C-NO2 Cleavage cluster_path2 Pathway 2: C-I Cleavage start 5-Fluoro-2-iodo-4-nitrotoluene p1_1 Aryl Radical + •NO2 start->p1_1 Δ (Heat) p2_1 Nitro-aryl Radical + •I start->p2_1 Δ (Heat) p1_2 Further Decomposition (Radical Reactions) p1_1->p1_2 end Gaseous Products (NOx, I2, CO, CO2) + Char Residue p1_2->end p2_2 Dimerization & Further Decomposition p2_1->p2_2 p2_2->end

Sources

Exploratory

The Strategic Sourcing and Application of 5-Fluoro-2-iodo-4-nitrotoluene in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 5-Fluoro-2-iodo-4-nitrotoluene (CAS No. 1803811-31-5), a strategically functionalized aromatic compound, has emerged as a valuable b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Fluoro-2-iodo-4-nitrotoluene (CAS No. 1803811-31-5), a strategically functionalized aromatic compound, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a nitro group on a toluene scaffold—offers a confluence of reactivity and modifiability that is highly prized in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive overview of its commercial availability, key chemical properties, strategic applications in drug development, and detailed protocols for its handling and potential synthesis, offering researchers and process chemists a practical resource for leveraging this versatile reagent.

Introduction: The Molecular Advantage of Polysubstituted Aromatics

In the landscape of modern drug discovery, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. Polysubstituted aromatic rings are foundational scaffolds in a vast number of therapeutic agents. The specific nature and placement of substituents can profoundly influence a molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[1][2]

The subject of this guide, 5-Fluoro-2-iodo-4-nitrotoluene, is a prime example of a "privileged" intermediate. Its structure is engineered for sequential, regioselective transformations:

  • The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an aniline, a common pharmacophore and a versatile synthetic handle.

  • The iodine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom-based fragments.

  • The fluorine atom , a common bioisostere for hydrogen, can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable electrostatic interactions with target proteins.[3]

This trifecta of functional groups makes 5-Fluoro-2-iodo-4-nitrotoluene a highly sought-after intermediate for constructing complex heterocyclic systems and other scaffolds central to the development of targeted therapies, such as kinase inhibitors.[4]

Commercial Availability and Procurement

5-Fluoro-2-iodo-4-nitrotoluene is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. Procurement for research-scale quantities is straightforward, with several vendors listing the compound as in-stock.

SupplierPurityStock StatusNotes
AiFChem 96%In stockProduct intended for scientific research only.[5]
BLD Pharm VariesAvailableOffers supporting documentation including NMR, HPLC, LC-MS.[6]
King-Pharm / Chemsigma VariesAvailableListed for laboratory research and industrial production.[7][8]
Chemspace VariesAvailableLists the compound with IUPAC name and CAS number.[9]

Procurement Strategy: For researchers, it is advisable to request a Certificate of Analysis (CoA) from the supplier to verify purity and identity.[10] While typical purities are around 96-98%, specific applications may require higher grade material. For process development and scale-up, engaging with suppliers like BLD Pharm or King-Pharm, who indicate capabilities for bulk production, is recommended.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use.

PropertyValueSource
CAS Number 1803811-31-5[5][9]
Molecular Formula C₇H₅FINO₂[5]
Molecular Weight 281.03 g/mol [9]
IUPAC Name 1-fluoro-4-iodo-5-methyl-2-nitrobenzene[5][9]
Synonyms 5-Fluoro-2-iodo-4-nitrotoluene[5]
Appearance White to light yellow solid/powder[10][11]
Storage Temperature 0-5°C recommended[10]
Analytical Characterization Workflow

Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic campaign. The following workflow outlines the standard analytical procedures for 5-Fluoro-2-iodo-4-nitrotoluene.

Caption: Standard workflow for analytical characterization.

Rationale:

  • NMR Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR will show the aromatic and methyl protons, with coupling patterns influenced by the fluorine. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.[12]

  • Mass Spectrometry: Confirms the molecular weight (281.03 Da) and provides fragmentation patterns consistent with the structure.

  • HPLC/GC: These chromatographic techniques are the gold standard for assessing purity, separating the main component from any potential impurities.[13]

Synthetic Strategy: A Plausible Retrosynthetic Approach

While specific, validated protocols for the synthesis of 5-Fluoro-2-iodo-4-nitrotoluene are not widely published in peer-reviewed journals, its structure suggests a logical synthetic sequence based on established aromatic chemistry principles. The following represents a field-proven, logical approach a process chemist might devise.

Conceptual Synthetic Workflow

The synthesis logically starts from a more readily available substituted toluene and proceeds through sequential nitration and iodination, where the directing effects of the existing substituents guide the regiochemistry of each step.

Caption: A plausible synthetic route to the target compound.

Step-by-Step Protocol (Hypothetical)

This protocol is based on established methodologies for the iodination of activated aromatic rings. Note: This procedure has not been experimentally validated for this specific substrate and must be performed with all appropriate safety precautions by qualified personnel.

Reaction: Iodination of 4-Fluoro-2-nitrotoluene

Rationale: The starting material, 4-Fluoro-2-nitrotoluene, is commercially available. The existing fluoro and nitro groups are ortho-, para-directing and meta-directing, respectively. However, the methyl group is a strong ortho-, para-director and the fluorine is a weaker ortho-, para-director. The position ortho to the methyl group and meta to the nitro group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic iodination.

Materials:

  • 4-Fluoro-2-nitrotoluene (1 equivalent)

  • N-Iodosuccinimide (NIS) (1.1 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) (as solvent and catalyst)

  • Dichloromethane (DCM) (for workup)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add 4-Fluoro-2-nitrotoluene to the stirred sulfuric acid. Once dissolved, add N-Iodosuccinimide portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The strong acid protonates the nitro group, further deactivating the ring, but also acts as a powerful solvent for the reactants. NIS is a mild and effective source of the electrophilic iodine species (I⁺).

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product and dilute the sulfuric acid.

    • Self-Validation: The formation of a precipitate upon quenching is the first indicator of product formation.

  • Workup: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted iodine), saturated aqueous sodium bicarbonate (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 5-Fluoro-2-iodo-4-nitrotoluene.

    • Self-Validation: Final purity should be confirmed by HPLC and identity confirmed by NMR and MS, as described in Section 3.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

While direct citations for the use of 5-Fluoro-2-iodo-4-nitrotoluene are sparse, its structure is ideally suited for the synthesis of heterocyclic cores found in many kinase inhibitors.[14][15] Kinases are a critical class of enzymes whose dysregulation is implicated in diseases like cancer.[16] The molecule can serve as a versatile starting point for building complex scaffolds that target the ATP-binding site of these enzymes.

Illustrative Synthetic Utility

The following workflow demonstrates how 5-Fluoro-2-iodo-4-nitrotoluene could be used to generate a substituted indazole, a common scaffold in kinase inhibitors.

Kinase_Inhibitor_Scaffold_Synthesis A 5-Fluoro-2-iodo-4-nitrotoluene B Sonogashira Coupling A->B R-C≡CH, Pd/Cu cat. C Alkynyl Intermediate B->C D Nitro Group Reduction C->D Fe/NH₄Cl or H₂/Pd-C E Amino Intermediate D->E F Reductive Cyclization E->F e.g., NaNO₂, acid G Substituted Fluoro-Indazole Core F->G

Caption: Synthetic pathway to a fluorinated indazole core.

Strategic Rationale:

  • Sonogashira Coupling: The iodine at the C2 position is selectively replaced with an alkyne via palladium-copper catalysis. This introduces a key fragment for subsequent cyclization.

  • Nitro Reduction: The nitro group at C4 is reduced to an amine. This is a standard transformation, often achieved with high yield using reagents like iron powder in ammonium chloride or catalytic hydrogenation.

  • Reductive Cyclization: The resulting ortho-amino alkynyl intermediate can be cyclized under various conditions (e.g., via diazotization followed by intramolecular reaction) to form the indazole ring system. The fluorine atom at the C5 position is carried through the synthesis, imparting its beneficial properties to the final scaffold.

This resulting fluoro-indazole core can be further elaborated, serving as a template for a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Safety and Handling

Based on the hazard statements provided by suppliers and data for structurally similar compounds, 5-Fluoro-2-iodo-4-nitrotoluene should be handled with care.[5][7]

  • Hazard Classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Keep away from heat and ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene represents a potent and versatile chemical intermediate for advanced applications in pharmaceutical research. Its commercial availability allows for its direct integration into synthetic programs, while its well-defined structure provides a logical basis for in-house synthesis if required. The strategic arrangement of its functional groups offers chemists a pre-organized platform for sequential, high-yield transformations, enabling the efficient construction of complex, biologically relevant molecules. For research teams focused on developing novel therapeutics, particularly in the area of kinase inhibition, this compound serves as a valuable tool for accelerating the discovery and development of next-generation medicines.

References

  • AiFChem. 1803811-31-5 | 5-Fluoro-2-iodo-4-nitrotoluene. [URL: https://www.aifchem.com/product/1803811-31-5.html]
  • Chemsigma. 1803811-31-5 5-Fluoro-2-iodo-4-nitrotoluene. [URL: https://www.chemsigma.com/product/cas/1803811-31-5.html]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-nitrotoluene. [URL: https://www.fishersci.com/sds]
  • Sigma-Aldrich. 1-Fluoro-2-iodo-5-methyl-4-nitro-benzene. [URL: https://www.sigmaaldrich.com/US/en/product/chemcia/c12h580d8873]
  • King-Pharm. 5-Fluoro-2-iodo-4-nitrotoluene [1803811-31-5]. [URL: https://www.king-pharm.com/products/cas/1803811-31-5.html]
  • Benchchem. A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. [URL: https://www.benchchem.
  • ChemicalBook. 5-Fluoro-2-nitrotoluene - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB1429466_EN.htm]
  • Chemspace. 1-fluoro-4-iodo-5-methyl-2-nitrobenzene. [URL: https://www.chemspace.com/compounds/CSSB00010997171]
  • Meek, T. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5843–5891. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]
  • PrepChem.com. Preparation of 1-iodo-4-nitrobenzene. [URL: https://www.prepchem.com/synthesis-of-1-iodo-4-nitrobenzene/]
  • Benchchem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis. [URL: https://www.benchchem.
  • BLD Pharm. 1803811-31-5|5-Fluoro-2-iodo-4-nitrotoluene. [URL: https://www.bldpharm.com/products/1803811-31-5.html]
  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7240127/]
  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7794. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9696774/]
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [URL: https://www.researchgate.net/publication/23249119_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry]
  • Benchchem. Application Notes and Protocols for 5-Fluoro-2-methyl-8-nitroquinoline in Medicinal Chemistry Research. [URL: https://www.benchchem.com/application-notes-and-protocols-for-5-fluoro-2-methyl-8-nitroquinoline-in-medicinal-chemistry-research]
  • Chem-Impex. 1-Fluoro-3-iodo-5-nitrobenzene. [URL: https://www.chemimpex.com/products/1-fluoro-3-iodo-5-nitrobenzene]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 5-Fluoro-2-nitrotoluene in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-5-fluoro-2-nitrotoluene-in-modern-pharmaceutical-synthesis-2026-01-06.html]
  • Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. [URL: https://www.chemical-kinomics.com/drug-discovery]
  • ResearchGate. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. [URL: https://www.researchgate.net/publication/364654549_Combining_HPLC-DAD-QTOF-MS_and_HPLC-SPE-NMR_to_Monitor_In_Vitro_Vitetrifolin_D_Phase_I_and_II_Metabolism]
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-4-nitrotoluene. [URL: https://www.fishersci.com/sds]
  • Scirp.org. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [URL: https://www.scirp.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrotoluene. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n27322]
  • LiverTox - NCBI Bookshelf. Protein Kinase Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548216/]
  • Yang, T. H., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental & Clinical Medicine, 8(3), 97-103. [URL: https://www.journals.elsevier.com/journal-of-experimental-and-clinical-medicine]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds Using 5-Fluoro-2-iodo-4-nitrotoluene

Abstract This application note provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoro-2-iodo-4-nitrotoluene as the aryl h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 5-Fluoro-2-iodo-4-nitrotoluene as the aryl halide substrate. This electron-deficient and sterically hindered substrate presents unique challenges and opportunities in the synthesis of complex biaryl structures, which are pivotal building blocks in medicinal chemistry and materials science. This document outlines the mechanistic considerations, explains the rationale behind the selection of catalysts, ligands, bases, and solvents, and offers a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a Nobel Prize-winning chemical reaction that has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and polyolefins.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents contribute to its widespread use in both academic and industrial research.[1][2]

5-Fluoro-2-iodo-4-nitrotoluene is a valuable synthon for introducing a fluorinated, nitrated toluene moiety into a larger molecule. The presence of both a nitro group and a fluorine atom makes the resulting biaryl products of significant interest in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group activates the C-I bond towards oxidative addition, the rate-determining step in many Suzuki couplings, while the steric hindrance around the iodine atom necessitates careful selection of the catalytic system. This guide provides a robust protocol to address these molecular features and achieve high coupling efficiency.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-Fluoro-2-iodo-4-nitrotoluene. This step forms a Pd(II) intermediate. The electron-withdrawing nitro group on the aromatic ring facilitates this step by making the carbon atom of the C-I bond more electrophilic.

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Suzuki-Miyaura Catalytic Cycle for 5-Fluoro-2-iodo-4-nitrotoluene", labelloc=t, fontcolor="#202124"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=9];

"Pd(0)L2" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; "ArPd(II)(I)L2" [label="Ar-Pd(II)(I)L₂\n(Ar = 5-Fluoro-4-nitro-2-tolyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; "ArPd(II)(R)L2" [label="Ar-Pd(II)(R)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; "Product" [label="Ar-R\n(Biaryl Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Boronic_Acid" [label="R-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; "Aryl_Halide" [label="Ar-I\n(5-Fluoro-2-iodo-4-nitrotoluene)", shape=plaintext, fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=none, color="#5F6368"]; "Oxidative_Addition" -> "ArPd(II)(I)L2" [color="#5F6368"]; "ArPd(II)(I)L2" -> "Transmetalation" [arrowhead=none, color="#5F6368"]; "Transmetalation" -> "ArPd(II)(R)L2" [color="#5F6368"]; "ArPd(II)(R)L2" -> "Reductive_Elimination" [arrowhead=none, color="#5F6368"]; "Reductive_Elimination" -> "Pd(0)L2" [color="#5F6368"]; "Reductive_Elimination" -> "Product" [style=dashed, color="#34A853"]; "Boronic_Acid" -> "Transmetalation" [style=dashed, color="#FBBC05"]; "Aryl_Halide" -> "Oxidative_Addition" [style=dashed, color="#EA4335"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Health and Safety Considerations

5-Fluoro-2-iodo-4-nitrotoluene and related nitrotoluene derivatives should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information before commencing any experimental work.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 5-Fluoro-2-iodo-4-nitrotoluene with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Reagents and solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium or sodium sulfate, silica gel)

Reaction Setup and Execution:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-iodo-4-nitrotoluene, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base under a stream of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water), which often accelerates the reaction.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification:

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Experimental Workflow for Suzuki Coupling", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#FFFFFF"; "Reagents" [label="Weigh Reagents:\n- 5-Fluoro-2-iodo-4-nitrotoluene\n- Arylboronic Acid\n- Catalyst & Ligand\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#FFFFFF"; "Setup" [label="Combine reagents in a\nflame-dried Schlenk flask", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inert" [label="Establish inert atmosphere\n(Ar or N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Add degassed solvent(s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heat" [label="Heat to 80-110 °C\nwith vigorous stirring", fillcolor="#FBBC05", fontcolor="#202124"]; "Monitor" [label="Monitor reaction\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#FFFFFF"; "Quench" [label="Cool and quench\nwith water", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extract" [label="Extract with organic solvent\nand wash with brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dry" [label="Dry organic layer and\nconcentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify" [label="Purify by column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Reagents" -> "Setup" [color="#5F6368"]; "Setup" -> "Inert" [color="#5F6368"]; "Inert" -> "Solvent" [color="#5F6368"]; "Solvent" -> "Heat" [color="#5F6368"]; "Heat" -> "Monitor" [color="#5F6368"]; "Monitor" -> "Quench" [color="#5F6368"]; "Quench" -> "Extract" [color="#5F6368"]; "Extract" -> "Dry" [color="#5F6368"]; "Dry" -> "Purify" [color="#5F6368"]; } Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

The success of the Suzuki coupling of 5-Fluoro-2-iodo-4-nitrotoluene can be sensitive to the choice of reagents and conditions. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommendation and RationaleTroubleshooting
Catalyst/Ligand For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5] Pd(PPh₃)₄ can be a good starting point for less demanding couplings.Low or no conversion: Increase catalyst loading; screen different ligands. Consider a more active pre-catalyst.
Base A moderately strong inorganic base is typically used. K₂CO₃ is a common choice. For more challenging couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ may be more effective.[4]Side reactions (e.g., protodeboronation): Switch to a milder base (e.g., K₂CO₃ or even NaHCO₃). Ensure the base is finely powdered for better solubility and reactivity.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water (typically 4:1 to 10:1) is often optimal. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[4]Poor solubility of reagents: Try a different organic solvent (e.g., DMF for more polar substrates). Adjust the organic solvent to water ratio.
Temperature Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.Decomposition of starting materials or product: Lower the reaction temperature and increase the reaction time.
Arylboronic Acid Use a slight excess (1.2-1.5 equivalents) to drive the reaction to completion. Boronic acids are generally preferred over boronate esters for their higher reactivity.Incomplete reaction: Increase the equivalents of the boronic acid. Ensure the boronic acid is of high purity as impurities can inhibit the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Fluoro-2-iodo-4-nitrotoluene provides an efficient route to novel biaryl compounds with potential applications in various fields of chemical research. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges posed by this electron-deficient and sterically hindered substrate. The protocol and guidelines presented in this application note offer a solid foundation for the successful synthesis and exploration of this important class of molecules.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
  • The Suzuki Reaction - Chem 115. Myers Group, Harvard University.
  • Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene. Benchchem.
  • 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI.
  • (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls.
  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv.
  • Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • 5-Fluoro-2-iodo-4-nitrotoluene Safety D
  • Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-iodo-4-nitrotoluene with Anilines

Introduction: The Strategic Importance of N-Aryl-5-fluoro-4-nitrotoluen-2-amines The synthesis of C–N bonds via palladium-catalyzed cross-coupling reactions, known as the Buchwald-Hartwig amination, has become an indispe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-5-fluoro-4-nitrotoluen-2-amines

The synthesis of C–N bonds via palladium-catalyzed cross-coupling reactions, known as the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1][2] This powerful transformation allows for the formation of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The specific focus of this guide is the coupling of 5-Fluoro-2-iodo-4-nitrotoluene with a variety of substituted anilines. This particular reaction is of significant interest as the resulting products, N-aryl-5-fluoro-4-nitrotoluen-2-amines, are valuable intermediates. The presence of the nitro group allows for further functionalization, such as reduction to an amine which can then be used in the synthesis of more complex heterocyclic structures. The fluorine atom can modulate the physicochemical properties of the final molecules, such as metabolic stability and binding affinity to biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with this challenging yet valuable substrate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the expected outcomes with a range of aniline coupling partners.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 5-Fluoro-2-iodo-4-nitrotoluene. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The aniline then coordinates to the Pd(II) complex. A strong, non-nucleophilic base is crucial to deprotonate the coordinated aniline, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Bulky, electron-rich phosphine ligands are essential for the success of this reaction, as they promote both the oxidative addition and the reductive elimination steps.[3]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-I Pd(0)L->Oxidative Addition Complex Ar-I (5-Fluoro-2-iodo-4-nitrotoluene) Amido Complex Ar-Pd(II)(L)-N(H)R' Oxidative Addition Complex->Amido Complex + Aniline (Ar'-NH2) - I- Product Complex Ar-NR' Amido Complex->Product Complex Base (-BH+) Product Complex->Pd(0)L Reductive Elimination Ar-I 5-Fluoro-2-iodo-4-nitrotoluene Aniline Aniline (Ar'-NH2) Base Base (e.g., KOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents

ReagentGradeSupplierNotes
5-Fluoro-2-iodo-4-nitrotoluene≥97%Commercially AvailableHandle with care, potential irritant.
Substituted AnilinesVariousCommercially AvailablePurity should be ≥98%.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCatalyst precursor.
XPhos≥98%Commercially AvailableBulky phosphine ligand.
XPhos Pd G3N/ACommercially AvailablePre-catalyst, recommended for ease of use.[4][6]
Potassium tert-butoxide (KOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base.
Anhydrous Toluene≥99.8%Commercially AvailableDegas before use.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClN/APrepared in-houseFor quenching.
BrineN/APrepared in-houseFor washing.
Anhydrous Magnesium SulfateN/ACommercially AvailableFor drying.
Celite®N/ACommercially AvailableFor filtration.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-Fluoro-2-iodo-4-nitrotoluene with a representative aniline.

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 mmol, 1.0 equiv), the desired aniline (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Expert Insight: The use of a slight excess of the aniline and base is crucial to drive the reaction to completion, especially when dealing with less reactive anilines. KOtBu is a strong base necessary for the deprotonation of the aniline.[7]

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Alternatively, use the corresponding XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) for more consistent results.[4][6] Add the catalyst/ligand or pre-catalyst to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

    • Expert Insight: The solvent must be anhydrous and deoxygenated as both water and oxygen can deactivate the palladium catalyst.

  • Reaction: Place the Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Expert Insight: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The optimal reaction time may vary depending on the specific aniline used.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and quench carefully with saturated aqueous ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-fluoro-4-nitrotoluen-2-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Scope and Limitations: The Impact of Aniline Substituents

The electronic nature of the substituents on the aniline coupling partner can significantly influence the reaction outcome. Based on literature precedents for similar electron-deficient aryl halides, a trend in reactivity can be predicted.

Aniline Substituent (para-position)Electronic EffectExpected YieldNotes
-NO₂Strong Electron-WithdrawingExcellentThe strong deactivation of the aniline nitrogen is overcome by the potent catalyst system. High yields are often observed.
-CNStrong Electron-WithdrawingGood to ExcellentSimilar to nitroanilines, cyano-substituted anilines are expected to couple efficiently.
-HNeutralExcellentUnsubstituted aniline is a robust coupling partner.
-CH₃Weak Electron-DonatingVery GoodElectron-donating groups generally facilitate the reaction, though steric hindrance can play a role with ortho-substituents.
-OCH₃Strong Electron-DonatingVery Good to ExcellentThe methoxy group enhances the nucleophilicity of the aniline, leading to high yields.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (due to moisture or oxygen).Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened, anhydrous/degassed solvent.
Insufficiently strong base.For electron-deficient anilines, ensure a strong base like KOtBu or NaOtBu is used.
Inappropriate ligand.For challenging couplings, screen other bulky, electron-rich ligands like t-BuXPhos or BrettPhos.
Formation of Side Products Hydrodehalogenation of the starting material.This can occur if the catalytic cycle is disrupted. Ensure high purity of all reagents and a strictly inert atmosphere.
Homocoupling of the aniline.This is less common but can occur. Optimizing the reaction temperature and catalyst loading may help.

Safety Precautions

  • 5-Fluoro-2-iodo-4-nitrotoluene and its derivatives: These compounds should be handled with care in a well-ventilated fume hood. They are potential skin and eye irritants.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium tert-butoxide: This is a strong, corrosive base that is highly reactive with water. Handle in an inert atmosphere or a glovebox and avoid contact with skin and eyes.

  • Toluene: Toluene is a flammable solvent and should be handled in a well-ventilated area away from ignition sources.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemistryViews. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Bokor, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 253–260. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. Retrieved from [Link]

  • Sotnik, S., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3537. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of Substituted Benzofurans from 5-Fluoro-2-iodo-4-nitrotoluene

For: Researchers, scientists, and drug development professionals. Introduction: The Enduring Significance of the Benzofuran Scaffold in Medicinal Chemistry The benzofuran motif is a cornerstone in the architecture of num...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Benzofuran Scaffold in Medicinal Chemistry

The benzofuran motif is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] This privileged heterocyclic scaffold, formed by the fusion of a benzene ring and a furan ring, is a key pharmacophore in a wide array of therapeutic agents.[2] The inherent structural rigidity and the capacity for diverse functionalization at multiple positions make benzofuran derivatives a fertile ground for the discovery of novel drugs.[2]

Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The versatility of the benzofuran core allows medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. Consequently, the development of robust and efficient synthetic methodologies for the construction of substituted benzofurans is of paramount importance to the drug discovery and development pipeline.

This application note provides a comprehensive, step-by-step protocol for the synthesis of substituted benzofurans, commencing with the readily available starting material, 5-Fluoro-2-iodo-4-nitrotoluene. The synthetic strategy hinges on a one-pot, two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach is highly valued for its operational simplicity and efficiency in generating molecular complexity.[4]

Overall Synthetic Strategy: A Domino Approach to Benzofuran Synthesis

The synthesis of substituted benzofurans from 5-Fluoro-2-iodo-4-nitrotoluene is elegantly achieved through a palladium and copper co-catalyzed Sonogashira coupling with a terminal alkyne, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This domino reaction sequence is a powerful tool for the rapid construction of the benzofuran ring system.

G A 5-Fluoro-2-iodo-4-nitrotoluene C Sonogashira Coupling A->C B Terminal Alkyne B->C D 2-Alkynyl-5-fluoro-4-nitrophenol Intermediate C->D Pd/Cu catalyst, Base E Intramolecular Cyclization D->E Heat F Substituted Benzofuran Product E->F

Figure 1: Overall workflow for the synthesis of substituted benzofurans.

Mechanistic Insights: The Power of Palladium and Copper Catalysis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5]

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the 5-Fluoro-2-iodo-4-nitrotoluene starting material, serves to activate the aryl iodide towards oxidative addition to the palladium(0) catalyst, a key step in the reaction mechanism.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex R-Pd(II)(C≡CR')L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination CuX Cu(I)X Alkyne H-C≡CR' Cu_acetylide Cu(I)C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Transmetalation Alkyne->Cu_acetylide

Figure 2: Simplified catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Synthesis of 5-Fluoro-4-nitro-2-(phenylethynyl)toluene

This protocol details the synthesis of a representative substituted benzofuran, 5-Fluoro-4-nitro-2-(phenylethynyl)toluene, from 5-Fluoro-2-iodo-4-nitrotoluene and phenylacetylene.

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous THF to the flask, followed by anhydrous triethylamine (2.5 equiv.). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired substituted benzofuran.

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters for the synthesis of various substituted benzofurans from 5-Fluoro-2-iodo-4-nitrotoluene with different terminal alkynes.

EntryTerminal Alkyne (R)ProductExpected Yield (%)
1Phenyl5-Fluoro-4-nitro-2-(phenylethynyl)toluene85-95
2n-Butyl2-(But-1-yn-1-yl)-5-fluoro-4-nitrotoluene75-85
3Trimethylsilyl5-Fluoro-4-nitro-2-((trimethylsilyl)ethynyl)toluene80-90
4Hydroxymethyl(5-Fluoro-4-nitro-2-benzofuranyl)methanol70-80

Causality Behind Experimental Choices

  • Catalyst System: The use of a palladium catalyst, such as PdCl₂(PPh₃)₂, is standard for Sonogashira couplings.[4] The copper(I) iodide co-catalyst facilitates the formation of the copper acetylide, which is a key intermediate in the reaction.[5]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and also as a scavenger for the hydrogen iodide generated during the reaction.

  • Solvent: Anhydrous THF is a common solvent for Sonogashira reactions as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrates used.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) active catalyst.

Self-Validation and Trustworthiness

The protocol described is based on well-established and widely utilized Sonogashira coupling and intramolecular cyclization reactions. The reliability of this synthetic route is supported by numerous publications in peer-reviewed journals.[2][4] The progress of the reaction can be easily monitored by TLC, and the final product can be fully characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2022.

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate, 1997.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020.

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal.

  • Proposed mechanism for the one-pot synthesis of benzofurans. ResearchGate.

  • One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. PubMed, 2008.

  • Benzofuran synthesis. Organic Chemistry Portal.

  • Sonogashira coupling. Wikipedia.

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Sonogashira Coupling. SynArchive.

  • Flow Chemistry: Sonogashira Coupling. University of Pardubice.

  • Application Notes and Protocols for the Synthesis of Benzofurans from 2-Ethyl-4-iodophenol. BenchChem.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019.

  • Process for the preparation of 5-Nitrobenzofurans. Google Patents.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-iodo-4-nitrotoluene

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] This guide provides a detailed exploration of the palladium-catalyzed cross-coupling reactions of 5-Fluoro-2-iodo-4-nitrotoluene, a highly functionalized aromatic building block poised for diverse synthetic transformations.

The unique substitution pattern of 5-Fluoro-2-iodo-4-nitrotoluene—featuring an electron-withdrawing nitro group, a fluorine atom, and an iodo group—presents both opportunities and challenges in cross-coupling chemistry. The iodo group serves as an excellent leaving group for oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[1][4] The electron-deficient nature of the aromatic ring, due to the nitro group, can further facilitate this oxidative addition. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental design.

The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle

At the core of these transformations lies a general, three-step catalytic cycle.[2][4] A deep understanding of this mechanism is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) species with the aryl halide (in this case, 5-Fluoro-2-iodo-4-nitrotoluene). The palladium atom inserts itself into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) complex.[1][3]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic moiety from a second coupling partner is transferred to the palladium center. For Suzuki reactions, this involves an organoboron compound, while for Sonogashira, it's a copper acetylide.[1][5] In Heck reactions, the alkene coupling partner undergoes migratory insertion into the palladium-carbon bond.[1][2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond as the two organic fragments on the palladium center are expelled. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency of each step in this cycle.[6][7]

Palladium Cross-Coupling Cycle cluster_cycle General Catalytic Cycle cluster_reagents Key Components Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation / Migratory Insertion PdII->Trans Coupling Partner PdII_R_R R-Pd(II)L_n-R' Trans->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Forms R-R' RedElim->Pd0 Product Coupled Product RedElim->Product ArI 5-Fluoro-2-iodo-4-nitrotoluene ArI->OxAdd Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Partner->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[8][9] This reaction is widely favored due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[9]

Causality in Experimental Design for Suzuki Coupling
  • Catalyst and Ligand Selection: For an electron-deficient substrate like 5-Fluoro-2-iodo-4-nitrotoluene, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective. However, for more challenging couplings or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are recommended.[10] These ligands promote both oxidative addition and reductive elimination.[11] The use of pre-formed palladium complexes with these ligands, often referred to as "precatalysts," can also enhance reaction consistency.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9][12] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[10] For sensitive substrates, a milder base like potassium fluoride (KF) can be employed.[9]

  • Solvent System: A mixture of an organic solvent and water is often optimal.[10] Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Protocol: Suzuki Coupling of 5-Fluoro-2-iodo-4-nitrotoluene with Phenylboronic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-iodo-4-nitrotoluene283.011.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 5-Fluoro-2-iodo-4-nitrotoluene (283 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for the synthesis of conjugated enynes and other alkyne-containing molecules, which are important in materials science and medicinal chemistry.[14] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Causality in Experimental Design for Sonogashira Coupling
  • Dual Catalysis: The palladium catalyst participates in the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols. These often require stronger bases and specific ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.[14]

Detailed Protocol: Sonogashira Coupling of 5-Fluoro-2-iodo-4-nitrotoluene with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-iodo-4-nitrotoluene283.011.01.0
Phenylacetylene102.131.11.1
Pd(PPh₃)₂Cl₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)-5 mL-
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • In a Schlenk flask, dissolve 5-Fluoro-2-iodo-4-nitrotoluene (283 mg, 1.0 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the reaction mixture under a positive flow of argon.

  • Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

III. Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16] This reaction is a powerful tool for C-C bond formation and is particularly useful for the synthesis of styrenyl compounds.[15]

Causality in Experimental Design for Heck Reaction
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.[17]

  • Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and influence the regioselectivity of the reaction. Triphenylphosphine (PPh₃) is a standard choice.

  • Base: A base is required to neutralize the hydrogen halide that is formed during the catalytic cycle.[15] Organic bases like triethylamine or inorganic bases like potassium carbonate can be used.

  • Stereoselectivity: The Heck reaction typically proceeds with syn-addition of the aryl group and palladium to the alkene, followed by syn-elimination of a palladium hydride, leading to the trans-substituted alkene as the major product.[16]

Detailed Protocol: Heck Reaction of 5-Fluoro-2-iodo-4-nitrotoluene with Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-iodo-4-nitrotoluene283.011.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Triethylamine (Et₃N)101.192.02.0
Acetonitrile (MeCN)-10 mL-

Procedure:

  • To a Schlenk tube, add 5-Fluoro-2-iodo-4-nitrotoluene (283 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add acetonitrile (10 mL), triethylamine (279 µL, 2.0 mmol), and styrene (172 µL, 1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines.[18][19] This reaction has become a vital tool in pharmaceutical and materials chemistry due to the prevalence of the aniline moiety in bioactive molecules.[20]

Causality in Experimental Design for Buchwald-Hartwig Amination
  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos) are often essential for high yields, especially with less reactive aryl chlorides or challenging amine substrates.[21] These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[22]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or dimethoxyethane (DME) are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Fluoro-2-iodo-4-nitrotoluene with Morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Fluoro-2-iodo-4-nitrotoluene283.011.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.650.030.03
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.

  • In a separate flask, dissolve 5-Fluoro-2-iodo-4-nitrotoluene (283 mg, 1.0 mmol) in toluene (5 mL).

  • Add morpholine (105 µL, 1.2 mmol) to the toluene solution.

  • Transfer the solution of the aryl iodide and amine to the vial containing the catalyst, ligand, and base.

  • Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Weighing start->reagent_prep assembly Reaction Assembly in Inert Atmosphere reagent_prep->assembly reaction Heating and Stirring assembly->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient temperature, incorrect base or solvent.Use a fresh catalyst or a different ligand system. Increase the reaction temperature. Screen different bases and solvents. Ensure inert atmosphere.[10]
Formation of Side Products Homocoupling of the coupling partner, decomposition of starting material.Lower the reaction temperature. Use a more dilute solution. Adjust the stoichiometry of the reagents. Ensure a strictly inert atmosphere.[23]
Difficulty in Purification Residual catalyst, ligand, or byproducts.Filter the crude reaction mixture through a pad of silica gel or Celite. Use scavengers to remove residual palladium.[24] Optimize chromatography conditions.

Conclusion

5-Fluoro-2-iodo-4-nitrotoluene is a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of valuable compounds. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this building block in drug discovery, materials science, and beyond. The principles of the catalytic cycle and the rationale behind the choice of reaction conditions are key to both executing these reactions and innovating further.

References

  • Vertex AI Search. (2025, September 4).
  • Vertex AI Search. (n.d.).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Diccianni, J. B., & Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(3), 903–915. [Link]

  • LibreTexts Chemistry. (2020, July 1). 17.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • LibreTexts Chemistry. (2023, August 2). 2.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]

  • Chen, C. Y., & Cheng, C. H. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(13), 3326-3349. [Link]

  • L-Università ta' Malta. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Alonso, F., & Yus, M. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • MDPI. (2025, November 18). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Epistemeo. (2012, April 6).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Lund University. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • LibreTexts Chemistry. (2023, June 30).
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Dihalofuranones.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • PubMed. (n.d.).
  • NIH. (n.d.).
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Gate Chemistry. (2018, July 17).
  • LibreTexts Chemistry. (2023, June 30). Heck Reaction.
  • Royal Society of Chemistry. (n.d.). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.

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Method

reaction of 5-Fluoro-2-iodo-4-nitrotoluene with boronic acids

Application Note & Protocol Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-iodo-4-nitrotoluene with Boronic Acids: A Comprehensive Guide for the Synthesis of Biaryl Scaffolds Abstract This guide provides a det...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-iodo-4-nitrotoluene with Boronic Acids: A Comprehensive Guide for the Synthesis of Biaryl Scaffolds

Abstract

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 5-Fluoro-2-iodo-4-nitrotoluene as a key building block. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1][2][3]. The palladium-catalyzed coupling of this aryl iodide with various boronic acids offers a robust and versatile method for the formation of carbon-carbon bonds, leading to the synthesis of substituted biaryl and heteroaryl structures. This document outlines the reaction mechanism, provides insights into experimental design and parameter optimization, presents a detailed step-by-step protocol, and includes a troubleshooting guide for researchers, chemists, and professionals in drug development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species (like a boronic acid) with an organic halide or triflate.[4][5] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[6][7]

The reaction with 5-Fluoro-2-iodo-4-nitrotoluene proceeds via a well-established catalytic cycle involving a palladium catalyst. The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups on the aromatic ring makes the C-I bond particularly susceptible to reaction, facilitating the initial step of the cycle.[8] The mechanism is composed of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9][10]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts itself into the carbon-iodine bond of 5-Fluoro-2-iodo-4-nitrotoluene. This step forms a square planar 16-electron Pd(II) intermediate.[8][9] The high reactivity of aryl iodides makes them excellent substrates for this step.[8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic boronate "ate" complex.[11][12] This complex then reacts with the Pd(II) intermediate to exchange its organic moiety for the halide, regenerating the halide salt.

  • Reductive Elimination: In the final step, the two organic groups (the biaryl product) are expelled from the palladium center. This concerted step forms the desired C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->ox_add Oxidative Addition Ar-I trans Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) ox_add->trans Transmetalation trans->pd0 Reductive Elimination Ar-Ar' boronate Ar'-B(OH)₃⁻ (Activated Boronate) boronic_acid Ar'-B(OH)₂ boronic_acid->boronate + Base (e.g., OH⁻)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Parameter Optimization

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components.

  • Palladium Catalyst and Ligands: While numerous palladium sources can be used, tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective pre-catalyst that directly provides the active Pd(0) species.[13] Alternatively, a Pd(II) source like palladium(II) acetate, Pd(OAc)₂, can be combined with phosphine ligands. The ligands stabilize the palladium center and modulate its reactivity.[6] For electron-deficient aryl halides like our substrate, electron-rich and bulky phosphine ligands can be particularly effective.[9][11]

  • Base: The choice of base is critical for activating the boronic acid.[5][11] Inorganic bases are most common. Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[5][8] The strength and solubility of the base can significantly impact reaction rates and yields; stronger bases often facilitate the transmetalation step more effectively.[12][14] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings.

  • Solvent System: The Suzuki coupling is famously versatile in its solvent choice.[5][15] Biphasic systems consisting of an organic solvent and water are frequently employed.[12] Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[5][8] The aqueous phase is essential for dissolving the inorganic base, facilitating the formation of the active boronate complex at the phase interface.[12]

  • Boronic Acid: A vast array of aryl and heteroaryl boronic acids are commercially available or readily synthesized. A slight excess (1.1–1.5 equivalents) is typically used to drive the reaction to completion. A common side reaction is protodeboronation, the cleavage of the C-B bond by water or base, which can be minimized by using a moderate excess of the boronic acid and avoiding excessively harsh conditions.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Fluoro-2-iodo-4-nitrotoluene with a generic arylboronic acid.

Materials and Reagents:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a deoxygenated solvent mixture. This can be done by bubbling Argon or Nitrogen through the required volume of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) for 20-30 minutes. Add the deoxygenated 1,4-dioxane and water to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the [Pd(PPh₃)₄] catalyst (0.03 equiv) to the flask. The mixture will typically turn yellow or dark brown.

  • Reaction: Attach a reflux condenser, ensuring a continued flow of inert gas through the top. Heat the reaction mixture to 80–100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and dilute the mixture with ethyl acetate.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 5-Fluoro-2-iodo-4-nitrotoluene with various boronic acids under optimized conditions.

EntryBoronic Acid (Ar'-B(OH)₂)Catalyst (mol%)Base (equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901288-96
33-Pyridylboronic acidPd(PPh₃)₄ (3%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1001875-85
4Thiophene-2-boronic acidPd(PPh₃)₄ (3%)K₃PO₄ (2.5)Toluene/H₂O (5:1)1001670-82

Note: Yields are representative and may vary based on reaction scale, purity of reagents, and precise experimental conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Insufficiently strong or soluble base.Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[14]
Low reaction temperature.Increase the reaction temperature, ensuring it does not exceed the solvent's boiling point.
Significant Dehalogenation Presence of protic impurities or hydride source.Use anhydrous solvents. Ensure the base is not excessively strong if side reactions are observed.
Protodeboronation Excess water, overly strong base, or high temperature.Use a moderate excess (1.2 equiv) of boronic acid.[12] Minimize water content if possible or consider using a boronic ester surrogate.
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen.Rigorously degas all solvents and maintain a positive inert gas pressure throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for synthesizing biaryl compounds from 5-Fluoro-2-iodo-4-nitrotoluene. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this guide offer a solid foundation for the successful application of this reaction in diverse research and development settings, particularly for the construction of novel molecular entities in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Bells, S. C. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2615-2637.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Crucial Role of 5-Fluoro-2-nitrotoluene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • INNO PHARMCHEM. (n.d.). Industrial Applications of 5-Fluoro-2-nitrotoluene: A Key Intermediate. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: The Heck-Mizoroki Cross-Coupling of 5-Fluoro-2-iodo-4-nitrotoluene

Prepared by: Gemini, Senior Application Scientist Abstract The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the cou...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This guide provides a detailed experimental protocol and technical insights for the Heck reaction involving 5-Fluoro-2-iodo-4-nitrotoluene, an electron-deficient aryl iodide. The presence of strong electron-withdrawing fluoro and nitro groups, combined with the highly reactive carbon-iodine bond, makes this substrate particularly interesting for synthesizing highly functionalized styrene derivatives, which are valuable intermediates in pharmaceutical and materials science research. This document explains the causal relationships behind the selection of catalysts, ligands, bases, and solvents, and offers a robust, self-validating protocol for researchers, scientists, and drug development professionals.

The Scientific Foundation: Mechanism and Rationale

The success of a Heck reaction hinges on a fundamental understanding of its catalytic cycle. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which dictates the choice of reagents and conditions.[2]

The catalytic cycle consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step, and its efficiency follows the trend I > Br > Cl.[2] For 5-Fluoro-2-iodo-4-nitrotoluene, the C-I bond is the most labile, ensuring this step proceeds readily.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new C-C bond.[2][3]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a hydrido-palladium(II) species.[2] This process typically results in the more thermodynamically stable trans-(E)-alkene.[2][4]

  • Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture removes the hydrogen halide (HI) from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[3]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle OA Ar-Pd(II)-I(L)₂ Coord Alkene Coordinated Complex OA->Coord Alkene Coordination Insert σ-Alkyl-Pd(II) Complex Coord->Insert Syn-Migratory Insertion Elim Product π-Complex Insert->Elim Syn-β-Hydride Elimination Pd0 Pd(0)L₂ (Active Catalyst) Elim->Pd0 Reductive Elimination (Base-assisted) Product Substituted Alkene (Product) Elim->Product Product Release HX_Base [Base-H]⁺I⁻ Elim->HX_Base Pd0->OA ArI Ar-I (5-Fluoro-2-iodo-4-nitrotoluene) ArI->OA Oxidative Addition Alkene Alkene Alkene->Coord Base Base (e.g., Et₃N) Base->Elim Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A 1. Weigh Reagents B 2. Assemble Dry Glassware A->B C 3. Purge with Inert Gas B->C D 4. Add Solvents & Reagents C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/HPLC E->F G 7. Quench & Extract F->G Reaction Complete H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Sources

Method

Application Note: A Protocol for the Chemoselective Reduction of 5-Fluoro-2-iodo-4-nitrotoluene

Abstract This application note provides a detailed, reliable protocol for the chemoselective reduction of the nitro group in 5-fluoro-2-iodo-4-nitrotoluene to yield 5-fluoro-2-iodo-4-aminotoluene. The resulting aniline i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the chemoselective reduction of the nitro group in 5-fluoro-2-iodo-4-nitrotoluene to yield 5-fluoro-2-iodo-4-aminotoluene. The resulting aniline is a valuable building block in medicinal chemistry and materials science. Given the presence of sensitive iodo and fluoro substituents, achieving selective reduction of the nitro group without causing dehalogenation is critical. This guide details a robust method using stannous chloride dihydrate (SnCl₂·2H₂O), a reagent known for its excellent chemoselectivity.[1] The document covers the reaction mechanism, a step-by-step experimental procedure, reaction monitoring, product isolation, and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Strategic Considerations

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing access to essential aniline intermediates.[1] The substrate, 5-fluoro-2-iodo-4-nitrotoluene, presents a specific challenge due to its polyhalogenated nature. The carbon-iodine bond is particularly susceptible to cleavage under various reductive conditions, especially catalytic hydrogenation, which can lead to undesired dehalogenated byproducts.[2][3][4]

Choice of Reducing Agent:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): While highly efficient for nitro reductions, this method poses a significant risk of hydrodehalogenation, particularly the removal of iodine.[2][4][5] Achieving high selectivity often requires specialized catalysts or carefully controlled conditions, which may not be universally accessible.[2][3]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/AcOH): These are classic, cost-effective methods for nitro reductions.[5][6][7] Iron in acidic media is a robust option, though the workup can sometimes be challenging.[8]

  • Stannous Chloride (SnCl₂): This reagent is well-regarded for its mildness and high chemoselectivity.[1] It reliably reduces nitro groups while leaving halogens and other sensitive functionalities intact, making it the preferred choice for this specific transformation.[1][8][9] The reaction proceeds via electron transfer from the Sn(II) salt, followed by protonation, effectively converting the nitro group to an amine without harsh conditions that could compromise the C-I bond.[9][10]

This protocol focuses on the stannous chloride method to ensure a high-yield, chemoselective synthesis of the target aniline.

Reaction Scheme and Mechanism

The reduction of 5-fluoro-2-iodo-4-nitrotoluene with stannous chloride in an alcoholic solvent proceeds as follows:

Caption: Chemical transformation of the starting material to the product.

The mechanism involves the Sn(II) ion acting as a reducing agent, donating electrons to the nitro group. Protons, typically from the solvent (e.g., ethanol or water), facilitate the sequential reduction through nitroso and hydroxylamine intermediates to the final amine.[10]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 0.01 moles. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleQuantity (for 0.01 mol scale)
5-Fluoro-2-iodo-4-nitrotoluene≥97%Sigma-Aldrich2.83 g (0.01 mol)
Stannous Chloride Dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Sigma-Aldrich11.28 g (0.05 mol)
Ethanol (Absolute)Anhydrous, ≥99.5%Major Supplier40 mL
Ethyl AcetateACS ReagentMajor Supplier~150 mL
Sodium Hydroxide (NaOH)Pellets, ≥97%Major SupplierFor 2M aqueous solution
Brine (Saturated NaCl solution)-Lab prepared~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)-Major Supplier~5 g
Round-bottom flask (100 mL)-Lab Supply1
Reflux condenser-Lab Supply1
Magnetic stirrer and stir bar-Lab Supply1
TLC plates (Silica gel 60 F₂₅₄)-Major SupplierAs needed
Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup Combine starting material, SnCl₂·2H₂O, and Ethanol in flask. start->setup reaction 2. Heating & Reaction Heat mixture to 70-75°C under N₂. Monitor via TLC. setup->reaction cool_quench 3. Cooling & Quenching Cool to room temp. Pour into ice-water. reaction->cool_quench basify 4. Basification Adjust pH to >10 with 2M NaOH to dissolve tin salts. cool_quench->basify extract 5. Extraction Extract aqueous layer 3x with Ethyl Acetate. basify->extract wash_dry 6. Washing & Drying Combine organic layers, wash with brine, dry over MgSO₄. extract->wash_dry concentrate 7. Concentration Filter and evaporate solvent under reduced pressure. wash_dry->concentrate purify 8. Purification (Optional) Purify crude product via column chromatography. concentrate->purify end Final Product: 5-Fluoro-2-iodo-4-aminotoluene purify->end

Caption: General experimental workflow for the reduction protocol.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-iodo-4-nitrotoluene (2.83 g, 0.01 mol).

  • Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add stannous chloride dihydrate (11.28 g, 0.05 mol).[1]

  • Heating: Place the flask in a heating mantle or oil bath and heat the mixture to a gentle reflux (approximately 70-75°C) under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[1]

    • TLC System: A good starting point for the eluent is 20-30% ethyl acetate in hexanes.

    • Visualization: The starting nitro compound and the product amine can be visualized under UV light (254 nm). The product amine can also be specifically stained.[11][12][13]

  • Workup - Quenching and Basification: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing approximately 100 g of crushed ice.

  • Crucial Workup Step: Vigorously stir the acidic aqueous mixture and slowly add a 2M aqueous solution of sodium hydroxide (NaOH). Initially, a thick white precipitate of tin hydroxides will form. Continue adding NaOH solution until the pH is strongly basic (pH > 10) and the precipitate redissolves to form a clearer solution of sodium stannate.[14] This step is critical to prevent emulsions during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water and inorganic salts, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-fluoro-2-iodo-4-aminotoluene.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Characterization of 5-Fluoro-2-iodo-4-aminotoluene

The final product, also known as 5-fluoro-2-iodoaniline, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Melting Point: 41-45 °C.

  • Molecular Weight: 237.01 g/mol .

  • ¹H NMR (in CDCl₃): Expect characteristic aromatic proton signals. The chemical shifts will be influenced by the fluorine, iodine, and amine substituents.

  • ¹³C NMR (in CDCl₃): Expect distinct signals for the six aromatic carbons, with C-F and C-I couplings potentially visible.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 237.

Safety and Troubleshooting

Issue / HazardRecommended Action / Solution
Exothermic Reaction The reduction of nitro compounds can be exothermic.[1] Add reagents carefully and monitor the temperature, especially during scale-up.
Handling Reagents Stannous chloride and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all operations in a well-ventilated fume hood.
Incomplete Reaction If TLC shows significant starting material after 3 hours, ensure the temperature is adequate and that the stannous chloride is of good quality. A small amount of additional SnCl₂·2H₂O can be added.
Difficult Workup (Persistent Emulsion/Precipitate) This is the most common issue in SnCl₂ reductions.[14] It is almost always due to incomplete basification. Ensure the pH is strongly basic (>10) and that the tin salts have fully redissolved. Adding more brine during extraction can also help break up emulsions.
Product Purity If dehalogenation is suspected (unlikely with SnCl₂ but possible), analyze the product by mass spectrometry to look for peaks corresponding to the de-iodinated product. If the product is discolored, purification by column chromatography or recrystallization may be required.

Conclusion

The reduction of 5-fluoro-2-iodo-4-nitrotoluene using stannous chloride dihydrate is a highly effective and chemoselective method for producing the corresponding aniline.[1] By carefully following the detailed protocol, particularly the basification step during workup, researchers can reliably obtain the desired product in high yield and purity, avoiding the common pitfall of dehalogenation associated with other reductive methods. This robust procedure provides a valuable tool for the synthesis of complex intermediates in pharmaceutical and chemical research.

References

  • Title: Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Title: Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate Source: BenchChem URL
  • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: Organic Chemistry Portal URL
  • Source: Nature.
  • Title: Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones Source: ResearchGate URL
  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: ResearchGate URL
  • Title: Reduction of aromatic nitro compounds using Sn and HCl gives: Source: askIITians URL
  • Title: selective reduction of nitro group without affecting other functional groups Source: BenchChem URL
  • Title: Application Notes and Protocols for TLC Visualization of Nitro Compounds Source: BenchChem URL
  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL
  • Title: Which one is the best procedure for the reduction of aromatic nitro compounds?
  • Title: How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?
  • Title: Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE Source: Vedantu URL
  • Title: How To: Monitor by TLC Source: University of Rochester, Department of Chemistry URL
  • Title: Monitoring Reactions by TLC Source: Washington State University URL
  • Title: 5-Fluoro-2-iodoaniline 97% Source: Sigma-Aldrich URL
  • Title: 5-Fluoro-2-iodoaniline 97% Source: Sigma-Aldrich URL

Sources

Application

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Strategic Functionalization of the Methyl Group of 5-Fluoro-2-iodo-4-nitrotoluene 5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound that serves as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of the Methyl Group of 5-Fluoro-2-iodo-4-nitrotoluene

5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its structure is strategically adorned with distinct chemical handles: a nucleophilic methyl group, an electron-withdrawing nitro group, and halogen atoms (fluoro and iodo) at specific positions. This arrangement allows for a programmed, regioselective approach to complex molecule synthesis, making it a valuable starting material for drug discovery, agrochemicals, and materials science.

The fluorine atom, in particular, is a celebrated feature in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The iodo-substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further derivatization.

This guide focuses specifically on the strategic functionalization of the benzylic methyl group. The C-H bonds of this group are activated by the aromatic ring, rendering them susceptible to a variety of chemical transformations. By converting the methyl group into more versatile functionalities such as a carboxylic acid or a benzyl bromide, we unlock a plethora of subsequent synthetic possibilities. This process is a cornerstone of late-stage functionalization (LSF), a powerful strategy for rapidly generating analogues of complex molecules to optimize their properties.[2]

This document provides detailed protocols and the underlying scientific rationale for two key transformations: the complete oxidation of the methyl group to a carboxylic acid and its selective conversion to a benzyl bromide.

Part 1: Benzylic Oxidation to 5-Fluoro-2-iodo-4-nitrobenzoic Acid

The oxidation of a benzylic methyl group to a carboxylic acid is a fundamental and robust transformation that installs a highly versatile functional group. The resulting benzoic acid derivative is a critical precursor for the synthesis of amides, esters, and other acyl derivatives, which are ubiquitous in pharmaceutical compounds.

Scientific Rationale and Mechanistic Insight

Strong oxidizing agents, such as potassium permanganate (KMnO₄), are exceptionally effective for this transformation.[3][4] The reaction proceeds by attacking the benzylic C-H bonds, which are the most reactive non-aromatic C-H bonds in the molecule. While the detailed mechanism is complex, it is understood to initiate with the abstraction of a hydrogen atom from the benzylic position, forming a stabilized benzylic radical.[3][5] This intermediate undergoes further oxidation steps, ultimately cleaving all benzylic C-H bonds and forming the carboxylic acid.[5] The presence of electron-withdrawing groups like the nitro and fluoro substituents can make the oxidation more challenging compared to simple toluene, often requiring forcing conditions (e.g., heat) to drive the reaction to completion.

Experimental Workflow: Oxidation

sub 5-Fluoro-2-iodo-4-nitrotoluene reagents KMnO4 Pyridine/H2O, Reflux sub->reagents 1. workup Quench (NaHSO3) Filter (MnO2) Acidify (HCl) reagents->workup 2. product 5-Fluoro-2-iodo-4-nitrobenzoic Acid workup->product 3. Isolation

Caption: Workflow for the oxidation of the methyl group.

Detailed Protocol: Oxidation with Potassium Permanganate

Materials and Equipment:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq)

  • Potassium permanganate (KMnO₄) (4.0 - 5.0 eq)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq) in a 5:1 mixture of pyridine and water.

  • Addition of Oxidant: To the stirred suspension, add potassium permanganate (4.0-5.0 eq) portion-wise over 30 minutes. The addition is exothermic and may cause the solvent to approach its boiling point.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Cool the mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of Celite® in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water and then with small portions of ethyl acetate.

  • Acidification and Extraction: Transfer the combined filtrate to a separatory funnel. Acidify the aqueous layer to pH 1-2 by the slow addition of concentrated HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 5-fluoro-2-iodo-4-nitrobenzoic acid as a solid.

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • The reaction and workup should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

ParameterConditionExpected Outcome
Oxidizing Agent Potassium Permanganate (KMnO₄)Complete oxidation to carboxylic acid
Solvent Pyridine/WaterSolubilizes reactants and mediates heat
Temperature Reflux (100-110 °C)Provides energy to overcome activation barrier
Reaction Time 12 - 24 hoursVaries based on scale and substrate purity
Typical Yield 70 - 85%Dependent on reaction completion and purification

Part 2: Benzylic Bromination to 5-Fluoro-2-iodo-4-nitrobenzyl Bromide

Benzylic bromination introduces a bromine atom onto the methyl group, converting it into a highly valuable benzyl bromide. This product is a potent electrophile, readily participating in nucleophilic substitution reactions to form C-N, C-O, and C-S bonds. This makes it an essential intermediate for attaching the core scaffold to other molecular fragments.

Scientific Rationale and Mechanistic Insight

The method of choice for this transformation is free-radical bromination using N-Bromosuccinimide (NBS).[6] NBS is preferred over elemental bromine (Br₂) because it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the electron-rich ring.[7] The reaction requires a radical initiator. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating, or it can be initiated photochemically with UV light or even a simple household lamp.[8][9][10]

The reaction proceeds via a classic radical chain mechanism:

  • Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with NBS (or Br₂) to form the desired benzyl bromide product and a new bromine radical, continuing the chain.

  • Termination: Two radicals combine to end the chain.

Experimental Workflow: Bromination

sub 5-Fluoro-2-iodo-4-nitrotoluene reagents NBS, AIBN Acetonitrile, Reflux sub->reagents 1. workup Cool to RT Filter (Succinimide) Wash & Concentrate reagents->workup 2. product 5-Fluoro-2-iodo-4-nitrobenzyl Bromide workup->product 3. Isolation

Caption: Workflow for the bromination of the methyl group.

Detailed Protocol: Bromination with N-Bromosuccinimide

Materials and Equipment:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

  • Acetonitrile (or Carbon Tetrachloride, CCl₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • (Optional) UV lamp or incandescent light bulb positioned near the flask

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.05 eq).

  • Solvent Addition: Add a sufficient volume of a suitable solvent, such as acetonitrile. Acetonitrile is a safer and more environmentally benign alternative to the traditionally used carbon tetrachloride.[8][10]

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring. If using photochemical initiation, irradiate the flask with a lamp. The reaction is often complete within 1-4 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Workup - Filtration: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes. The succinimide byproduct will precipitate.

  • Isolation: Filter the cold suspension through a Buchner funnel to remove the succinimide. Wash the filter cake with a small amount of cold acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a solvent like hexane or an ethanol/water mixture.

Safety Precautions:

  • NBS is corrosive and a lachrymator. Handle it in a fume hood.

  • AIBN is a potentially explosive solid and should be handled with care, avoiding friction and high temperatures.

  • If using CCl₄, be aware that it is a known carcinogen and is environmentally hazardous. Prioritize the use of acetonitrile.[8]

  • The resulting benzyl bromide is a lachrymator and an alkylating agent. Handle with extreme care.

ParameterConditionExpected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Selective benzylic bromination
Initiator AIBN (thermal) or Light (photochemical)Initiates the free-radical chain reaction
Solvent AcetonitrileSafer alternative to chlorinated solvents
Temperature Reflux (82 °C)Promotes radical initiation and propagation
Reaction Time 1 - 4 hoursTypically rapid once initiated
Typical Yield 80 - 95%Generally a high-yielding reaction

Applications in Drug Discovery and Development

The strategic functionalization of 5-Fluoro-2-iodo-4-nitrotoluene creates advanced intermediates that are pivotal in the synthesis of complex bioactive molecules.

  • 5-Fluoro-2-iodo-4-nitrobenzoic Acid: This derivative is a cornerstone for building compound libraries. The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides. Subsequently, the iodide can be subjected to Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions to introduce further diversity, rapidly building molecular complexity.

  • 5-Fluoro-2-iodo-4-nitrobenzyl Bromide: As a potent electrophile, this intermediate is ideal for alkylating nucleophiles. It can be reacted with phenols, thiols, and amines (primary or secondary) to forge new ether, thioether, and amine linkages, respectively. This is a direct and efficient method for linking the core aromatic scaffold to other pharmacophores or functional fragments.

The presence of the fluorine atom throughout these transformations is a key strategic element, leveraging its beneficial properties to potentially improve the pharmacokinetic and pharmacodynamic profiles of the final compounds.[1] These functionalization protocols exemplify how a readily available starting material can be efficiently elaborated into high-value intermediates, accelerating the discovery and development of new chemical entities.

References

  • p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. ResearchGate. (2015).
  • 4-Nitrotoluene. Wikipedia.
  • 5-Fluoro-2-iodo-4-nitrotoluene. AiFChem.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. (2015).
  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
  • Al-Mokyna, F. H., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link].

  • Potthast, A., et al. (1995). Selective Enzymic Oxidation of Aromatic Methyl Groups to Aldehydes. Journal of the American Chemical Society. Retrieved from [Link].

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
  • Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Retrieved from [Link].

  • Preparation of 4-nitrobenzyl bromide. PrepChem.com.
  • Bade, R., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development.
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. YouTube. (2020).
  • 5-Fluoro-2-nitrobenzoic acid synthesis. ChemicalBook.
  • Guan, Y., et al. (2021). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications. Retrieved from [Link].

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • p-NITROBENZYL BROMIDE. Organic Syntheses.
  • Zhang, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports. Retrieved from [Link].

  • Chen, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Medicinal Chemistry. Retrieved from [Link].

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. (2020).
  • p-NITROBENZOIC ACID. Organic Syntheses.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018).
  • Robertson, J. B., et al. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology. Retrieved from [Link].

  • Benzylic Bromination. Chemistry Steps.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of 5-Fluoro-2-iodo-4-nitrotoluene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the complexities of the Sonogashira cross-coupling reaction with 5-Fluoro-2-iodo-4-nitrotoluene. This resource is de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of the Sonogashira cross-coupling reaction with 5-Fluoro-2-iodo-4-nitrotoluene. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this specific, highly functionalized aryl iodide. Due to its unique electronic properties—namely the strong electron-withdrawing nitro group—this substrate presents both advantages and distinct challenges compared to more conventional aryl halides.

This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your reaction outcomes, minimize side-product formation, and achieve high yields of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Sonogashira coupling of 5-Fluoro-2-iodo-4-nitrotoluene, presented in a question-and-answer format.

Issue 1: My primary side product is a dimer of my alkyne (Glaser-Hay Homocoupling). How can I prevent this?

Q: I'm observing significant amounts of a symmetrical diyne byproduct, and my starting alkyne is being consumed faster than the aryl iodide. What's happening and what is the solution?

A: This is a classic case of Glaser-Hay homocoupling, the most common side reaction in copper-catalyzed Sonogashira couplings.

  • Plausible Causes & Mechanism: The Glaser coupling is an oxidative dimerization of terminal alkynes.[1][2] In the Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2][3][4] If molecular oxygen is present in the reaction mixture, it can oxidize this copper(I) acetylide to a copper(II) species, leading to the formation of a diyne.[5] This side reaction is often a major issue, competing directly with the desired cross-coupling pathway.[2][5]

  • Diagnostic Checks:

    • TLC Analysis: The homocoupled product will typically have a different Rf value than your desired product and starting materials.

    • Mass Spectrometry: Look for a mass peak corresponding to twice the molecular weight of your alkyne, minus two protons.

  • Solutions & Protocols:

    1. Rigorous Exclusion of Oxygen: The most direct way to suppress Glaser coupling is to remove its key reagent: oxygen.

    • Protocol: Freeze-Pump-Thaw Degassing
    • Combine the aryl iodide, solvent (e.g., THF or DMF), and amine base in a Schlenk flask equipped with a stir bar.
    • Freeze the mixture in a liquid nitrogen bath until it is a solid block.
    • Apply a high vacuum for 5-10 minutes.
    • Close the vacuum tap and thaw the mixture in a room temperature water bath. You should see gas bubbles evolve from the liquid as it thaws.
    • Repeat this Freeze-Pump-Thaw cycle at least three times.
    • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
    • Add the palladium catalyst, copper(I) iodide, and finally the alkyne via syringe under a positive pressure of inert gas.

    2. Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to eliminate the copper co-catalyst entirely.[2][5][6] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require slightly higher temperatures or different ligands.[5][6]

    • Protocol: Copper-Free Sonogashira Coupling
    • To a Schlenk flask, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ (2.0 equiv) or an amine like diisopropylamine).
    • Add anhydrous, degassed solvent (e.g., DMF or Dioxane).
    • Degas the mixture thoroughly using the protocol above or by bubbling with Argon for 30 minutes.
    • Add the terminal alkyne (1.1-1.5 equiv).
    • Heat the reaction mixture (typically 60-100 °C) and monitor by TLC or GC-MS until completion. The electron-deficient nature of your aryl iodide should facilitate the reaction even without copper.[7]
Logical Flow: Desired vs. Side Reactions

The following diagram illustrates the main catalytic cycle and the points where side reactions diverge.

Sonogashira_Pathways cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle cluster_Side Side Reactions Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I Pd0->ArPdI ArPdAlk Ar-Pd(II)-Alkyne ArPdI->ArPdAlk Transmetalation Dehalogenation Dehalogenated SM (Ar-H) ArPdI->Dehalogenation Product Product (Ar-Alkyne) ArPdAlk->Product Product->Pd0 Reductive Elimination CuI Cu(I) CuAlk Cu(I)-Alkyne CuI->CuAlk CuAlk->ArPdI Glaser Glaser Product (Alkyne-Alkyne) CuAlk->Glaser Oxidative Dimerization ArI Ar-I ArI->Pd0 Oxidative Addition AlkyneH Alkyne-H AlkyneH->CuI + Base Base Base Base->CuI PdH [Pd-H] source (amine, H₂O) PdH->ArPdI Reduction O2 O₂ O2->CuAlk

Caption: Key reaction pathways in the Sonogashira coupling.
Issue 2: My starting material is being converted to 4-Fluoro-3-nitrotoluene (Reductive Dehalogenation).

Q: I'm seeing a significant amount of a byproduct with a mass corresponding to my starting material minus iodine plus hydrogen. What causes this deiodination?

A: This is reductive dehalogenation, a known side reaction in many cross-coupling chemistries, including the Sonogashira reaction.[8]

  • Plausible Causes & Mechanism: This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then react with your aryl iodide (5-Fluoro-2-iodo-4-nitrotoluene) in a process that ultimately replaces the iodo group with a hydrogen atom.[8] Sources of the hydride can include:

    • The amine base, especially at elevated temperatures.

    • Trace amounts of water in the solvent or reagents.

    • The terminal alkyne itself under certain conditions.

  • Diagnostic Checks:

    • GC-MS or LC-MS: Compare the retention time and mass spectrum of the byproduct with an authentic sample or expected fragmentation pattern of 4-Fluoro-3-nitrotoluene.

    • ¹H NMR: Look for the disappearance of the characteristic downfield shift of protons adjacent to the iodine and the appearance of a new aromatic proton signal.

  • Solutions & Protocols:

    1. Ensure Anhydrous Conditions: Minimize the primary source of unwanted hydrides.

    • Use freshly distilled, anhydrous solvents.
    • Use high-purity, dry amine bases. Distilling amines like triethylamine or diisopropylamine over CaH₂ before use is highly recommended.
    • Dry the starting aryl iodide and alkyne under vacuum before use.

    2. Optimize Base and Temperature:

    • Base Selection: While amine bases are standard, they can also be the hydride source.[8] If dehalogenation is severe, consider screening alternative bases. An inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF might suppress this pathway, although this may require higher temperatures.[8]
    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The reactivity of aryl iodides is high, so you may not need to heat the reaction significantly.[2][6] Start at room temperature and only increase the temperature if the reaction is sluggish.
Issue 3: My reaction is not proceeding, or the yield is very low, and I see a black precipitate.

Q: My reaction mixture turned black shortly after adding the reagents, and TLC analysis shows only starting material even after several hours. What went wrong?

A: The formation of a black precipitate is almost always indicative of catalyst decomposition into "palladium black," which is inactive. [6]

  • Plausible Causes & Mechanism: The active Pd(0) catalyst is sensitive and can be destabilized, leading to its aggregation and precipitation as metallic palladium (palladium black). This can be caused by:

    • Impure Reagents: Impurities in solvents, bases, or starting materials can poison the catalyst.[6]

    • Inappropriate Temperature: Excessively high temperatures can accelerate catalyst decomposition.

    • Ligand Dissociation/Degradation: The phosphine ligands that stabilize the Pd(0) center can dissociate or be oxidized, leaving the metal center vulnerable.

    • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[6][9]

  • Solutions & Protocols:

    1. Check Reagent Quality and Catalyst Activity:

    • Use fresh, high-purity reagents and solvents.[6] As mentioned, distilling solvents and bases is good practice.
    • Ensure your palladium catalyst is active. Pd(PPh₃)₄ can degrade upon storage. If in doubt, use a fresh bottle or a more stable precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[5]

    2. Optimize Ligand and Catalyst Loading:

    • The electron-deficient nature of your substrate benefits from electron-rich and bulky phosphine ligands, which can stabilize the palladium catalyst and accelerate the oxidative addition step.[10] Consider ligands like XPhos or SPhos if standard PPh₃ fails.
    • Avoid excessively high catalyst loading, which can sometimes promote side reactions and decomposition.

    3. Solvent and Temperature Screening:

    • If you suspect the solvent is an issue (e.g., in THF), try switching to an alternative like DMF, acetonitrile, or toluene with an appropriate amine base.[11]
    • Begin the reaction at room temperature. The high reactivity of the C-I bond in your substrate means heating may not be necessary.[2] Only increase the temperature incrementally if no reaction is observed.
ParameterRecommended Starting PointRationale
Catalyst Pd(PPh₃)₄ (2-3 mol%) or PdCl₂(PPh₃)₂ (2-3 mol%)Readily available and effective for aryl iodides.[5] PdCl₂(PPh₃)₂ is generally more air-stable.
Co-catalyst CuI (1-5 mol%)Facilitates alkyne activation. Omit for copper-free protocols to prevent Glaser coupling.[2]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both base and often as a co-solvent. Must be anhydrous and pure.[6]
Solvent THF, DMF, or AcetonitrileChoose a solvent that fully dissolves starting materials. Must be anhydrous and degassed.
Temperature Room Temperature (20-25°C)The C-I bond is the most reactive halide for this coupling and often does not require heat.[6]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing both catalyst decomposition and Glaser homocoupling.[2][6]

Frequently Asked Questions (FAQs)

Q1: The reactivity order for aryl halides is I > Br > Cl. Does the nitro group on my substrate change this? A1: The reactivity order remains the same (I > OTf > Br > Cl).[6] However, the electron-withdrawing nitro group makes your aryl iodide even more reactive towards the initial oxidative addition step, which is often rate-limiting.[7] This is an advantage, allowing for milder reaction conditions, often at room temperature.[6]

Q2: Can I run this reaction open to the air? A2: It is strongly discouraged. Oxygen promotes the highly problematic Glaser homocoupling of the alkyne and can also lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands.[5][6] Always use an inert atmosphere.

Q3: Is it possible for the nitro group to be reduced during the reaction? A3: Under standard Sonogashira conditions (mild base, room temperature to moderate heat), the nitro group is generally robust and will not be reduced. However, if you use harsh conditions, very high temperatures, or have reducing impurities present, reduction can become a possibility. Stick to the mildest effective conditions.

Q4: How can I best monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) and visualize with a UV lamp. You should be able to track the consumption of your starting materials and the appearance of the new, more conjugated product spot. For more quantitative analysis, GC-MS or LC-MS are excellent options.

References

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic-chemistry.org. Retrieved from [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-2-iodo-4-nitrotoluene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-2-iodo-4-nitrotoluene from a typical reaction mixture. This guide is...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 5-Fluoro-2-iodo-4-nitrotoluene from a typical reaction mixture. This guide is structured to address common challenges and frequently asked questions, ensuring a practical and scientifically grounded approach to obtaining a high-purity product.

Introduction to the Purification Challenge

5-Fluoro-2-iodo-4-nitrotoluene is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its synthesis, often achieved through the iodination of 4-fluoro-3-nitrotoluene, can result in a crude mixture containing unreacted starting materials, isomeric byproducts, and residual reagents. The structural similarity of these components to the desired product necessitates robust and well-optimized purification strategies to achieve the high purity required for subsequent synthetic steps.

This guide will focus on two primary purification techniques: recrystallization and column chromatography . The choice between these methods, or a combination thereof, will depend on the specific impurity profile of the crude product and the desired scale of the purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 5-Fluoro-2-iodo-4-nitrotoluene in a question-and-answer format.

Issue 1: Oiling Out During Recrystallization

Q: My product is separating as an oil instead of forming crystals during the cooling phase of recrystallization. What is causing this and how can I fix it?

A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute's solubility in the hot solvent is excessively high, leading to saturation at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound.

    • Solution: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] A good starting point is to screen solvents like ethanol, methanol, or isopropanol.[3] If a single solvent is not effective, a binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can be employed.[3][4]

  • Cooling Rate is Too Rapid: Fast cooling does not allow sufficient time for crystal lattice formation.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, cooling can be gradually lowered to induce further crystallization.[5]

  • High Impurity Load: Significant amounts of impurities can interfere with crystal formation.

    • Solution: If the crude product is heavily contaminated, consider a preliminary purification step. This could involve a simple filtration to remove insoluble materials or a rapid column chromatography "plug" to remove highly polar or non-polar impurities before attempting recrystallization.

Issue 2: Poor Separation in Column Chromatography

Q: I am running a silica gel column, but the desired product is co-eluting with an impurity. How can I improve the separation?

A: Achieving good separation in column chromatography depends on optimizing the mobile phase (eluent) and the stationary phase conditions.[6]

Probable Causes & Solutions:

  • Incorrect Solvent System Polarity: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in slow elution and band broadening.

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin-Layer Chromatography (TLC) plate.[3] A common starting point for compounds like 5-Fluoro-2-iodo-4-nitrotoluene is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] Systematically vary the ratio of these solvents to achieve the desired separation.

  • Isomeric Impurities: Isomers of nitrotoluene can be particularly challenging to separate due to their similar polarities.[7]

    • Solution: For difficult separations, a gradient elution can be more effective than an isocratic (constant solvent composition) one.[8] Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with very similar Rf values. Additionally, using a column with a higher surface area (smaller particle size silica gel) can improve resolution.[6]

  • Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. For difficult separations, this ratio should be even lower.

Issue 3: Low Recovery of the Purified Product

Q: After purification, my final yield of 5-Fluoro-2-iodo-4-nitrotoluene is very low. What are the potential causes?

A: Low recovery can stem from losses at various stages of the purification process.

Probable Causes & Solutions:

  • Incomplete Crystallization:

    • Solution: Ensure the solution is sufficiently concentrated before cooling. If the product remains in the mother liquor, reducing the solvent volume and cooling for a longer period or at a lower temperature may increase the yield.

  • Product Loss During Transfers:

    • Solution: Minimize the number of transfers between flasks. When transferring solutions, rinse the original flask with a small amount of the mother liquor or fresh solvent to recover any residual product.

  • Decomposition on Silica Gel: Some nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel.

    • Solution: If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water) or add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.[8] However, be mindful that this will alter the elution profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 5-Fluoro-2-iodo-4-nitrotoluene? A1: Pure 5-Fluoro-2-iodo-4-nitrotoluene is expected to be a solid. While a specific melting point is not readily available in the provided search results, related compounds like 4-nitrotoluene are pale yellow solids with a melting point of 51.63 °C.[9] The appearance of your purified product should be a crystalline solid.

Q2: What are the common impurities I should expect in my crude reaction mixture? A2: The primary impurities are likely to be unreacted 4-fluoro-3-nitrotoluene, other iodinated isomers, and potentially di-iodinated or other over-nitrated byproducts depending on the reaction conditions.[10][11]

Q3: How should I store the purified 5-Fluoro-2-iodo-4-nitrotoluene? A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[12][13] For long-term storage, keeping it at -20°C is recommended.[1]

Q4: What safety precautions should I take when handling 5-Fluoro-2-iodo-4-nitrotoluene and the solvents used for its purification? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][13] Avoid inhalation of dust or vapors and contact with skin and eyes.[12] Many of the solvents used, such as dichloromethane and hexanes, are volatile and flammable. Keep them away from ignition sources.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow for the recrystallization of 5-Fluoro-2-iodo-4-nitrotoluene. The choice of solvent is critical and should be determined experimentally.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude 5-Fluoro-2-iodo-4-nitrotoluene in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form.[5]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying 5-Fluoro-2-iodo-4-nitrotoluene using silica gel column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give the desired product an Rf value of 0.2-0.4 and show good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully add this powder to the top of the prepared column.[8]

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.[14]

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Fluoro-2-iodo-4-nitrotoluene.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Methanol, Isopropanol, or binary mixtures like Dichloromethane/Hexane[3][4]Hexane/Ethyl Acetate, Hexane/Dichloromethane gradients[3]
Typical Scale Milligrams to KilogramsMicrograms to Grams
Purity Achievable Good to ExcellentExcellent
Throughput HighLow to Medium
Key Advantage Scalable and cost-effective[3]High resolution for complex mixtures[6]

Visualization of Purification Workflow

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 5-Fluoro-2-iodo-4-nitrotoluene Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC NMR NMR/MS Analysis TLC->NMR PureProduct Pure 5-Fluoro-2-iodo-4-nitrotoluene NMR->PureProduct

Caption: A generalized workflow for the purification of 5-Fluoro-2-iodo-4-nitrotoluene.

References

  • BIOFOUNT. (n.d.). 5-Fluoro-2-iodo-4-nitrotoluene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: o-Nitrotoluene. Retrieved from [Link]

  • IARC Publications. (n.d.). and 4-nitrotoluene. Retrieved from [Link]

  • NOP. (2005, July). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 5-Fluoro-2-iodo-4-nitrotoluene

Welcome to the technical support center for chemists working with 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of dehalogenation in their synthetic endeavors. As a highly functionalized building block, 5-Fluoro-2-iodo-4-nitrotoluene is a valuable intermediate, but its reactivity profile can present unique challenges. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you minimize the formation of the undesired dehalogenated byproduct, 5-fluoro-2-nitrotoluene, and maximize the yield of your target compound.

Understanding the Challenge: The Lability of the C-I Bond

The carbon-iodine bond in 5-Fluoro-2-iodo-4-nitrotoluene is the most reactive site for many cross-coupling reactions. However, this reactivity also makes it susceptible to reductive dehalogenation (also known as hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[1][2] This side reaction is particularly prevalent in palladium-catalyzed processes like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[3][4][5] The presence of an electron-withdrawing nitro group can further influence the electronic properties of the aryl halide, potentially impacting the rates of competing reaction pathways.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 5-Fluoro-2-iodo-4-nitrotoluene in a question-and-answer format.

Q1: I'm observing a significant amount of 5-fluoro-2-nitrotoluene as a byproduct in my cross-coupling reaction. What is the primary cause of this dehalogenation?

A1: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources in your reaction mixture, including solvents (e.g., alcohols, residual water), the amine base, or even the phosphine ligand itself through decomposition pathways. Once formed, the Pd-H species can intercept the palladium(II)-aryl intermediate that is formed after oxidative addition of 5-Fluoro-2-iodo-4-nitrotoluene to the Pd(0) catalyst. Instead of proceeding with the desired cross-coupling pathway (transmetalation), this intermediate can undergo reductive elimination with the hydride to yield the dehalogenated product and regenerate the Pd(0) catalyst.

Q2: How does my choice of base influence the extent of dehalogenation?

A2: The base plays a critical role and can be a major contributor to dehalogenation. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are known to promote dehalogenation, potentially by generating hydride species. Weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally recommended to minimize this side reaction.[1] For Sonogashira couplings, an amine base is typically used, and its purity and choice can be critical.[6]

Q3: Can the phosphine ligand I'm using contribute to the formation of the dehalogenated byproduct?

A3: Absolutely. The choice of phosphine ligand is crucial for controlling the selectivity of the reaction.[1] Ligands that are not sufficiently bulky or are electron-poor can lead to slower rates of reductive elimination for the desired product, allowing the competing dehalogenation pathway to become more significant. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective at preventing dehalogenation because they promote the desired C-C or C-N bond formation to outcompete the dehalogenation pathway.[7]

Q4: Does the reaction temperature affect the ratio of my desired product to the dehalogenated byproduct?

A4: Yes, temperature can have a significant impact. Dehalogenation can sometimes have a higher activation energy than the desired cross-coupling reaction. Therefore, running the reaction at a lower temperature may favor the formation of the desired product.[1] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Q5: My starting material has a nitro group. Does this functional group play a role in the dehalogenation process?

A5: The presence of a nitro group can make the aryl halide more electron-deficient, which can facilitate oxidative addition to the palladium catalyst. While this can be beneficial for the desired reaction, the nitro group itself can also be susceptible to reduction under certain catalytic hydrogenation conditions, although this is a different pathway than the hydrodehalogenation of the C-I bond.[8] In the context of palladium-catalyzed cross-coupling, the primary concern remains the generation of Pd-H species that lead to hydrodehalogenation.[9]

Prophylactic Strategies to Minimize Dehalogenation

The following table summarizes key reaction parameters and provides recommendations to proactively minimize the dehalogenation of 5-Fluoro-2-iodo-4-nitrotoluene.

ParameterRecommendationRationale
Palladium Precatalyst Use a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) or a stable Pd(0) source like Pd₂(dba)₃.Ensures efficient generation of the active Pd(0) catalyst and can improve reproducibility.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos, or bulky N-heterocyclic carbenes (NHCs)).[1]These ligands accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1]
Base Use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Avoid strong alkoxide bases like NaOtBu if dehalogenation is an issue.Weaker bases are less prone to generating hydride species that cause dehalogenation.[1]
Solvent Use anhydrous, degassed, non-polar aprotic solvents like toluene or dioxane.[1][10] Avoid protic solvents (e.g., alcohols) or polar aprotic solvents like DMF if they are suspected hydride sources.Minimizes potential sources of hydride ions that can lead to dehalogenation.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Dehalogenation can be more prevalent at higher temperatures.[1]
Additives In some cases, the addition of a copper(I) co-catalyst (e.g., in Sonogashira coupling) can influence the reaction pathway.[6]Copper can play a role in the catalytic cycle, and its presence can sometimes alter the selectivity.[11]
Reaction Setup Ensure a rigorously inert atmosphere (argon or nitrogen) and use high-purity, anhydrous reagents.Oxygen can deactivate the catalyst, and water can be a source of hydrides.[12]

Experimental Protocols

Protocol 1: Generalized Cross-Coupling of 5-Fluoro-2-iodo-4-nitrotoluene with Minimized Dehalogenation

This protocol provides a starting point for a Suzuki-Miyaura coupling designed to minimize hydrodehalogenation.

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Fluoro-2-iodo-4-nitrotoluene, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vial with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene to the reaction vial, followed by the catalyst premix.

  • Seal the vial and heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow for Dehalogenation

If you are observing significant dehalogenation, follow this systematic troubleshooting workflow.

Step 1: Analyze the Reaction Mixture

  • Use LC-MS or GC-MS to confirm the identity and quantify the ratio of the desired product to the dehalogenated byproduct, 5-fluoro-2-nitrotoluene.

Step 2: Re-evaluate the Base

  • If using a strong base like NaOtBu, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]

Step 3: Change the Ligand

  • If using a less bulky ligand (e.g., PPh₃), switch to a bulkier, more electron-rich ligand like XPhos or SPhos.[1][7]

Step 4: Lower the Reaction Temperature

  • Decrease the reaction temperature in 10-20 °C increments and monitor the effect on the product-to-byproduct ratio.[1]

Step 5: Scrutinize the Solvent and Reagents

  • Ensure that the solvent is anhydrous and thoroughly degassed. Use high-purity reagents to avoid potential sources of hydrides.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and the troubleshooting logic.

Cross_Coupling_vs_Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArI 5-Fluoro-2-iodo-4-nitrotoluene (Ar-I) ArI->OxAdd PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Transmetalation Transmetalation (with R-B(OH)₂) PdII_Ar->Transmetalation Desired Pathway Dehalogenation Dehalogenation PdII_Ar->Dehalogenation Competing Pathway PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Desired Product (Ar-R) RedElim->Product RedElim_H Reductive Elimination Dehalogenation->RedElim_H PdH Pd-H Species PdH->Dehalogenation HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->PdH RedElim_H->Pd0 Byproduct Dehalogenated Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow Start Dehalogenation Observed Analyze Quantify Product vs. Byproduct (LC-MS, GC-MS) Start->Analyze Base Is a strong base (e.g., NaOtBu) used? Analyze->Base SwitchBase Switch to weaker base (K₃PO₄, Cs₂CO₃) Base->SwitchBase Yes Ligand Is the ligand bulky & electron-rich? Base->Ligand No SwitchBase->Ligand SwitchLigand Switch to bulkier ligand (XPhos, SPhos) Ligand->SwitchLigand No Temp Is the reaction temperature high? Ligand->Temp Yes SwitchLigand->Temp LowerTemp Lower reaction temperature Temp->LowerTemp Yes Reagents Check purity & dryness of reagents and solvents Temp->Reagents No LowerTemp->Reagents End Optimized Conditions Reagents->End

Caption: A logical workflow for troubleshooting dehalogenation.

References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. Available at: [Link]

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. Available at: [Link]

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Available at: [Link]

  • Convenient Method for Dehalogenation of Aryl Halides. Taylor & Francis Online. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Dehalogenation. Wikipedia. Available at: [Link]

  • The dehalogenation of aryl bromides and iodides a. a Conditions: 4 or 5... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • Reductive electrocatalytic dehalogenation of nitrobenzyl halides: Nitrophilic or halophilic attack? ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Competition between reductive dehalogenation and nucleophilic aromatic substitution of nitro-activated iodine by amines. Journal of the Chemical Society D. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

  • significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. Available at: [Link]

  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. YouTube. Available at: [Link]

  • Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. Available at: [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]

  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate. Available at: [Link]

  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 5-Fluoro-2-iodo-4-nitrotoluene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Buchwald-Hartwig amination of 5-Fluoro-2-iodo-4-nitrotoluene. This document is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Buchwald-Hartwig amination of 5-Fluoro-2-iodo-4-nitrotoluene. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. The substrate presents a unique set of challenges due to its electronic properties, demanding a carefully considered approach to catalyst selection and reaction optimization.

This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to ensure the success of your synthesis.

Understanding the Substrate: Key Challenges

The molecule 5-Fluoro-2-iodo-4-nitrotoluene is a highly electron-deficient aryl iodide. This presents several challenges that must be addressed for a successful Buchwald-Hartwig amination:

  • High Reactivity of the C-I Bond: The Carbon-Iodine bond is the most reactive among aryl halides for the initial oxidative addition step to the Pd(0) catalyst.[1] While this facilitates the first step of the catalytic cycle, it can also lead to complications.

  • Electron-Withdrawing Groups (EWG): Both the nitro (-NO₂) and fluoro (-F) groups strongly withdraw electron density from the aromatic ring. This can influence the rates of subsequent steps in the catalytic cycle, particularly the final reductive elimination.

  • Potential for Side Reactions: The nitro group is susceptible to reduction by the low-valent palladium catalyst, which can lead to undesired byproducts.[2] Additionally, hydrodehalogenation (replacement of the iodine with hydrogen) is a common side reaction in Buchwald-Hartwig aminations.[3]

  • Catalyst Inhibition: Iodide ions generated during the reaction can act as inhibitors for the palladium catalyst, potentially slowing or stalling the reaction.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst system for this specific substrate?

For an electron-deficient aryl iodide like 5-Fluoro-2-iodo-4-nitrotoluene, a robust catalyst system is required. We recommend starting with a palladium precatalyst combined with a sterically hindered biarylphosphine ligand. Specifically, systems based on BrettPhos have shown high efficacy in the amination of nitroarenes.[2][5]

Q2: Why is a precatalyst recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?

Palladium precatalysts, such as G3 or G4 palladacycles, provide a more reliable and efficient route to the active Pd(0) species.[4] This avoids the often-unreliable in-situ reduction of Pd(II) sources, leading to more consistent results, lower catalyst loadings, and cleaner reactions.[6]

Q3: Which base should I choose?

A strong, non-coordinating base is typically the best choice. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, often leading to the highest reaction rates.[4][7] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly if your amine partner has sensitive functional groups.[7]

Q4: What solvent is most appropriate?

Anhydrous toluene or dioxane are the most commonly used and effective solvents.[8] Toluene can be particularly advantageous for aryl iodide substrates, as the sodium iodide (NaI) byproduct is poorly soluble, which can help mitigate catalyst inhibition.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Possible Cause A: Ineffective Ligand Selection

  • Why it happens: The electronic nature of the nitro-substituted aryl halide requires a specific type of ligand. First-generation ligands like P(o-tolyl)₃ or even some bidentate ligands like BINAP may not be effective. The ligand must be able to stabilize the palladium center, promote the oxidative addition, and, crucially, facilitate the rate-limiting reductive elimination step.

  • Solution: Employ modern, sterically hindered dialkylbiaryl phosphine ligands. These ligands are electron-rich and bulky, which accelerates the reductive elimination step to form the C-N bond.

Ligand RecommendationRationale & Key FeaturesRecommended Use Case
BrettPhos Excellent for coupling with primary amines and amides. Proven efficacy with nitroarenes.[5][9]Primary amines and challenging substrates.
RuPhos Highly versatile and effective for a wide range of primary and secondary amines.[8]General screening with secondary amines.
XPhos A robust, general-purpose ligand for a variety of C-N couplings.Good starting point for initial optimizations.

Possible Cause B: Catalyst Inhibition by Iodide

  • Why it happens: Aryl iodides, while reactive, release iodide ions that can coordinate to the palladium center and form unreactive or less reactive species, effectively taking the catalyst out of the cycle.[1][4]

  • Solution:

    • Solvent Choice: Use a solvent like toluene where the inorganic iodide salt (e.g., NaI) has low solubility, causing it to precipitate out of the reaction mixture.[1]

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1) to keep the palladium center coordinated and active.

Possible Cause C: Poor Generation of Active Pd(0) Catalyst

  • Why it happens: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) state can be inefficient or incomplete, leading to low catalyst activity.

  • Solution: Switch to a commercially available, air-stable palladium precatalyst. BrettPhos Pd G3 or XPhos Pd G3 are excellent choices that are activated under basic conditions to reliably generate the active LPd(0) species.[4]

Issue 2: Formation of Significant Side Products

Side Product A: Hydrodehalogenation (Arene Reduction)

  • What it looks like: Your starting material, 5-Fluoro-2-iodo-4-nitrotoluene, is consumed, but you isolate 4-Fluoro-3-nitrotoluene instead of the desired amine product.

  • Why it happens: This occurs via a competing pathway where the palladium-amide intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or other decomposition pathways, followed by reductive elimination to give the dehalogenated arene.[3]

  • Solution:

    • Optimize Ligand: Bulky, electron-rich ligands like BrettPhos or RuPhos can sterically hinder these side reactions and promote the desired reductive elimination.

    • Control Temperature: Running the reaction at the lowest effective temperature (typically 80-110 °C) can disfavor decomposition pathways relative to the desired C-N bond formation.[8]

Side Product B: Reduction of the Nitro Group

  • What it looks like: You observe byproducts where the -NO₂ group has been reduced to an amino (-NH₂), azo, or other reduced nitrogen species.

  • Why it happens: The active Pd(0) catalyst is a reducing agent and can react directly with the nitro group, especially at elevated temperatures or with prolonged reaction times.[2]

  • Solution:

    • Use a Highly Active Catalyst System: A highly efficient catalyst (e.g., a BrettPhos-based precatalyst) can drive the C-N coupling to completion quickly and at lower temperatures, minimizing the time for the nitro group reduction to occur.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Catalyst & Ligand Selection Workflow

The following diagram provides a logical workflow for selecting and optimizing your catalyst system for this specific transformation.

G sub Substrate: 5-Fluoro-2-iodo-4-nitrotoluene (Electron-Deficient Aryl Iodide) amine Select Amine Coupling Partner sub->amine primary Primary Amine (R-NH₂) amine->primary e.g., Aniline secondary Secondary Amine (R₂NH) amine->secondary e.g., Morpholine start_primary Start with: Precatalyst: BrettPhos Pd G3 Base: NaOt-Bu Solvent: Toluene primary->start_primary start_secondary Start with: Precatalyst: RuPhos Pd G3 Base: NaOt-Bu Solvent: Toluene secondary->start_secondary optimize Reaction Monitoring & Optimization (80-110 °C) start_primary->optimize start_secondary->optimize troubleshoot Troubleshoot? optimize->troubleshoot troubleshoot->sub No, Success! low_yield Low Yield / No Reaction troubleshoot->low_yield Yes side_products Side Products (Dehalogenation, Nitro Reduction) troubleshoot->side_products Yes solution1 Consider XPhos or RuPhos Ligands Verify Reagent Purity/Inertness low_yield->solution1 solution2 Lower Temperature Reduce Reaction Time Ensure Efficient Stirring side_products->solution2

Caption: Decision workflow for catalyst selection.

General Experimental Protocol

This protocol is a starting point for a small-scale test reaction and should be optimized for your specific amine.

Materials:

  • Palladium Precatalyst (e.g., BrettPhos Pd G3): 1-2 mol%

  • 5-Fluoro-2-iodo-4-nitrotoluene: 1.0 equiv

  • Amine: 1.2 equiv

  • Sodium tert-butoxide (NaOt-Bu): 1.4 equiv

  • Anhydrous Toluene: ~0.2 M concentration relative to the aryl iodide

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, 5-Fluoro-2-iodo-4-nitrotoluene, and NaOt-Bu to the oven-dried reaction vial.

  • Reagent Addition: Add the anhydrous toluene, followed by the amine coupling partner.

  • Inerting: Seal the vial with a septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a preheated heating block or oil bath set to a temperature between 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the base and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Mechanistic Overview & Potential Pitfalls

Understanding the catalytic cycle is key to effective troubleshooting.

The Buchwald-Hartwig Catalytic Cycle

G pd0 LPd(0) (Active Catalyst) oa_complex L(Ar)Pd(II)-I pd0->oa_complex Oxidative Addition + Ar-I amide_complex L(Ar)Pd(II)-NR₂ oa_complex->amide_complex Amine Binding & Deprotonation + HNR₂, Base product Ar-NR₂ (Product) amide_complex->product Reductive Elimination dehalogenation Ar-H (Dehalogenation) amide_complex->dehalogenation β-Hydride Elimination or other decomposition product->pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig catalytic cycle and a key side reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the substrate. This is generally fast for aryl iodides.

  • Amine Binding & Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton to form a palladium-amide intermediate.

  • Reductive Elimination: This is often the rate-limiting step where the C-N bond is formed, yielding the final product and regenerating the Pd(0) catalyst. Sterically hindered, electron-rich ligands are crucial for accelerating this step.[1]

References

  • Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. Benchchem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Amination of Nitroarenes. Okayama University.
  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Buchwald Ligands Review. Entegris.
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Fluoro-2-iodo-4-nitrotoluene

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile but challenging substrate.

Introduction: Understanding the Substrate

5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aryl iodide. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors:

  • Iodide Leaving Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for oxidative addition to a palladium(0) catalyst. This generally allows for milder reaction conditions compared to aryl bromides or chlorides.

  • Electron-Withdrawing Groups: The presence of both a nitro (-NO₂) and a fluoro (-F) group makes the aromatic ring electron-deficient. This can facilitate the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The substituents ortho to the iodine (methyl and fluorine) can introduce steric challenges that may influence ligand choice and reaction temperature.

  • Thermal Stability: Nitro-containing aromatic compounds can be sensitive to high temperatures, potentially leading to decomposition or undesired side reactions.

This guide will provide a framework for optimizing the reaction temperature and other critical parameters for successful Suzuki, Heck, and Sonogashira couplings with this substrate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling with 5-Fluoro-2-iodo-4-nitrotoluene?

A good starting point for a Suzuki coupling with this substrate is typically in the range of 80-100 °C .[1] Many Suzuki reactions with aryl iodides proceed efficiently at these temperatures.[2] However, due to the electron-deficient nature of the ring, it may be possible to achieve good conversion at lower temperatures, potentially even at room temperature with a highly active catalyst system.[3] It is always recommended to start with a moderate temperature and adjust based on reaction monitoring.

Q2: My Heck reaction is not proceeding at 100 °C. Should I increase the temperature?

While Heck reactions often require temperatures above 100 °C, simply increasing the heat might not be the optimal solution, especially with a thermally sensitive substrate like 5-Fluoro-2-iodo-4-nitrotoluene.[4] Before elevating the temperature further, consider other factors:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.[5]

  • Base: The choice of base is critical. Organic bases like triethylamine are common, but inorganic bases might also be effective.[5]

  • Solvent: Polar aprotic solvents like DMF or NMP are often used in Heck reactions.[4]

If these parameters are optimized and the reaction is still sluggish, a careful increase in temperature to around 120 °C could be attempted, while closely monitoring for any signs of decomposition.

Q3: What temperature considerations are there for Sonogashira couplings with this substrate?

Sonogashira couplings of aryl iodides can often be performed under relatively mild conditions, sometimes even at room temperature.[6] A good starting temperature would be in the range of room temperature to 65 °C .[6] The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for facilitating the reaction at lower temperatures.[7] If a copper-free system is used, slightly higher temperatures may be necessary.

Q4: Can the nitro group interfere with the cross-coupling reaction at elevated temperatures?

Yes, the nitro group can be problematic at higher temperatures. Nitroarenes can be reduced under certain cross-coupling conditions, especially in the presence of phosphine ligands and certain bases, leading to undesired side products. Additionally, highly activated nitroarenes can undergo other transformations. It is crucial to monitor the reaction for the formation of byproducts, and if observed, a lower reaction temperature should be explored.

Q5: How does the ortho-fluoro group affect the optimal reaction temperature?

The ortho-fluoro group can have both electronic and steric effects. Electronically, it contributes to the electron-deficient nature of the ring, which can facilitate oxidative addition and potentially allow for lower reaction temperatures. Sterically, it can influence the binding of the catalyst and may necessitate the use of bulkier ligands to promote efficient coupling. The overall effect on temperature will depend on the specific cross-coupling reaction and the other components of the catalytic system.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Steps Causality Explained
Inactive Catalyst 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a palladacycle. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar).The active Pd(0) species is susceptible to oxidation. If the precatalyst is not efficiently reduced in situ or if oxygen is present, the catalytic cycle will be inhibited.
Suboptimal Temperature 1. If the reaction is clean but conversion is low, incrementally increase the temperature by 10-20 °C. 2. If decomposition or side products are observed, decrease the temperature and consider a longer reaction time or a more active catalyst.Temperature directly impacts reaction kinetics. Too low, and the activation energy barrier may not be overcome. Too high, and catalyst decomposition or substrate degradation can occur.
Incorrect Base or Solvent 1. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; Et₃N, DBU for Heck/Sonogashira). 2. Ensure the solvent is anhydrous and appropriately degassed.The base is crucial for the transmetalation step in Suzuki coupling and for neutralizing the generated acid in Heck and Sonogashira reactions. The solvent affects solubility and the stability of catalytic intermediates.
Ligand Issues 1. For sterically hindered substrates, consider bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).The ligand stabilizes the palladium center and modulates its reactivity. The right ligand can accelerate key steps like oxidative addition and reductive elimination.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps Causality Explained
Homocoupling 1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Lower the reaction temperature. 3. In Sonogashira coupling, this can be due to the Glaser coupling of the alkyne, which can be minimized by using a lower temperature and adding the alkyne slowly.Oxygen can promote the homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira). High temperatures can also favor these side reactions.
Dehalogenation (Hydrodehalogenation) 1. Use a rigorously dried solvent and reagents. 2. Lower the reaction temperature. 3. Choose a different base or ligand.This side reaction involves the replacement of the iodide with a hydrogen atom. It can be promoted by trace amounts of water or other protic sources and can be more prevalent at higher temperatures.
Reduction of the Nitro Group 1. Lower the reaction temperature. 2. Use a less electron-rich phosphine ligand or explore ligand-free conditions if applicable. 3. Reduce the reaction time.Phosphine ligands can act as reducing agents for nitro groups, a process that is often accelerated by heat.

Experimental Protocols: A Starting Point for Optimization

The following are suggested starting conditions. Optimization will be necessary for specific coupling partners.

General Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Refinement A Select Initial Conditions: - Catalyst (e.g., Pd(OAc)2/SPhos) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane) B Run Small-Scale Reactions at Three Temperatures: - Low (e.g., 60°C) - Medium (e.g., 80°C) - High (e.g., 100°C) A->B C Analyze by TLC/LC-MS after 2-4 hours B->C D Evaluate Results: - Good conversion at 80°C? - Decomposition at 100°C? - Sluggish at 60°C? C->D Data Input E Refine Temperature Range: Narrow down to a 10-20°C window around the most promising temperature D->E F Optimize Other Parameters: - Catalyst Loading - Base Equivalents - Reaction Time E->F G Scale-Up Reaction F->G Optimized Conditions

Caption: A systematic workflow for optimizing reaction temperature.

Table 1: Suggested Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki CouplingHeck CouplingSonogashira Coupling
Pd Source (mol%) Pd(OAc)₂ (2%)Pd(OAc)₂ (2%)Pd(PPh₃)₂Cl₂ (2%)
Ligand (mol%) SPhos (4%)P(o-tol)₃ (4%)None (or PPh₃ 4%)
Co-catalyst (mol%) N/AN/ACuI (4%)
Base (equiv.) K₃PO₄ (2.0)Et₃N (2.0)Et₃N (2.0)
Solvent Dioxane/H₂O (10:1)DMFTHF or Toluene
Starting Temp. 80 °C100 °C40 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)

General Experimental Procedure (Suzuki Coupling Example):

  • To an oven-dried reaction vial, add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in the reaction solvent.

  • Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.

  • Place the vial in a preheated heating block at the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

Optimizing cross-coupling reactions for a multi-functionalized substrate like 5-Fluoro-2-iodo-4-nitrotoluene requires a systematic approach. Temperature is a critical parameter that must be balanced to achieve a reasonable reaction rate without inducing substrate or catalyst degradation. By starting with the general guidelines provided and methodically troubleshooting any issues that arise, researchers can successfully employ this versatile building block in their synthetic endeavors.

References

  • Heck, R. F. Heck Reaction. Pure and Applied Chemistry, 1978, 50(7), 691-702.
  • Mizoroki-Heck reaction. In Wikipedia; 2023. [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Thomas, A. A.; et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018 , 37(11), 1649-1654. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Temperature optimization for the Suzuki coupling reaction. ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 2020 , 25(21), 5183. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Hu, J.; et al. Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. The Journal of Organic Chemistry, 2010 , 75(16), 5777-5786. [Link]

  • Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]

  • aryl iodide cross-coupling. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 2017 , 22(5), 788. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 2019 , 24(15), 2781. [Link]

  • Visible-Light Enabled Late-Stage, Room-Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 2014 , 4, 129-135. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 2018 , 20(10), 2872-2875. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 2021 , 11(1), 33-43. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021 , 54(15), 3171-3184. [Link]

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]

  • Nitro compound synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 2016 , 49(10), 2277-2286. [Link]

  • 2-Iodo-4-nitrotoluene. PubChem. [Link]

  • Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 2011 , 40, 5010-5029. [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 2021 , 26(18), 5486. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24(5), 834. [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 2020 , 25(22), 5448. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoro-2-iodo-4-nitrotoluene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for experiments involving 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 5-Fluoro-2-iodo-4-nitrotoluene and how do solvents influence their reactivity?

5-Fluoro-2-iodo-4-nitrotoluene has three primary sites for transformation, and solvent choice is crucial for selectively targeting them:

  • The Carbon-Iodine Bond (C-I): This is the most common site for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. The solvent's role here is multifaceted: it must solubilize the substrate, reagents, and catalyst, and it significantly impacts the stability and activity of the catalytic species.

  • The Carbon-Fluorine Bond (C-F): This bond is activated by the ortho iodine and, more significantly, the para nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Polar aprotic solvents are typically required to facilitate this reaction by stabilizing the charged intermediate.

  • The Nitro Group (NO₂): This group can be reduced to an amine. While less directly impacted by solvent choice compared to ionic or organometallic reactions, the solvent must be compatible with the chosen reducing agent and not participate in side reactions.

Q2: How does solvent polarity generally affect cross-coupling reactions with this substrate?

The effect of solvent polarity is not straightforward and depends on the specific type of cross-coupling reaction.

  • For Suzuki-Miyaura couplings , polar solvents are often preferred. The addition of a co-solvent like water to polar aprotic solvents (e.g., DMF, DMA) or alcohols can dramatically improve reaction rates and yields[1][2]. However, some polar solvents like acetonitrile (MeCN) and DMF can, in certain systems, alter the chemoselectivity compared to nonpolar solvents[3][4].

  • For Sonogashira couplings , the choice is more nuanced. While the solvent must dissolve various components, from lipophilic aryl halides to inorganic salts, highly polar solvents like DMF can sometimes slow the reaction by displacing essential ligands from the palladium catalyst[5]. In many cases, non-polar solvents like toluene or ethereal solvents like THF and dioxane are found to be superior[5].

Q3: What causes homocoupling in Sonogashira reactions and can solvent choice prevent it?

Homocoupling (also known as Glaser or Hay coupling) of the terminal alkyne is a major side reaction in Sonogashira couplings. It is often promoted by the copper(I) co-catalyst in the presence of oxygen. While solvent choice is one of several factors, it can play a role. The reaction is complex, and solvent effects can be substrate-dependent. In some instances, using less polar solvents may reduce the prevalence of this side reaction compared to highly polar options[5][6]. However, optimizing other parameters like the base, catalyst loading, and ensuring strictly anaerobic conditions is often more critical[7].

Q4: Why is a polar aprotic solvent essential for Nucleophilic Aromatic Substitution (SNAr) on this molecule?

The SNAr mechanism, whether a classical two-step process or a concerted one, involves the buildup of negative charge on the aromatic ring in a Meisenheimer-like intermediate or transition state[8][9]. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) excel at solvating cations while leaving the anionic nucleophile relatively "bare" and highly reactive. Crucially, they stabilize the negatively charged intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction[10]. In contrast, protic solvents (e.g., water, ethanol) would solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction[11].

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Low conversion or sluggish reaction rate.

Q: My Suzuki-Miyaura coupling of 5-Fluoro-2-iodo-4-nitrotoluene is stalling, with only 30-50% conversion after several hours. I'm using DMF as the solvent. What's wrong?

A: This is a classic issue where the solvent system is suboptimal. While polar aprotic solvents like DMF are a common starting point, they are often not sufficient on their own.

Troubleshooting Steps & Explanation:

  • Introduce Water as a Co-Solvent: The most impactful change is often the addition of water. A solvent mixture of DMF/H₂O or EtOH/H₂O (e.g., in ratios from 5:1 to 1:1) can dramatically accelerate the reaction[1][2].

    • Causality: Water can enhance the solubility and dissociation of the inorganic base (e.g., Na₂CO₃, K₂CO₃), which is critical for the transmetalation step. It can also influence the stability and aggregation state of the palladium catalyst, preventing deactivation.

  • Evaluate Different Organic Solvents: If a water-free system is required, consider other solvents. Ethereal solvents like THF or 1,4-dioxane are common, but reactions in these may be sluggish[1]. Non-polar solvents like toluene are also used but may require higher temperatures.

  • Check Reagent Solubility: Ensure your aryl halide, boronic acid, and base are all adequately soluble in the chosen solvent system at the reaction temperature. Poor solubility is a common cause of slow reactions.

Data Summary: Effect of Solvent on Suzuki Coupling Conversion
Solvent SystemTypical ConversionRationale & RemarksSource
DMF34-50% (after 2h)Polar aprotic, but often sluggish without a co-solvent.[1]
TolueneSluggishNon-polar; may require higher temperatures and specific ligands.[1][5]
Ethanol (EtOH)~89%Protic solvent, can be effective.[2]
DMF/H₂O (1:1) Excellent Yields (70-98%) Water accelerates the reaction rate significantly. (Recommended Starting Point) [1]
EtOH/H₂O (5:1) >98% Addition of a small amount of water boosts conversion.[2]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry is recommended.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent & Base Addition: Add the chosen solvent system. For a robust starting point, use a 3:1 mixture of DMF and water[1]. Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Workflow for Low Yield

Below is a decision-making workflow for addressing low yields in Suzuki-Miyaura coupling reactions.

TroubleshootingWorkflow Start Low Yield Observed Solvent Is the solvent system optimized? (e.g., DMF/H₂O, EtOH/H₂O) Start->Solvent Base Is the base strong enough and soluble? (e.g., K₂CO₃, Cs₂CO₃) Solvent->Base Yes AddWater Action: Add water as co-solvent or switch to EtOH/H₂O. Solvent->AddWater No Catalyst Is the catalyst active? (Fresh catalyst, appropriate ligand) Base->Catalyst Yes ChangeBase Action: Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Base->ChangeBase No Temp Is the temperature sufficient? Catalyst->Temp Yes CheckCatalyst Action: Use fresh catalyst/ligand. Screen different ligands. Catalyst->CheckCatalyst No Other Consult further literature for substrate-specific issues. Temp->Other Yes IncreaseTemp Action: Increase reaction temperature. Temp->IncreaseTemp No Result Yield Improved AddWater->Result ChangeBase->Result CheckCatalyst->Result IncreaseTemp->Result

Caption: Stabilization of the Meisenheimer complex by polar aprotic solvents.

References
  • The effect of different solvents on the Suzuki coupling reaction - ResearchGate. [Link]

  • Reaction optimization conditions for 5. - ResearchGate. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview - Source Not Specified. [Link]

  • Automated Optimization under Dynamic Flow Conditions - ChemRxiv. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Wiley Online Library. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - ACS Publications. [Link]

  • Effect of the solvent in the model Sonogashira coupling of diiodoarene... - ResearchGate. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - DASH (Harvard). [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent - PMC. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines - ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]

Sources

Troubleshooting

column chromatography conditions for purifying 5-Fluoro-2-iodo-4-nitrotoluene derivatives

Welcome to the technical support center for the purification of 5-Fluoro-2-iodo-4-nitrotoluene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-iodo-4-nitrotoluene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these challenging molecules using column chromatography. The information provided herein is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the column chromatography of 5-Fluoro-2-iodo-4-nitrotoluene and its analogs.

Q1: What is the best stationary phase for purifying my 5-Fluoro-2-iodo-4-nitrotoluene derivative?

For most applications involving 5-Fluoro-2-iodo-4-nitrotoluene derivatives, standard silica gel (SiO2) with a mesh size of 230-400 (40-63 µm) is the recommended stationary phase for flash column chromatography.[1] The polarity of the nitro, fluoro, and iodo groups generally ensures sufficient interaction with the polar silica surface for effective separation from less polar impurities.[2] In cases of difficult separations with closely related isomers, a high-performance silica gel may provide better resolution.

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of a suitable mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[2][3] A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether .[2][4] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[5][6] This range typically provides the best balance for good separation and a reasonable elution time.[5]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

Tailing is often an indication of undesirable interactions between the analyte and the stationary phase. Given the electron-withdrawing nature of the substituents on the toluene ring, your derivative may have a slightly acidic character. If you observe tailing:

  • Consider adding a small amount (0.5-1%) of acetic acid to the mobile phase. This can help to suppress the ionization of acidic functional groups and improve peak shape.[5]

  • Conversely, if your derivative contains any basic moieties, adding 0.1-1% triethylamine or pyridine can neutralize acidic sites on the silica gel, preventing strong adsorption and tailing.[1][6]

Q4: My aromatic compounds are co-eluting even with good separation on TLC. Why is this happening and how can I fix it?

Co-elution of aromatic compounds, despite promising TLC results, can sometimes be attributed to π-π stacking interactions between the aromatic rings of the analytes and with the silica surface.[7] To disrupt these interactions and improve separation, consider adding toluene to your mobile phase .[7] A system of toluene/acetone or toluene with a small percentage of methanol could be effective.[7]

Q5: I'm not seeing my compound elute from the column. What are the possible reasons?

There are several potential reasons for a compound failing to elute:

  • The mobile phase is not polar enough: If your compound has a very low Rf on TLC with the chosen eluent, it will be very strongly adsorbed to the silica. You will need to gradually increase the polarity of your mobile phase.

  • Compound decomposition on silica: Halogenated nitroaromatics can sometimes be sensitive to the acidic nature of silica gel.[8] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be degrading. In such cases, you can either deactivate the silica gel with a base like triethylamine or consider an alternative stationary phase like alumina or florisil.[8]

  • Your compound is highly polar and requires a stronger solvent system: For very polar derivatives, a mobile phase of dichloromethane and methanol might be necessary.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the purification of 5-Fluoro-2-iodo-4-nitrotoluene derivatives.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered poor_separation Poor Separation / Co-elution start->poor_separation no_elution Compound Not Eluting start->no_elution band_broadening Broad Bands / Tailing start->band_broadening low_yield Low Yield start->low_yield optimize_solvent Optimize Mobile Phase (Adjust Polarity) poor_separation->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, Phenyl) poor_separation->change_stationary_phase add_toluene Add Toluene to Mobile Phase (Counteract π-stacking) poor_separation->add_toluene increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_degradation Check for Degradation on Silica (2D TLC) no_elution->check_degradation add_modifier Add Mobile Phase Modifier (e.g., Acetic Acid) band_broadening->add_modifier column_packing Check Column Packing band_broadening->column_packing sample_loading Optimize Sample Loading band_broadening->sample_loading check_fractions Re-check All Fractions with TLC low_yield->check_fractions degradation_on_column Suspect Degradation on Column low_yield->degradation_on_column end Successful Purification optimize_solvent->end change_stationary_phase->end add_toluene->end increase_polarity->end deactivate_silica Deactivate Silica (add Triethylamine) check_degradation->deactivate_silica deactivate_silica->end add_modifier->end column_packing->end sample_loading->end check_fractions->end degradation_on_column->check_degradation

Caption: A flowchart for troubleshooting common column chromatography issues.

ProblemPotential CauseRecommended Solution
Poor Separation - Incorrect mobile phase polarity.- π-π stacking interactions.[7]- Overloading the column.- Re-optimize the mobile phase using TLC to achieve a greater ΔRf between your compound and impurities.- Consider adding toluene to the mobile phase to disrupt π-stacking.[7]- Reduce the amount of crude material loaded onto the column. A ratio of 70:1 silica gel to crude mixture may be necessary for difficult separations.[5]
Compound Not Eluting - Mobile phase is too non-polar.- Compound is degrading on the silica gel.[8]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).- Perform a stability test on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[8]
Band Broadening / Tailing - Acidic or basic nature of the compound interacting with the stationary phase.- Poorly packed column.- Sample was loaded in too much solvent.- Add a modifier to the eluent (0.5-1% acetic acid for acidic compounds, 0.1-1% triethylamine for basic compounds).[5][6]- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in the minimum amount of solvent for loading.[9]
Low Yield - Incomplete elution.- Compound degradation during chromatography.[8]- Some fractions containing the product were discarded.- Increase the polarity of the mobile phase significantly at the end of the run to elute any remaining compounds.- Re-analyze all collected fractions by TLC before combining.- If degradation is suspected, refer to the solutions for "Compound Not Eluting".

Experimental Protocol: Purifying a 5-Fluoro-2-iodo-4-nitrotoluene Derivative

This protocol outlines a general procedure for purifying a 5-Fluoro-2-iodo-4-nitrotoluene derivative using flash column chromatography.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Determine Solvent System) column_prep 2. Column Preparation (Slurry Packing) tlc->column_prep sample_prep 3. Sample Preparation (Dry Loading Recommended) column_prep->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis combine 8. Combine Pure Fractions fraction_analysis->combine evaporation 9. Solvent Evaporation combine->evaporation final_product Pure Compound evaporation->final_product

Caption: A step-by-step workflow for purification by column chromatography.

Step 1: TLC Analysis and Solvent System Selection

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

  • The ideal solvent system will give your target compound an Rf of approximately 0.2-0.35 and show good separation from impurities.[5][6]

Step 2: Column Packing

  • Select a column of appropriate size. For a 1g scale purification, a 40mm diameter column is a good starting point.[5]

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[6][10]

  • Prepare a slurry of silica gel in your initial, least polar mobile phase.[9]

  • Pour the slurry into the column and allow it to settle. Use gentle air pressure to pack the column and elute the excess solvent until the solvent level reaches the top of the silica bed.[6]

Step 3: Sample Preparation and Loading

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[5][6] Carefully add this powder to the top of your packed column.

  • Wet Loading: Dissolve your crude product in the smallest possible volume of the mobile phase.[9] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the silica bed.

Step 4: Elution and Fraction Collection

  • Carefully add your mobile phase to the column.

  • Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.[1]

  • Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of your purification.

  • If necessary, you can perform a gradient elution by gradually increasing the polarity of your mobile phase during the run. This can help to elute more polar compounds more quickly.[5]

Step 5: Fraction Analysis and Product Recovery

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.[10]

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain your purified 5-Fluoro-2-iodo-4-nitrotoluene derivative.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • SOP: FLASH CHROMATOGRAPHY. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Nowik, W., & Wawrzyniak, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(23), 5738. [Link]

  • Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?. YouTube. [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 30(10), 926-934. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography?. [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • HALO Columns. LC Chromatography Troubleshooting. [Link]

  • LabRulez LCMS. TROUBLESHOOTING GUIDE - HPLC. [Link]

  • Katerina Acevska, et al. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 60(1), 17-24. [Link]

  • Dolan, J. W. (2002). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 20(5), 430-438. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC. [Link]

  • Beall, C. R. (1931). Purification of p-nitro-toluene. U.S.
  • Al-Naiema, I. M., & Stone, E. A. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 8(11), 4697-4708. [Link]

  • Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 50(9), 812-818. [Link]

  • Huesgen, A. G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. [Link]

  • IARC. (1996). and 4-nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • SIELC Technologies. (2018). Separation of 2-Iodo-4-nitrotoluene on Newcrom R1 HPLC column. [Link]

  • Nichols, L. (2022). Column Chromatography. YouTube. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]

  • Xu, Y., & Li, C. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 343-350. [Link]

  • Vigneron, J., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de pharmacie de Belgique, 53(5), 375-381. [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Fluoro-2-iodo-4-nitrotoluene

Welcome to the technical support center for 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this steri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-iodo-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding building block. The substitution pattern of 5-Fluoro-2-iodo-4-nitrotoluene, particularly the bulky iodine atom positioned ortho to the methyl group, introduces significant steric hindrance that can impede or prevent common synthetic transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and achieve your synthetic goals.

Understanding the Steric Challenge

The primary obstacle in reactions involving 5-Fluoro-2-iodo-4-nitrotoluene is the steric congestion around the highly reactive carbon-iodine bond. The adjacent methyl group creates a crowded environment that can hinder the approach of bulky reagents and catalysts, particularly the large transition metal complexes used in cross-coupling reactions. This steric clash can lead to slow reaction rates, low yields, or complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why are my standard palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) failing with 5-Fluoro-2-iodo-4-nitrotoluene?

Standard cross-coupling conditions, often employing ligands like triphenylphosphine, are typically ineffective for this substrate. The steric bulk of the ortho-methyl group impedes the oxidative addition of the palladium catalyst to the carbon-iodine bond, a critical step in the catalytic cycle.[1][2][3] To overcome this, catalyst systems designed for sterically demanding substrates are necessary. This usually involves the use of bulky, electron-rich phosphine ligands.[1][2][4]

Q2: Can nucleophilic aromatic substitution (SNAr) occur at the C-F bond, and does it compete with reactions at the C-I bond?

Yes, SNAr at the C-F bond is a potential reaction pathway. The strong electron-withdrawing nitro group at the para position activates the aryl ring for nucleophilic attack, and fluoride is a good leaving group in SNAr reactions.[5][6][7] Whether this pathway competes with cross-coupling at the C-I bond depends on the reaction conditions and the nucleophile used. For instance, strong, hard nucleophiles under conditions that do not favor palladium catalysis may preferentially undergo SNAr. Careful selection of reagents and reaction conditions is crucial to direct the reaction towards the desired outcome.

Q3: Is it necessary to protect any of the functional groups on 5-Fluoro-2-iodo-4-nitrotoluene before proceeding with my reaction?

In most cross-coupling reactions, protection of the nitro or fluoro group is not necessary. Palladium catalysts are generally tolerant of these functional groups.[8] However, if you are using very strong bases or nucleophiles that could react with the nitro group, or if you are specifically targeting a reaction at the C-I bond and want to prevent any possibility of SNAr at the C-F bond, protection-deprotection strategies could be considered, though this adds steps to your synthesis.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to steric hindrance.[9][10][11]

Common Problem: Low to no conversion of 5-Fluoro-2-iodo-4-nitrotoluene with your boronic acid/ester.

Root Cause: Inefficient oxidative addition of the palladium catalyst due to steric hindrance from the ortho-methyl group. The transmetalation step can also be slow with bulky coupling partners.[11][12]

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Suzuki Coupling Yield catalyst Optimize Catalyst & Ligand start->catalyst base_solvent Modify Base & Solvent start->base_solvent temperature Adjust Temperature start->temperature boron Consider Boronic Ester start->boron ligand_choice Use Bulky, Electron-Rich Phosphine Ligands: - XPhos, SPhos, RuPhos - Buchwald Ligands catalyst->ligand_choice precatalyst Use Pre-formed Pd(II) Precatalysts catalyst->precatalyst base_choice Employ Stronger, Non-nucleophilic Bases: - K3PO4, Cs2CO3 base_solvent->base_choice solvent_choice Use Polar Aprotic Solvents: - Dioxane, Toluene, DMF - Often with water base_solvent->solvent_choice temp_increase Increase reaction temperature (e.g., 80-120 °C) Monitor for decomposition temperature->temp_increase boron_ester Use boronic esters (e.g., pinacol esters) to improve stability and solubility boron->boron_ester

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Protocol:

  • Catalyst and Ligand Selection: This is the most critical factor.[1][2]

    • Ligands: Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more easily undergo oxidative addition.[4]

    • Palladium Source: Use a stable Pd(II) precatalyst like [Pd(cinnamyl)Cl]₂ or a G3/G4 precatalyst from Buchwald. In-situ generation of Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ is also an option but may be less efficient.[13]

  • Base and Solvent:

    • Base: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[14] Stronger bases like alkoxides can sometimes lead to side reactions.

    • Solvent: A mixture of a polar aprotic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[1]

  • Temperature: Increased temperature (80-120 °C) can provide the necessary activation energy to overcome the steric barrier.[2] Microwave heating can also be beneficial for accelerating the reaction.[15]

Summary of Recommended Suzuki Coupling Conditions:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald PrecatalystsStability and efficient generation of active Pd(0).[13][14]
Ligand XPhos, SPhos, RuPhos, or other bulky biaryl phosphinesOvercomes steric hindrance during oxidative addition.[4]
Base K₃PO₄, Cs₂CO₃Effective for transmetalation without promoting side reactions.[14]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFPolar aprotic solvents facilitate the reaction.[1]
Temperature 80-120 °CProvides energy to overcome the steric barrier.[2]
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[16] Steric hindrance can significantly impact this reaction.[17]

Common Problem: Low yield of the desired arylalkyne, with significant formation of alkyne homocoupling (Glaser coupling) products.

Root Cause: Slow oxidative addition of the palladium catalyst to the C-I bond allows for the competing copper-catalyzed homocoupling of the terminal alkyne.

Troubleshooting Strategy:

Sonogashira_Troubleshooting start Low Sonogashira Coupling Yield High Homocoupling catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions copper_free Consider Copper-Free Conditions start->copper_free ligand_choice Use Bulky, Electron-Rich Phosphine Ligands (e.g., cataCXium A, SPhos) catalyst->ligand_choice pd_source Employ Pd(II) precatalysts catalyst->pd_source base_choice Use a bulky amine base (e.g., DIPEA, DBU) or an inorganic base (e.g., Cs2CO3) conditions->base_choice temp_control Gradually increase temperature. Microwave irradiation can be effective. conditions->temp_control cu_free_protocol Use a palladium catalyst with a suitable ligand (e.g., Pd/SPhos) and a strong base (e.g., K3PO4) in an appropriate solvent. copper_free->cu_free_protocol

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Protocol:

  • Catalyst and Ligand: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are beneficial.[18][19] Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can promote homocoupling.[16] Minimizing the amount of CuI or switching to a copper-free protocol can be advantageous.

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine (DIPEA) is commonly used.[17] Aprotic polar solvents like DMF or THF are suitable.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that are effective for sterically hindered substrates.[17] These often involve a palladium catalyst with a specific ligand and a strong base in a polar aprotic solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation is also subject to steric effects.[20][21]

Common Problem: Incomplete reaction or decomposition of starting materials when attempting to couple a primary or secondary amine.

Root Cause: The steric hindrance around the C-I bond makes both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle challenging.[20]

Troubleshooting Strategy:

  • Ligand Selection: This is paramount for successful Buchwald-Hartwig amination of sterically hindered aryl halides.[20][22] Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands (e.g., Q-Phos). These ligands have been specifically designed to facilitate C-N bond formation with challenging substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[21][23]

  • Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are necessary.

  • Temperature: Reactions may require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Summary of Recommended Buchwald-Hartwig Amination Conditions:

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective sources for generating the active catalyst.[21]
Ligand RuPhos, XPhos, Q-PhosSpecifically designed for challenging C-N couplings.[22]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are crucial for the catalytic cycle.[23]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are essential.
Temperature 80-110 °CTo overcome the activation energy barrier.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates 5-Fluoro-2-iodo-4-nitrotoluene for SNAr, primarily at the C-F bond.[7][24][25]

Common Scenario: Unwanted SNAr reaction when a different transformation is intended, or a desired SNAr reaction is proceeding slowly.

Troubleshooting Strategy:

SNAr_Workflow start SNAr Reaction Issue control Controlling Unwanted SNAr start->control promote Promoting Desired SNAr start->promote control_steps Avoid strong, hard nucleophiles (e.g., alkoxides, primary amines) Use milder bases for cross-coupling Keep reaction temperatures as low as possible control->control_steps promote_steps Use a strong nucleophile Employ a polar aprotic solvent (e.g., DMSO, DMF) Increase reaction temperature Use a base to generate the nucleophile in situ if necessary promote->promote_steps

Caption: Workflow for managing SNAr reactions.

Promoting a Desired SNAr Reaction (at C-F):

  • Nucleophile: Use a potent nucleophile (e.g., primary/secondary amines, thiols, alkoxides).

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation but leave the nucleophile highly reactive.[1]

  • Temperature: Heating the reaction (e.g., 60-100 °C) will accelerate the formation of the Meisenheimer complex and subsequent fluoride elimination.[7]

  • Base: If your nucleophile is a protic species (e.g., an alcohol or thiol), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is needed to generate the more nucleophilic alkoxide or thiolate in situ.

Avoiding Unwanted SNAr:

If you are targeting a cross-coupling reaction at the C-I bond, it is crucial to select conditions that do not favor SNAr.

  • Nucleophile/Base Choice: Avoid using highly nucleophilic bases or reagents that can also act as nucleophiles. For example, in a Suzuki coupling, using K₃PO₄ is preferable to using NaOt-Bu if the boronic acid ester is sensitive to strong bases.

  • Temperature Control: Run the cross-coupling reaction at the lowest temperature that allows for a reasonable rate to minimize the competing SNAr pathway.

By understanding the inherent steric and electronic properties of 5-Fluoro-2-iodo-4-nitrotoluene and by carefully selecting the appropriate catalytic system and reaction conditions, researchers can successfully employ this versatile building block in a wide range of synthetic applications.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
  • Tuttle, T., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega.
  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
  • YouTube. (2023). Aryl halide part 3/ 12th CBSE/ Nucleophilic Substitution.
  • University of Calgary. (n.d.). Ch23: Electrophilic Arom. Subs of ArX.
  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
  • PubMed Central. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides.
  • ACS Publications. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
  • ResearchGate. (n.d.). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Alfa Chemistry. (n.d.). Palladium Catalysts.
  • Sigma-Aldrich. (n.d.). Palladium Catalysts.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Diva-portal.org. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methoxyphenol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Preprints.org. (2025). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • YouTube. (2013). Steric hindrance.
  • Harvard University. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
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  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
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  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

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Troubleshooting

stability and storage recommendations for 5-Fluoro-2-iodo-4-nitrotoluene

Document ID: FINT-STS-2026-01 Welcome to the technical support guide for 5-Fluoro-2-iodo-4-nitrotoluene (CAS: 1803811-31-5). This document is intended for researchers, scientists, and professionals in drug development. I...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: FINT-STS-2026-01

Welcome to the technical support guide for 5-Fluoro-2-iodo-4-nitrotoluene (CAS: 1803811-31-5). This document is intended for researchers, scientists, and professionals in drug development. It provides essential information on the stability and storage of this compound, along with troubleshooting guidance for common experimental challenges. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of 5-Fluoro-2-iodo-4-nitrotoluene.

Q1: What are the optimal short-term and long-term storage conditions for 5-Fluoro-2-iodo-4-nitrotoluene?

A1: Proper storage is critical to maintain the chemical integrity of 5-Fluoro-2-iodo-4-nitrotoluene. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended. For long-term storage (1-2 years), the compound should be kept in a freezer at -20°C.[1] It is imperative to store the compound in a tightly sealed container to prevent moisture ingress, and in a dry, well-ventilated area.[2]

Q2: Why is temperature control so important for this compound?

A2: Temperature control is crucial for two primary reasons. Firstly, like many complex organic molecules, lower temperatures slow down potential degradation pathways. Secondly, this compound has a relatively low melting point (reported as 28°C for the related compound 5-fluoro-2-nitrotoluene), and temperature fluctuations can affect its physical state and stability.[2] Storing at sub-zero temperatures ensures it remains in a solid, stable state, minimizing decomposition.

Q3: Is 5-Fluoro-2-iodo-4-nitrotoluene sensitive to light?

A3: Yes, compounds containing an iodo-group attached to an aromatic ring, like this one, are often sensitive to light. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds.[3] Exposure to UV or even ambient light can provide the energy to cleave this bond, leading to the formation of radical species and elemental iodine (I₂), which can discolor the product (often appearing yellowish or brownish) and introduce impurities into your experiments.[3] Therefore, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Q4: What substances are incompatible with 5-Fluoro-2-iodo-4-nitrotoluene?

A4: The primary incompatibility is with strong oxidizing agents.[4][5] The nitro group (-NO₂) on the toluene ring makes the compound susceptible to oxidation-reduction reactions. Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions. It is also advisable to avoid strong bases, which could potentially participate in nucleophilic aromatic substitution reactions.

Q5: What are the signs of degradation in my sample of 5-Fluoro-2-iodo-4-nitrotoluene?

A5: Visual inspection is the first step. A pure sample should be a solid. Any change in color, such as the appearance of a yellow or brown tint, can indicate the formation of iodine (I₂) due to light-induced degradation.[3] The presence of an unfamiliar odor or a change in the physical state (e.g., becoming oily or clumpy) at its recommended storage temperature could also signify degradation or contamination. For definitive assessment, analytical techniques such as NMR, HPLC, or GC-MS should be used to confirm purity.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 5-Fluoro-2-iodo-4-nitrotoluene.

Problem 1: Inconsistent or Poor Yields in a Reaction
  • Question: My reaction yields are significantly lower than expected or are inconsistent between batches. Could the starting material be the issue?

  • Answer and Workflow: Yes, the integrity of your starting material is paramount. Follow these troubleshooting steps:

    • Verify Purity: Before use, and especially if you suspect an issue, verify the purity of your 5-Fluoro-2-iodo-4-nitrotoluene. The recommended method is HPLC or GC-MS to check for the presence of impurities. A ¹H NMR can also be very informative.

    • Check for Degradation: Visually inspect the material for any color change. A yellowish tint is a common indicator of decomposition.

    • Review Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term) and protected from light. Accidental exposure to ambient temperatures or light for extended periods can compromise its stability.

    • Consider Solvent Purity: Ensure that the solvents used in your reaction are anhydrous and of high purity. The presence of water or other nucleophiles can lead to side reactions.

Problem 2: The Compound Appears Discolored
  • Question: My previously solid, off-white 5-Fluoro-2-iodo-4-nitrotoluene now has a distinct yellow or brownish color. Is it still usable?

  • Answer and Workflow: Discoloration typically indicates decomposition, specifically the formation of elemental iodine (I₂) due to the cleavage of the C-I bond.[3]

    • Assess the Extent: A very pale yellow color might indicate minor degradation, and the material could potentially be used for non-critical applications after re-purification. However, for sensitive applications like in drug development, its use is not recommended without purification.

    • Purification: If the material is deemed critical and cannot be replaced immediately, consider recrystallization from a suitable solvent system to remove the iodine and other impurities. The appropriate solvent will depend on the specific impurities present.

    • Prevent Recurrence: Review your storage protocol. Ensure the container is opaque or wrapped to block light and is stored at the correct temperature.

Quantitative Data Summary

ParameterRecommendationRationale
Short-Term Storage -4°C (1-2 weeks)[1]Slows degradation for immediate use.
Long-Term Storage -20°C (1-2 years)[1]Ensures maximum stability and shelf-life.
Light Exposure Store in an amber or foil-wrapped vial.Prevents light-induced cleavage of the C-I bond.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.Minimizes exposure to moisture and oxygen.
Incompatibilities Strong oxidizing agents, strong bases.[4][5]Prevents potentially hazardous reactions.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of 5-Fluoro-2-iodo-4-nitrotoluene and dissolve it in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration to 95% over 15 minutes.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic system.

  • Analysis: A pure sample should show a single major peak. The presence of additional peaks indicates impurities.

Logical Workflow Diagram

The following diagram outlines the decision-making process when troubleshooting issues with 5-Fluoro-2-iodo-4-nitrotoluene.

G start Start: Experiencing Inconsistent Results or Visual Degradation check_visual Visually Inspect the Sample: - Color Change? - Physical State Change? start->check_visual check_storage Review Storage History: - Correct Temperature? - Protected from Light? check_visual->check_storage If issues are observed purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis update_protocol Update Storage Protocols and Handling Procedures check_storage->update_protocol If protocols were not followed is_pure Is the sample pure? purity_analysis->is_pure use_in_rxn Proceed with Experiment is_pure->use_in_rxn Yes purify Purify the sample (e.g., Recrystallization) is_pure->purify No, but salvageable discard Discard and use a new, verified lot is_pure->discard No, significant degradation purify->purity_analysis Re-analyze discard->update_protocol

Caption: Troubleshooting workflow for 5-Fluoro-2-iodo-4-nitrotoluene.

References

  • Hypervalent organoiodine compounds . Wikipedia. [Link]

  • Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 . Chemia. (2023-07-27). [Link]

  • Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis . PMC - PubMed Central. (2018-06-21). [Link]

  • Organoiodine chemistry . Wikipedia. [Link]

  • Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis . OUCI. [Link]

  • Nitrotoluenes - HAZARD SUMMARY . NJ.gov. [Link]

  • 5-Fluoro-2-iodo-4-nitrotoluene | 1803811-31-5 . BIOFOUNT. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Analysis of 5-Fluoro-2-iodo-4-nitrotoluene: A Comparative NMR Study

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the corner...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-iodo-4-nitrotoluene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science.

Due to the limited availability of fully assigned experimental spectra for this specific molecule, this guide employs a predictive approach grounded in the fundamental principles of NMR spectroscopy. By systematically comparing the experimental data of structurally related compounds, we can deconstruct the influence of each substituent—fluoro, iodo, nitro, and methyl—on the chemical shifts and coupling constants of the benzene ring. This comparative analysis not only allows for a robust prediction of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-iodo-4-nitrotoluene but also serves as a practical demonstration of spectral interpretation techniques.

The Foundational Principles: Substituent Effects in NMR Spectroscopy

The chemical shift of a proton or carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. Electron-donating groups (EDGs) increase electron density, shielding the nuclei and causing an upfield shift (lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and resulting in a downfield shift (higher ppm values). These effects are transmitted through both inductive and resonance mechanisms and their impact varies depending on the substituent's position (ortho, meta, or para) relative to the nucleus .[1][2]

The substituents present in 5-Fluoro-2-iodo-4-nitrotoluene have distinct electronic properties:

  • Nitro Group (-NO₂): A strong electron-withdrawing group through both resonance and induction, causing significant deshielding, particularly at the ortho and para positions.[1][3]

  • Fluorine (-F): An electronegative atom that withdraws electron density inductively but can donate electron density through resonance via its lone pairs. Its overall effect is a complex interplay of these two factors.[4]

  • Iodine (-I): The least electronegative of the common halogens, it has a weaker inductive withdrawing effect. Its larger size can also lead to steric effects that influence the local electronic environment.

  • Methyl Group (-CH₃): A weak electron-donating group through induction, leading to a slight shielding effect.

Experimental NMR Data of Comparative Compounds

To build a predictive model for the NMR spectrum of 5-Fluoro-2-iodo-4-nitrotoluene, it is essential to examine the experimental data of simpler, related molecules. The following tables summarize the ¹H and ¹³C NMR data for key comparative compounds.

Table 1: ¹H NMR Data of Comparative Aromatic Compounds

CompoundSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Methyl (ppm)
p-Nitrotoluene CDCl₃7.33 (d)8.11 (d)-8.11 (d)7.33 (d)2.46 (s)
m-Nitrotoluene CDCl₃7.98 (s)-7.42 (t)7.51 (d)7.98 (d)2.47 (s)
2-Fluoro-4-nitrotoluene --8.00 (dd)-7.90 (dd)7.29 (t)2.56 (s)
3-Fluoro-4-nitrotoluene -7.20 (d)--7.35 (dd)7.05 (dd)2.55 (s)
2-Iodotoluene CDCl₃-7.20 (t)6.83 (t)7.78 (d)7.20 (t)2.40 (s)

Data compiled from various sources. Chemical shifts are reported in ppm downfield from TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Table 2: ¹³C NMR Data of Comparative Aromatic Compounds

CompoundSolventC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Methyl (ppm)
p-Nitrotoluene CDCl₃145.9129.8123.5146.2123.5129.821.6
m-Nitrotoluene CDCl₃139.5122.1148.3129.3135.2119.521.4
Nitrobenzene -148.3123.5129.4134.7129.4123.5-

Data compiled from various sources.[3][5][6][7] Chemical shifts are reported in ppm downfield from TMS.

Predictive Analysis of 5-Fluoro-2-iodo-4-nitrotoluene

The structure and numbering scheme for 5-Fluoro-2-iodo-4-nitrotoluene are shown below.

Caption: Structure of 5-Fluoro-2-iodo-4-nitrotoluene.

Predicted ¹H NMR Spectrum

Based on the additive effects of the substituents, we can predict the chemical shifts and coupling patterns for the two aromatic protons (H-3 and H-6) and the methyl protons.

  • Methyl Protons (C1-CH₃): This will be a singlet, likely appearing around 2.5-2.6 ppm, influenced by the adjacent iodine and the overall electron-withdrawing nature of the ring.

  • Aromatic Proton H-3: This proton is ortho to the iodine and the nitro group, and meta to the fluorine. The strong deshielding from the nitro group will be the dominant effect, placing this signal significantly downfield. It will likely appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF), with a small coupling constant (typically 2-3 Hz). We can predict a chemical shift in the range of 8.2-8.4 ppm.

  • Aromatic Proton H-6: This proton is ortho to the fluorine and the methyl group, and meta to the iodine. The fluorine atom will cause a significant splitting of this signal into a doublet due to three-bond coupling (³JHF), which is typically in the range of 8-10 Hz. The chemical shift will be influenced by the ortho methyl (shielding) and fluorine (deshielding), likely appearing in the range of 7.4-7.6 ppm.

Table 3: Predicted ¹H NMR Data for 5-Fluoro-2-iodo-4-nitrotoluene

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
CH₃ ~2.55s-Singlet, deshielded by adjacent iodine.
H-3 ~8.3d~2-3Strongly deshielded by ortho -NO₂; coupled to F.
H-6 ~7.5d~8-10Coupled to ortho F.
Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum also relies on substituent additivity. The direct attachment of fluorine will lead to a large one-bond C-F coupling constant (¹JCF), and smaller two- and three-bond couplings will also be observed for other carbons.

  • C-1 (ipso- to -CH₃): Influenced by the ortho iodine and fluorine. Expected around 135-140 ppm.

  • C-2 (ipso- to -I): The heavy atom effect of iodine will cause a significant upfield shift for this carbon. Expected around 90-100 ppm.

  • C-3: Deshielded by the adjacent nitro group. Expected around 125-130 ppm, showing a small C-F coupling.

  • C-4 (ipso- to -NO₂): Strongly deshielded. Expected around 148-152 ppm.

  • C-5 (ipso- to -F): Will appear as a doublet with a large ¹JCF coupling constant (around 240-250 Hz). The chemical shift will be significantly downfield, in the range of 160-165 ppm.

  • C-6: Influenced by the ortho fluorine and methyl group. Will appear as a doublet due to two-bond C-F coupling (²JCF, ~20-25 Hz). Expected around 115-120 ppm.

  • Methyl Carbon: Expected around 20-22 ppm.

Table 4: Predicted ¹³C NMR Data for 5-Fluoro-2-iodo-4-nitrotoluene

CarbonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
CH₃ ~21q-Typical methyl carbon chemical shift.
C-1 ~138d~3-5 (³JCF)Quaternary carbon adjacent to I and F.
C-2 ~95s-Shielded by heavy atom effect of iodine.
C-3 ~128d~4-6 (³JCF)Deshielded by adjacent -NO₂.
C-4 ~150d~8-10 (²JCF)Quaternary carbon attached to -NO₂.
C-5 ~162d~245 (¹JCF)Attached to F, large one-bond coupling.
C-6 ~118d~22 (²JCF)Shielded by ortho F, two-bond coupling.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for compounds like 5-Fluoro-2-iodo-4-nitrotoluene, a standardized experimental protocol is crucial.

Sample Preparation Workflow

G A Weigh 10-20 mg (1H) or 30-50 mg (13C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B Solubilization C Vortex or sonicate to ensure complete dissolution B->C Homogenization D Transfer solution to a clean 5 mm NMR tube C->D Transfer E Adjust sample height to ~4-5 cm D->E Volume Adjustment F Cap the tube and wipe it clean E->F Finalization

Caption: Standard workflow for NMR sample preparation.

NMR Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

  • Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is present).

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-iodo-4-nitrotoluene. By leveraging the well-established principles of substituent effects and comparing with the experimental data of analogous compounds, we have constructed a detailed and reliable spectral prediction. This approach underscores the power of systematic analysis in structural elucidation, even in the absence of a reference spectrum for the target molecule. Researchers working with this or structurally similar compounds can use this guide as a valuable tool for interpreting their own experimental data, confirming product identity, and advancing their scientific endeavors.

References

  • University of Calgary. (n.d.). Aromatic H. Retrieved from [Link]

  • ralk912. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrotoluene. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Retrieved from [Link]

  • Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Tambe, V. (n.d.). Comparison of 1H-NMR and 13C-NMR. Slideshare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in brief, 32, 106288. [Link]

  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 5(2), 183-186. [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry of 5-Fluoro-2-iodo-4-nitrotoluene Reaction Products

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry techni...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of products derived from 5-Fluoro-2-iodo-4-nitrotoluene, a versatile building block in organic synthesis. We will explore the expected products from key synthetic transformations and elucidate their mass spectrometric behavior, offering field-proven insights to guide your analytical workflow.

The Synthetic Landscape of 5-Fluoro-2-iodo-4-nitrotoluene

5-Fluoro-2-iodo-4-nitrotoluene is a polyfunctional aromatic compound primed for a variety of synthetic transformations. The presence of an iodine atom facilitates numerous palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group and the fluorine atom activate the ring for nucleophilic aromatic substitution (SNAr). Understanding the likely reaction products is the first step in developing a robust mass spectrometry-based analytical strategy.

The primary reaction pathways for this substrate include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate substituted alkynes.

  • Buchwald-Hartwig Amination: Cross-coupling with amines to form N-aryl products.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride by various nucleophiles.

Each of these reactions yields a distinct class of compounds with unique mass spectrometric fragmentation patterns.

Strategic Approaches to Mass Spectrometric Analysis

The choice of mass spectrometry technique is critical for the successful characterization of these reaction products. The polarity, volatility, and thermal stability of the analytes will dictate the most suitable ionization method.

Ionization Techniques: A Comparative Overview

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization sources for LC-MS analysis of small molecules.

  • ESI: This "soft" ionization technique is ideal for polar and ionizable compounds. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the source. For the expected products of 5-Fluoro-2-iodo-4-nitrotoluene reactions, ESI is generally a good starting point, particularly for the more polar products of Buchwald-Hartwig amination and some SNAr reactions.[1][2]

  • APCI: This technique is better suited for less polar and more volatile compounds that are not readily ionized by ESI.[1] APCI involves a corona discharge that ionizes the solvent, which in turn ionizes the analyte molecules. This can sometimes lead to more in-source fragmentation but can be advantageous for compounds that are difficult to protonate or deprotonate in solution. For the biaryl and alkynyl products from Suzuki and Sonogashira couplings, which may be less polar, APCI can be a valuable alternative or complementary technique.

Recommendation: For a comprehensive analysis, it is advisable to screen reaction mixtures using both ESI and APCI to ensure the detection of all potential products.

Elucidating Fragmentation Patterns: A Predictive Approach

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. By isolating a precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural information.

General Fragmentation of Nitroaromatic Compounds

Nitroaromatic compounds exhibit several characteristic fragmentation pathways. The most common cleavages involve the nitro group itself:

  • Loss of NO (30 Da): A common fragmentation pathway for nitroaromatics.

  • Loss of NO2 (46 Da): Another prevalent fragmentation, leading to a radical cation.

  • Loss of OH (17 Da): This can occur in ortho-substituted nitro compounds through an intramolecular hydrogen transfer, known as the "ortho effect".[3]

Predicted Fragmentation of Reaction Products

The Suzuki coupling of 5-fluoro-2-iodo-4-nitrotoluene with an arylboronic acid is expected to yield a 5-fluoro-4-nitro-2-aryl-toluene derivative.

  • Expected Molecular Ion: The mass of the molecular ion will be the sum of the masses of the 5-fluoro-4-nitrotoluene core (minus iodine) and the aryl group from the boronic acid.

  • Key Fragmentations:

    • Loss of NO and NO2 from the nitro group.

    • Cleavage of the newly formed C-C bond between the two aromatic rings.

    • Loss of a methyl radical from the toluene moiety.

The Sonogashira coupling with a terminal alkyne will produce a 5-fluoro-4-nitro-2-(alkynyl)toluene.

  • Expected Molecular Ion: The mass will correspond to the 5-fluoro-4-nitrotoluene core (minus iodine) plus the alkyne substituent.

  • Key Fragmentations:

    • Characteristic losses from the nitro group (NO, NO2).

    • Cleavage at the C-C single bond adjacent to the alkyne.

    • Fragmentation of the alkyne substituent itself.

The Buchwald-Hartwig amination will result in a 5-fluoro-4-nitro-2-(amino)toluene derivative. These products are generally more polar and well-suited for ESI.[4][5]

  • Expected Molecular Ion: The mass will be the sum of the 5-fluoro-4-nitrotoluene core (minus iodine) and the amine.

  • Key Fragmentations:

    • Losses of NO and NO2.

    • Alpha-cleavage adjacent to the nitrogen atom.

    • Fragmentation of the amine substituent.

In SNAr reactions, a nucleophile displaces the fluorine atom. The iodo and nitro groups remain on the aromatic ring.

  • Expected Molecular Ion: The mass will be that of 2-iodo-4-nitrotoluene plus the nucleophile, minus HF.

  • Key Fragmentations:

    • Loss of the nitro group fragments (NO, NO2).

    • Loss of an iodine radical (127 Da).

    • Cleavage of the bond between the aromatic ring and the nucleophile.

Experimental Protocols

For robust and reproducible results, a systematic approach to sample preparation and analysis is crucial.

Sample Preparation for LC-MS Analysis
  • Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture (e.g., 10 µL) with a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

  • Dilution: Dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Recommended LC-MS Parameters

Liquid Chromatography:

  • Column: A C18 reversed-phase column is a good starting point for separating the reaction components.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode is typically effective.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.

Mass Spectrometry:

  • Ionization Source (ESI):

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N2): 30-50 psi

    • Drying Gas (N2) Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Ionization Source (APCI):

    • Corona Current: 4-5 µA

    • Nebulizing Gas (N2): 30-50 psi

    • Vaporizer Temperature: 350-450 °C

  • Mass Analyzer:

    • Scan Range: m/z 100-1000

    • For MS/MS: Select the molecular ion of interest and apply a collision energy of 10-40 eV to induce fragmentation.

Data Presentation and Visualization

Comparative Data Table
Reaction TypeExpected Product StructurePredicted Molecular Ion (m/z)Key Predicted Fragment Ions (m/z)Recommended Ionization
Suzuki 5-Fluoro-4-nitro-2-phenyl-toluene229.08199, 183, 214ESI/APCI
Sonogashira 5-Fluoro-4-nitro-2-(phenylethynyl)toluene253.08223, 207APCI
Buchwald-Hartwig N-phenyl-(5-fluoro-4-nitro-2-methyl)aniline246.09216, 200, 169ESI
SNAr (with Morpholine) 4-(2-Iodo-4-nitro-5-methylphenyl)morpholine336.02209, 290, 306ESI

Note: The predicted molecular ions are for the most common isotopes and assume specific reactants (phenylboronic acid, phenylacetylene, aniline, and morpholine).

Visualizing Analytical Workflows

Mass_Spectrometry_Workflow cluster_Reaction Synthetic Reaction cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Data Data Interpretation Reaction_Mixture 5-Fluoro-2-iodo-4-nitrotoluene + Reagents Quench Quench Aliquot Reaction_Mixture->Quench Aliquot Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation Inject Ionization Ionization (ESI and/or APCI) LC_Separation->Ionization MS_Analysis MS Analysis (Full Scan) Ionization->MS_Analysis MSMS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Isolate Precursor Data_Processing Data Processing & Interpretation MSMS_Analysis->Data_Processing

Caption: A generalized workflow for the mass spectrometric analysis of reaction products.

Fragmentation_Pathways M_plus_H [M+H]+ M_minus_NO [M+H - NO]+ M_plus_H->M_minus_NO - 30 Da M_minus_NO2 [M+H - NO2]+ M_plus_H->M_minus_NO2 - 46 Da Other_Fragments Other Characteristic Fragments M_plus_H->Other_Fragments Specific to Product Class

Caption: Common fragmentation pathways for nitroaromatic compounds in positive ion mode.

Conclusion: A Data-Driven Approach to Synthesis

The successful synthesis and development of novel chemical entities rely on accurate and comprehensive analytical characterization. By strategically employing a combination of ESI and APCI mass spectrometry coupled with tandem MS for fragmentation analysis, researchers can confidently identify and structurally elucidate the diverse products arising from reactions of 5-Fluoro-2-iodo-4-nitrotoluene. This guide provides a foundational framework for developing robust analytical methods, enabling a data-driven approach to accelerate discovery and innovation in drug development and materials science.

References

  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]

  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. Available at: [Link]

  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. AKJournals. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central. Available at: [Link]

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Validation

A Comparative Guide to the Reactivity of 5-Fluoro-2-iodo-4-nitrotoluene and 2-iodo-4-nitrotoluene in Modern Synthetic Chemistry

Introduction to the Molecules 5-Fluoro-2-iodo-4-nitrotoluene and 2-iodo-4-nitrotoluene are valuable intermediates in organic synthesis, particularly for the construction of complex molecular architectures. Their utility...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Molecules

5-Fluoro-2-iodo-4-nitrotoluene and 2-iodo-4-nitrotoluene are valuable intermediates in organic synthesis, particularly for the construction of complex molecular architectures. Their utility stems from the presence of multiple reactive sites and electronically distinct substituents that can be selectively manipulated.

  • 2-iodo-4-nitrotoluene possesses an iodo group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions, and a nitro group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The methyl group offers a site for further functionalization.

  • 5-Fluoro-2-iodo-4-nitrotoluene introduces an additional fluorine substituent. This seemingly small change has profound implications for the molecule's electronic properties and, consequently, its reactivity in various transformations.

This guide will explore the comparative reactivity of these two compounds in three key areas of modern synthetic chemistry: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution.

Theoretical Framework for Reactivity Comparison

The reactivity of these molecules is governed by a combination of electronic and steric effects imparted by their substituents.

Electronic Effects

The electronic influence of a substituent on an aromatic ring can be dissected into inductive and resonance effects, which are quantitatively described by Hammett substituent constants (σ).

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both induction (-I) and resonance (-M). It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.

  • Iodo Group (-I): An interesting case, the iodo group is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). Overall, it is a deactivating group.

  • Fluoro Group (-F): The most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).

  • Methyl Group (-CH₃): An electron-donating group through induction (+I) and hyperconjugation.

In 5-Fluoro-2-iodo-4-nitrotoluene , the additional fluorine atom, positioned meta to the nitro group and ortho to the iodo group, will further increase the overall electron deficiency of the aromatic ring compared to 2-iodo-4-nitrotoluene .

Steric Effects

Steric hindrance can play a significant role in determining reaction rates and regioselectivity. The "ortho effect" describes the influence of substituents at the position adjacent to the reaction center. In the context of these molecules, the iodo group is ortho to the methyl group. In 5-Fluoro-2-iodo-4-nitrotoluene , the fluorine atom is also in an ortho position relative to the iodo group. This increased steric crowding around the C-I bond in the fluorinated analogue is expected to influence its reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which affects the rate-determining oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.

Prediction: Based on first principles, 2-iodo-4-nitrotoluene is expected to be slightly more reactive than 5-Fluoro-2-iodo-4-nitrotoluene in Suzuki-Miyaura coupling. The rationale is twofold:

  • Electronic Effects: The additional electron-withdrawing fluorine atom in the fluorinated compound makes the aromatic ring more electron-deficient. While this can sometimes accelerate oxidative addition, the dominant effect of strongly electron-withdrawing groups on the aryl halide is often a slight decrease in reactivity.

  • Steric Effects: The fluorine atom ortho to the iodine in 5-Fluoro-2-iodo-4-nitrotoluene increases steric hindrance around the C-I bond. This can slow down the approach of the palladium catalyst for the oxidative addition step.

While direct comparative data is unavailable, studies on similar systems support this prediction. For instance, the Suzuki-Miyaura coupling of ortho-substituted aryl halides often requires more forcing conditions or specialized catalyst systems to achieve high yields compared to their less hindered counterparts.

Illustrative Data from Analogous Systems:

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Iodo-5-methylfuranPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 4h92[1]
2-Bromo-5-methylfuranPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90°C, 12h75[1]

This data illustrates the higher reactivity of iodides over bromides. A similar, though less pronounced, trend would be expected when comparing the less sterically hindered 2-iodo-4-nitrotoluene with the more hindered 5-fluoro-2-iodo-4-nitrotoluene.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas the Mixture A->B C Add Palladium Catalyst B->C D Heat to Desired Temperature C->D E Monitor by TLC/GC-MS D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

  • To a reaction vessel, add the aryl iodide (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Prediction: Similar to the Suzuki-Miyaura coupling, 2-iodo-4-nitrotoluene is anticipated to be slightly more reactive than 5-Fluoro-2-iodo-4-nitrotoluene . The reasoning remains the same: the increased steric hindrance from the ortho-fluoro substituent in the fluorinated compound is likely to impede the oxidative addition of the palladium catalyst. While electronic effects are also at play, steric factors are often more pronounced in the Buchwald-Hartwig amination, especially with bulky phosphine ligands.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, Base, and Solvent B Degas the Mixture A->B C Add Palladium Precatalyst and Ligand B->C D Heat to Desired Temperature C->D E Monitor by TLC/GC-MS D->E F Cool and Filter E->F G Extract and Wash F->G H Purify by Column Chromatography G->H

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

  • In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5-2.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, BINAP, 1.2-2.4 eq relative to Pd).

  • Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane, THF).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. The generally accepted mechanism involves the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile.

Prediction: In stark contrast to palladium-catalyzed reactions, 5-Fluoro-2-iodo-4-nitrotoluene is predicted to be significantly more reactive than 2-iodo-4-nitrotoluene in SNAr reactions where the iodo group is the leaving group . The rationale is as follows:

  • Electronic Activation: The fluorine atom in 5-Fluoro-2-iodo-4-nitrotoluene is a strong electron-withdrawing group by induction. This effect, combined with the powerful electron-withdrawing nitro group, makes the carbon atom attached to the iodine even more electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The additional electron-withdrawing fluorine atom helps to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.

It is important to note that if the reaction conditions were tailored for the fluorine to act as the leaving group, the analysis would be different. However, given that iodine is a much better leaving group than fluorine, substitution at the C-I bond is the more probable outcome.

Illustrative Data from Analogous Systems:

While direct kinetic data for these specific compounds is scarce, the principles of SNAr are well-established. For example, the rate of SNAr on a series of para-substituted halonitrobenzenes generally increases with the electron-withdrawing ability of the other substituents on the ring.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Aryl Halide in Solvent B Add Nucleophile and Base (if needed) A->B C Heat or Stir at Room Temperature B->C D Monitor by TLC/GC-MS C->D E Quench Reaction D->E F Extract and Wash E->F G Purify by Crystallization or Chromatography F->G

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

  • Dissolve the aryl iodide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, THF).

  • Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq). If the nucleophile is not basic enough, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added.

  • Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Summary of Comparative Reactivity

The following table summarizes the predicted relative reactivity of the two compounds in the discussed reaction classes.

Reaction TypeMore Reactive CompoundRationale
Suzuki-Miyaura Coupling 2-iodo-4-nitrotoluene Less steric hindrance at the C-I bond.
Buchwald-Hartwig Amination 2-iodo-4-nitrotoluene Less steric hindrance at the C-I bond.
Nucleophilic Aromatic Substitution (at C-I) 5-Fluoro-2-iodo-4-nitrotoluene Increased electrophilicity of the C-I carbon and greater stabilization of the Meisenheimer intermediate due to the electron-withdrawing fluorine.

Conclusion for the Synthetic Chemist

The choice between 5-Fluoro-2-iodo-4-nitrotoluene and 2-iodo-4-nitrotoluene should be guided by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-iodo-4-nitrotoluene is likely the more reactive substrate due to lower steric hindrance around the reactive C-I bond. This may translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

  • For nucleophilic aromatic substitution reactions where the iodo group is the intended leaving group, 5-Fluoro-2-iodo-4-nitrotoluene is the superior choice. The additional fluorine atom significantly enhances the electrophilicity of the reaction center and stabilizes the key intermediate, leading to a faster reaction rate.

This guide provides a framework for understanding the nuanced reactivity of these two valuable building blocks. While the predictions are grounded in well-established chemical principles, it is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific synthetic target.

References

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  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
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Comparative

A Comparative Guide to the FT-IR Spectrum of 5-Fluoro-2-iodo-4-nitrotoluene

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unequivocal identification and characterization of novel compounds are paramount. 5-Fluoro-2-iodo-4-nitrotoluene, a polysubstituted aromat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unequivocal identification and characterization of novel compounds are paramount. 5-Fluoro-2-iodo-4-nitrotoluene, a polysubstituted aromatic compound, presents a unique spectroscopic challenge due to the confluence of various functional groups on a single benzene ring. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Fluoro-2-iodo-4-nitrotoluene, offering a comparative perspective against structurally related analogs. The supporting data and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate spectral interpretation and quality control.

The Analytical Imperative: Why FT-IR Spectroscopy?

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies corresponding to the energy of infrared radiation.[2] By analyzing the absorption of infrared light, we can deduce the presence of specific functional groups, making FT-IR an indispensable tool for structural elucidation and compound verification. For a molecule like 5-Fluoro-2-iodo-4-nitrotoluene, with its distinct substituents, FT-IR provides a characteristic "fingerprint," allowing for its differentiation from starting materials, byproducts, and other related compounds.

Predicted FT-IR Spectrum of 5-Fluoro-2-iodo-4-nitrotoluene: A Detailed Analysis

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations.[3][4][5]

    • Asymmetric NO₂ Stretch: Expected in the range of 1550-1475 cm⁻¹. The conjugation with the aromatic ring influences this position.[4]

    • Symmetric NO₂ Stretch: Expected in the range of 1360-1290 cm⁻¹.[4]

  • Carbon-Fluorine (C-F) Bond: The C-F stretching vibration is typically strong and appears in the 1300-1000 cm⁻¹ region.[6][7] Its exact position can be influenced by the electronic environment.

  • Carbon-Iodine (C-I) Bond: The C-I stretching vibration is found in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.[6][8]

  • Aromatic Ring (C=C and C-H):

    • Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][8]

    • Aromatic C=C Stretch: Medium to weak bands appear in the 1600-1450 cm⁻¹ region.[6][8]

    • C-H Out-of-Plane Bending: These bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[6][8]

  • Methyl Group (CH₃):

    • Asymmetric and Symmetric C-H Stretch: Expected in the 3000-2850 cm⁻¹ range.[6][9]

    • Asymmetric and Symmetric C-H Bending: Expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[10]

Comparative Spectral Analysis: Distinguishing 5-Fluoro-2-iodo-4-nitrotoluene

To highlight the unique spectral features of 5-Fluoro-2-iodo-4-nitrotoluene, a comparison with structurally similar molecules is essential. The presence or absence of key functional groups will manifest as distinct differences in their respective FT-IR spectra.

Compound Key Distinguishing Features in FT-IR Spectrum Rationale for Spectral Differences
5-Fluoro-2-iodo-4-nitrotoluene - Presence of strong C-F stretch (1300-1000 cm⁻¹)- Presence of C-I stretch (600-500 cm⁻¹)- Two strong NO₂ stretches (asymmetric and symmetric)The combination of fluoro, iodo, and nitro groups provides a unique fingerprint.
2-Iodo-4-nitrotoluene - Absence of a strong C-F stretching band.- Presence of C-I stretch and NO₂ stretches.[11]Lacks the fluorine substituent, thus no C-F vibrational mode will be observed.
5-Fluoro-4-nitrotoluene - Absence of the low-frequency C-I stretching band.- Presence of C-F and NO₂ stretches.The absence of the heavy iodine atom will result in the disappearance of the C-I absorption.
2,4-Dinitrotoluene - Absence of C-F and C-I stretching bands.- Likely more complex and intense NO₂ stretching bands due to the presence of two nitro groups.[12][13][14][15]The two nitro groups will have their own characteristic symmetric and asymmetric stretches, potentially leading to broader or split peaks.

Visualizing the Vibrational Landscape

To better understand the relationship between the molecular structure and its expected vibrational modes, the following diagram illustrates the key functional groups responsible for the characteristic FT-IR absorption bands of 5-Fluoro-2-iodo-4-nitrotoluene.

Caption: Molecular structure of 5-Fluoro-2-iodo-4-nitrotoluene and its key FT-IR vibrational modes.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For a solid sample such as 5-Fluoro-2-iodo-4-nitrotoluene, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended method due to its simplicity and minimal sample preparation.[16][17]

Objective: To obtain a clean, reproducible FT-IR spectrum of the solid sample.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)[18]

  • Spatula

  • Methanol or isopropanol for cleaning

  • Lint-free wipes

  • The solid sample of 5-Fluoro-2-iodo-4-nitrotoluene

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[19]

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the powdered 5-Fluoro-2-iodo-4-nitrotoluene sample onto the center of the ATR crystal.[16]

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[19] Inconsistent pressure can affect the quality and reproducibility of the spectrum.

  • Sample Spectrum Acquisition:

    • Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare them to the expected vibrational frequencies and the spectra of the comparative compounds.

  • Cleaning:

    • After the measurement, retract the press arm, and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination.[16]

Conclusion

The FT-IR spectrum of 5-Fluoro-2-iodo-4-nitrotoluene is predicted to be rich in information, with characteristic absorption bands corresponding to its nitro, fluoro, iodo, methyl, and aromatic functionalities. By understanding the expected positions of these bands and comparing them to the spectra of similar molecules, researchers can confidently identify and assess the purity of this important chemical intermediate. The use of ATR-FTIR provides a rapid and reliable method for obtaining high-quality spectral data, facilitating robust quality control in research and development settings.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

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  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

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  • ResearchGate. (2025, August 7). (PDF) Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C−F vibrational chromophore. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Iodo-4-nitrotoluene. NIST WebBook. Retrieved from [Link]

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  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of 5-FU. Retrieved from [Link]

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  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(4), 1308–1314. [Link]

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  • Tomkinson, J. (2010). Comment on: "FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene" by S. Ramalingam et al., Spectrochemica Acta A 75 (2010) 1308-1314. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(2), 539–540. [Link]

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Validation

A Comparative Guide to the X-ray Crystallography of 5-Fluoro-2-iodo-4-nitrotoluene Derivatives

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of 5-fluoro-2-iodo-4-nitrotoluene derivatives. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of 5-fluoro-2-iodo-4-nitrotoluene derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative. We will explore the synthesis, crystallization, and detailed structural analysis of this class of compounds, highlighting the unique insights that single-crystal X-ray diffraction (SC-XRD) offers over other analytical techniques.

Introduction: The Structural Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds, such as 5-fluoro-2-iodo-4-nitrotoluene and its derivatives, are pivotal building blocks in medicinal chemistry and materials science. The specific arrangement of electron-withdrawing (nitro, fluoro) and bulky, polarizable (iodo) groups on the toluene scaffold gives rise to a unique electronic and steric profile. This profile governs the intermolecular interactions that dictate crystal packing, which in turn influences critical solid-state properties like solubility, stability, and bioavailability in pharmaceuticals.

While techniques like NMR and mass spectrometry confirm chemical identity and connectivity, they provide limited information about the three-dimensional atomic arrangement and the subtle non-covalent interactions in the solid state.[1] Single-crystal X-ray diffraction (SC-XRD) is the unparalleled, authoritative method for obtaining this precise structural information, revealing bond lengths, bond angles, molecular conformation, and the intricate web of intermolecular forces.[2] This guide will use the closely related compound, 2,6-diiodo-4-nitrotoluene, as a primary exemplar to demonstrate the power of the crystallographic approach, given the scarcity of published structures for the exact title compound.

Experimental Foundation: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of a high-quality single crystal. This process is both an art and a science, demanding careful control over reaction conditions and crystallization parameters.

Synthesis Pathway

The synthesis of substituted nitrotoluenes is well-established, typically involving nitration of a corresponding toluene derivative.[3] For a compound like 5-fluoro-2-iodo-4-nitrotoluene, a multi-step synthesis starting from a commercially available fluorotoluene is a common strategy. The Leimgruber-Batcho indole synthesis, for instance, leverages the reactivity of 2-nitrotoluene derivatives as precursors.[4]

The Critical Step: Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size, well-formed, and free of defects—is the most challenging step.[5] The choice of solvent and technique is paramount.

Recommended Crystallization Protocol: Slow Evaporation & Vapor Diffusion

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane). An ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap, or parafilm with a few pinholes, to allow for slow solvent evaporation over several days to weeks.

    • Rationale: Rapid evaporation leads to the formation of powder or small, poorly-ordered crystals.[6] A slow process allows molecules to deposit onto the growing crystal lattice in an ordered fashion.

  • Vapor Diffusion (Alternative):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "bad" solvent).

    • Over time, the "bad" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.[6]

    • Rationale: This method provides exquisite control over the rate of saturation, often yielding higher quality crystals than slow evaporation.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following workflow outlines the standard, self-validating procedure for determining a crystal structure once a suitable crystal has been obtained.[7][8]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection 1. Crystal Selection (Microscope) crystal_mounting 2. Mounting (Glass Fiber/Loop) crystal_selection->crystal_mounting diffractometer 3. Mount on Diffractometer crystal_mounting->diffractometer preliminary 4. Unit Cell Determination (Preliminary Scans) diffractometer->preliminary data_collection 5. Full Data Collection (Sphere/Hemisphere) preliminary->data_collection integration 6. Integration (Convert spots to intensities) data_collection->integration scaling 7. Scaling & Merging (Correct for variations) integration->scaling space_group 8. Space Group Determination scaling->space_group structure_solution 9. Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement 10. Refinement (Least-squares fitting) structure_solution->refinement validation 11. Validation (CheckCIF) refinement->validation cif_output 12. Final CIF Output validation->cif_output intermolecular_interactions cluster_DINT1 Molecule 1 cluster_DINT2 Molecule 2 N1 N O1 O N1->O1 O2 O N1->O2 I2 I O1->I2 N-O···I Contact (Halogen Bond) I1 I Ring1 C₇H₅I Ring1->N1 Ring1->I1 N2 N O3 O N2->O3 O4 O N2->O4 Ring2 C₇H₅I Ring2->N2 Ring2->I2

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Determination of 5-Fluoro-2-iodo-4-nitrotoluene: A Comparative Analysis of Analytical Methodologies

Introduction: The Criticality of Purity for a Key Synthetic Intermediate 5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

5-Fluoro-2-iodo-4-nitrotoluene is a highly functionalized aromatic compound, serving as a critical intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals. Its unique substitution pattern—a fluorine atom, an iodine atom, and a nitro group on a toluene scaffold—provides multiple reaction sites for sophisticated molecular engineering. However, the very reactivity that makes it valuable also predisposes it to the formation of isomeric and process-related impurities during synthesis. The presence of even trace-level impurities can have profound consequences on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Therefore, the robust and accurate determination of its purity is not merely a quality control checkpoint but a cornerstone of process development and validation.[1][2] This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of 5-Fluoro-2-iodo-4-nitrotoluene. We will move beyond mere protocols to explore the scientific rationale behind method selection and parameter optimization, empowering researchers to make informed decisions for their specific analytical challenges.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of purity analysis in the pharmaceutical industry, and for good reason. Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from non-volatile impurities.[3] For 5-Fluoro-2-iodo-4-nitrotoluene, a non-polar C18 stationary phase is the logical choice, leveraging the molecule's hydrophobic aromatic character for retention.[3][4]

Principle of Separation

The separation mechanism hinges on the differential partitioning of the analyte and its impurities between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4] 5-Fluoro-2-iodo-4-nitrotoluene, being a relatively non-polar molecule, will be retained on the C18 column. Potential impurities, such as starting materials or by-products with different polarity (e.g., de-iodinated or isomeric variants), will exhibit different retention times, allowing for their separation and quantification.[5] The mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is modulated to control the elution.[4]

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.[6]

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the primary choice due to its versatility and strong retention of aromatic compounds.[4][7]

  • Mobile Phase Preparation:

    • Phase A: Ultrapure water.

    • Phase B: Acetonitrile (HPLC grade).

    • Causality: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.

  • Sample Preparation: Accurately weigh and dissolve the 5-Fluoro-2-iodo-4-nitrotoluene sample in the mobile phase (at initial conditions) or acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

    • Detection Wavelength: 254 nm.

      • Causality: The nitrotoluene moiety contains a strong chromophore, making UV detection highly sensitive. 254 nm is a common wavelength for aromatic compounds and provides a good response.

    • Gradient Elution:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 50% B

      • 26-30 min: Hold at 50% B (re-equilibration)

      • Causality: A gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted from the column.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in ACN) Filter Filter (0.45 µm) Sample->Filter Injector Inject 10 µL Filter->Injector MobilePhase Prepare Mobile Phase A: H2O | B: ACN Column C18 Column (4.6x150mm, 30°C) Injector->Column Gradient Elution 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area Report) Chromatogram->Purity GCMS_Workflow cluster_prep Sample Prep cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Prepare Dilute Sample (~100 µg/mL in Ethyl Acetate) Injector Inject into Heated Inlet (280°C, Split Mode) Sample->Injector Column GC Column (HP-5ms) Temperature Program Injector->Column Helium Carrier MS MS Detector (EI, 70 eV) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectra Extract Mass Spectra for each peak TIC->Spectra Analysis Calculate % Area Purity & Identify Impurities Spectra->Analysis QNMR_Workflow Prep 1. Precise Sample Prep - Weigh Analyte (m_analyte) - Weigh Internal Std (m_std) - Dissolve in Deuterated Solvent Acquire 2. NMR Acquisition - High Field (≥400 MHz) - Long Relaxation Delay (d1 ≥ 30s) - Sufficient Scans (S/N > 250) Prep->Acquire Process 3. Data Processing - Phasing & Baseline Correction - Integrate Analyte & Std Signals Acquire->Process Calculate 4. Purity Calculation Using the qNMR Formula Process->Calculate

Sources

Validation

A Comparative Guide to Palladium Catalysts for 5-Fluoro-2-iodo-4-nitrotoluene Coupling Reactions

Introduction: The Strategic Importance of a Challenging Building Block In the landscape of modern drug discovery and development, the synthesis of complex aromatic and heteroaromatic structures is a cornerstone of innova...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Challenging Building Block

In the landscape of modern drug discovery and development, the synthesis of complex aromatic and heteroaromatic structures is a cornerstone of innovation. 5-Fluoro-2-iodo-4-nitrotoluene stands out as a critical building block, prized for its utility in constructing pharmacologically active molecules, particularly kinase inhibitors. The strategic placement of its functional groups—an electron-withdrawing nitro group, a directing fluoro group, and a reactive iodo group—offers a versatile scaffold for molecular elaboration.

However, the very features that make this molecule valuable also present significant synthetic challenges. The strong electron-deficient nature of the aromatic ring, while activating the C-I bond for oxidative addition, can complicate other steps in the catalytic cycle and render the system sensitive to reaction conditions. Selecting the optimal palladium catalyst is therefore not merely a matter of choice, but a critical decision that dictates the efficiency, yield, and purity of the desired product. This guide provides a comparative analysis of prominent palladium catalyst systems for the cross-coupling of 5-Fluoro-2-iodo-4-nitrotoluene, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

At its core, the palladium-catalyzed cross-coupling reaction is an elegant dance of oxidation states, typically cycling between Pd(0) and Pd(II).[1] Understanding this fundamental mechanism is paramount to rational catalyst selection and troubleshooting. The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Fluoro-2-iodo-4-nitrotoluene. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[1][2]

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic fragment to the palladium(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

The choice of ligand is crucial as it directly influences the rates of these elementary steps, catalyst stability, and overall reaction scope.[1][4]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation (+ R'-M) ArPdR->Pd0 Reductive Elimination (+ Ar-R') Product Coupled Product (Ar-R') ArX 5-Fluoro-2-iodo- 4-nitrotoluene RM Coupling Partner (e.g., R'-B(OH)₂)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Catalyst Systems

Direct comparative studies on 5-Fluoro-2-iodo-4-nitrotoluene are sparse in the literature. However, by examining data from reactions with structurally and electronically similar substrates—specifically electron-deficient and sterically hindered aryl halides—we can derive a robust comparison of catalyst performance.[5] The following systems represent common and effective choices for such challenging couplings.

System 1: The Workhorse - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

This air-stable, commercially available Pd(0) complex is a classic choice for a wide range of coupling reactions. The triphenylphosphine ligands must dissociate to generate the coordinatively unsaturated, active catalyst.

  • Expertise & Causality: Pd(PPh₃)₄ is often a reliable starting point due to its simplicity. However, for electron-deficient substrates like our target, the relatively low electron-donating ability of PPh₃ may not sufficiently accelerate the oxidative addition step. Furthermore, the steric bulk is moderate, which might not be enough to promote the final reductive elimination step efficiently, potentially leading to slower reactions or the need for higher temperatures.

System 2: The Robust Performer - Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

This Pd(II) precatalyst, featuring a bidentate ferrocenyl phosphine ligand, is renowned for its thermal stability and effectiveness in challenging Suzuki-Miyaura couplings.

  • Expertise & Causality: The dppf ligand's "wide bite angle" creates a specific geometry around the palladium center that is highly effective at promoting reductive elimination.[6] This is particularly advantageous for sterically hindered or electron-poor substrates. The catalyst's robustness often translates to higher yields and better functional group tolerance compared to simpler phosphine systems.

System 3: The Modern Powerhouse - Buchwald Ligands (e.g., SPhos, XPhos) with a Pd(II) Precatalyst

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium catalysis.[7] These ligands, when combined with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, generate highly active catalysts in situ.

  • Expertise & Causality: Ligands like SPhos and XPhos are both extremely bulky and highly electron-donating.[7] The strong electron-donating character significantly accelerates the rate-limiting oxidative addition step, even with challenging substrates. The steric bulk forces the coupling partners into close proximity on the metal center, dramatically speeding up the reductive elimination step.[7][8] This combination often allows for reactions to be run at lower temperatures and with lower catalyst loadings, which is highly desirable in process chemistry.

Performance Data Summary

The following table summarizes typical performance characteristics for these catalyst systems in Suzuki-Miyaura couplings of challenging, electron-deficient aryl halides.

Catalyst SystemPd Source / LigandTypical Loading (mol%)Temperature (°C)Reaction Time (h)YieldKey Advantages
System 1 Pd(PPh₃)₄3 - 1080 - 11012 - 24Moderate-GoodCommercially available, easy to handle
System 2 Pd(dppf)Cl₂1 - 580 - 1004 - 16Good-ExcellentRobust, high functional group tolerance
System 3 Pd(OAc)₂ / SPhos0.5 - 2RT - 801 - 8ExcellentHigh activity, low catalyst loading, mild conditions

Note: Data is compiled and generalized from various sources involving electron-deficient aryl halides and should serve as a qualitative guide.

Experimental Protocols & Workflow

General Experimental Workflow

A successful cross-coupling reaction relies on a meticulous and systematic workflow. The following diagram illustrates the key stages from preparation to purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Oven-Dry Glassware (Schlenk Flask, Condenser) assemble Assemble Glassware Under Inert Gas (N₂/Ar) glassware->assemble add_solids Add All Solid Reagents to Flask assemble->add_solids purge Evacuate & Refill with Inert Gas (3x) add_solids->purge add_solvent Add Degassed Solvent via Syringe purge->add_solvent heat Heat to Desired Temperature with Stirring add_solvent->heat tlc Monitor Reaction by TLC/LC-MS heat->tlc quench Cool to RT & Quench (e.g., with H₂O) tlc->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.

Protocol: Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Fluoro-2-iodo-4-nitrotoluene with a generic arylboronic acid, leveraging the high activity of a modern catalyst system.

Trustworthiness: This protocol is designed to be self-validating. The use of an inert atmosphere is critical to prevent catalyst oxidation. Degassing the solvent removes dissolved oxygen, which can deactivate the Pd(0) species. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material and formation of the product before proceeding to workup.

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Fluoro-2-iodo-4-nitrotoluene, the arylboronic acid, the base (e.g., K₃PO₄), and the SPhos Pd G3 precatalyst.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe through the septum. For biphasic systems, add the organic solvent first, followed by degassed water.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Catalyst Selection Guide

The successful coupling of 5-Fluoro-2-iodo-4-nitrotoluene is readily achievable with the appropriate choice of palladium catalyst.

  • For initial exploratory work or when cost is a primary concern, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are viable starting points. They are robust and well-understood catalysts.[5]

  • For reactions requiring high efficiency, mild conditions, low catalyst loadings, and broad substrate scope, catalyst systems based on Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are unequivocally the superior choice.[7] Their ability to accelerate both oxidative addition and reductive elimination makes them particularly well-suited for challenging, electron-deficient substrates.

Ultimately, the optimal catalyst is reaction-specific. The insights and protocols provided in this guide serve as an authoritative starting point for researchers to accelerate their synthetic campaigns and efficiently access the complex molecules central to modern pharmaceutical development.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Ananikov, V. P. (2015). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. (2016). Semantic Scholar. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]

  • Marion, N., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2012). MDPI. Retrieved from [Link]

  • Beller, M., & Zapf, A. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Electronic Effects of Fluorine in 5-Fluoro-2-iodo-4-nitrotoluene

This guide provides an in-depth analysis of the electronic landscape of 5-Fluoro-2-iodo-4-nitrotoluene, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic landscape of 5-Fluoro-2-iodo-4-nitrotoluene, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple descriptions to dissect the nuanced interplay of inductive and resonance effects governed by its unique substitution pattern. We will explore the theoretical underpinnings, present robust experimental and computational methodologies for assessment, and compare its electronic profile to relevant chemical alternatives.

Chapter 1: Foundational Principles: The Duality of Inductive and Resonance Effects

The reactivity and properties of an aromatic ring are profoundly influenced by its substituents. These influences are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • The Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1][2] It arises from the difference in electronegativity between atoms, causing a polarization of the bond and a subsequent cascade of electron withdrawal (-I) or donation (+I) along the carbon skeleton. The inductive effect is distance-dependent, weakening significantly with each intervening bond.[1][3]

  • The Resonance Effect (-M / +M): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated system of the aromatic ring.[2][4] Electron-withdrawing groups with pi bonds (like -NO₂) pull electron density out of the ring (-M effect), while substituents with lone pairs (like -F or -OH) can donate electron density into the ring (+M effect).[2] Unlike the inductive effect, resonance is not attenuated by distance across the conjugated system.[4]

Fluorine is a classic example of an atom where these two effects are in opposition. As the most electronegative element, it exerts a powerful electron-withdrawing inductive (-I) effect.[5][6] However, its valence lone pairs can participate in resonance, donating electron density back to the ring (+M effect).[3][5] This duality is central to understanding the unique chemistry of fluorinated aromatics.

Chapter 2: Deconstructing the Substituents on the Toluene Ring

The electronic character of 5-Fluoro-2-iodo-4-nitrotoluene is a composite of the individual contributions from each of its four diverse substituents, positioned strategically on the toluene core.

  • The Nitro Group (-NO₂ at C4): This is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts both a strong inductive (-I) and a strong resonance (-M) effect, significantly decreasing the electron density of the aromatic ring and stabilizing negative charge.[7][8]

  • The Iodine Atom (-I at C2): As a halogen, iodine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive (-I) effect. However, its large size and diffuse p-orbitals result in poor overlap with the carbon 2p orbitals of the benzene ring, making its resonance donation (+M effect) very weak compared to fluorine.

  • The Fluorine Atom (-F at C5): The focal point of our analysis. Fluorine's powerful -I effect, owing to its supreme electronegativity, dominates its electronic character, making the ring electron-deficient.[5][6] Yet, its +M effect, arising from the overlap of its 2p lone-pair orbitals with the ring's π-system, cannot be ignored. This resonance donation preferentially increases electron density at the ortho and para positions relative to the fluorine atom.[5]

  • The Methyl Group (-CH₃ at C1): Alkyl groups are generally considered weak electron-donating groups through an inductive (+I) effect and hyperconjugation.

Chapter 3: The Integrated Electronic Landscape

The net electronic effect is the vector sum of these individual contributions. In 5-Fluoro-2-iodo-4-nitrotoluene, the powerful withdrawing effects of the nitro, iodo, and fluoro groups overwhelmingly deactivate the ring towards electrophilic aromatic substitution. However, the precise distribution of electron density is complex. The fluorine atom's +M effect will counteract the deactivation to a small degree at its ortho positions (C4 and C6) and its para position (C2).

Caption: Interplay of inductive (-I) and resonance (-M) effects.

Chapter 4: A Multi-Pronged Strategy for Experimental and Computational Assessment

To quantitatively and qualitatively assess the electronic effects, a combination of spectroscopic, kinetic, and computational methods is required.

Methodology 1: Spectroscopic Interrogation

Spectroscopy provides a direct window into the electronic environment of individual atoms within the molecule.

Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 15-20 mg of 5-Fluoro-2-iodo-4-nitrotoluene in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹³C NMR if required.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹⁹F NMR, use a broadband probe tuned to the fluorine frequency and reference the spectra to an external standard like CFCl₃.

  • Acquisition:

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single scan is often sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Data Analysis & Expected Outcome:

    • ¹³C NMR: The chemical shifts (δ) of the aromatic carbons are highly sensitive to electron density. We predict that C4 (attached to -NO₂) and C2 (attached to -I) will be significantly downfield (higher ppm) due to strong electron withdrawal. The chemical shift of C5 (attached to -F) will also be downfield, reflecting the dominant -I effect of fluorine. The precise shifts of C3 and C6 will reveal the subtle interplay of all substituents.

    • ¹⁹F NMR: The chemical shift of the fluorine atom provides a sensitive probe of its environment. Comparing this value to that of simpler fluorinated aromatics (e.g., fluorobenzene) allows for a quantitative assessment of the net electron-withdrawing/donating pressure from the other groups.

Methodology 2: Hammett Linear Free-Energy Relationships

The Hammett equation provides a powerful tool to quantify the electronic effect of a substituent by comparing the rate or equilibrium constant of a reaction for a substituted species to that of the unsubstituted parent compound.[7][9][10]

The core of the analysis lies in the Hammett substituent constants, σ, which are independent of the reaction itself.

Comparative Data: Hammett Substituent Constants

SubstituentPositionσ (Sigma) ValuePrimary Electronic Effect
-NO₂ para+0.78[7]Strong -I, -M
-I ortho+0.35 (approx.)[7]-I >> +M
-F meta+0.34[7]Strong -I
-CH₃ ----0.17 (para)[7]+I, Hyperconjugation

Causality: The positive σ values for the nitro, iodo, and fluoro groups confirm their electron-withdrawing nature.[10] The large positive value for the para-nitro group reflects its combined strong inductive and resonance withdrawal.[7] The meta-fluoro constant primarily reflects its strong inductive effect, as resonance does not strongly influence the meta position.

Methodology 3: In Silico Analysis with Density Functional Theory (DFT)

Computational chemistry provides visual and quantitative insights that complement experimental data.

Workflow: DFT Calculation

  • Structure Optimization: Build the 3D structure of 5-Fluoro-2-iodo-4-nitrotoluene. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive molecular properties.

  • Analysis:

    • Electrostatic Potential (ESP) Map: Generate an ESP map and overlay it on the molecule's electron density surface. This provides an intuitive, color-coded visualization of electron-rich (red/orange) and electron-poor (blue/green) regions.

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location can indicate sites susceptible to nucleophilic attack.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Assessment cluster_interpretation Data Interpretation start Obtain/Synthesize 5-Fluoro-2-iodo-4-nitrotoluene nmr NMR Spectroscopy (¹³C, ¹⁹F) start->nmr Sample ftir FTIR Spectroscopy start->ftir Sample dft DFT Modeling (ESP, HOMO/LUMO) start->dft Sample reactivity Kinetic Studies (Hammett Analysis) start->reactivity Sample data_integration Integrate Spectroscopic, Computational & Kinetic Data nmr->data_integration ftir->data_integration dft->data_integration reactivity->data_integration conclusion Define Electronic Profile & Predict Reactivity data_integration->conclusion

Caption: A comprehensive workflow for assessing electronic effects.

Chapter 5: Comparative Analysis with Alternative Building Blocks

The utility of 5-Fluoro-2-iodo-4-nitrotoluene is best understood by comparing its electronic profile to structurally similar compounds.

Data Summary: Comparison of Substituted Nitrotoluenes

CompoundKey SubstituentExpected ¹³C Shift of C4 (-NO₂)Ring Reactivity (vs. Benzene)Key Differentiating Feature
4-NitrotolueneNoneBaseline (Downfield)DeactivatedBaseline for comparison.[11][12]
2-Iodo-4-nitrotolueneIodine (-I)More DownfieldStrongly DeactivatedStrong inductive deactivation from iodine.
5-Chloro-2-iodo-4-nitrotolueneChlorine (-I > +M)Very DownfieldVery Strongly DeactivatedChlorine has a stronger -I effect than iodine but weaker than fluorine.
5-Fluoro-2-iodo-4-nitrotoluene Fluorine (-I >> +M) Most Downfield Most Strongly Deactivated Extreme inductive withdrawal from fluorine, partially offset by modest resonance donation.

This comparison highlights the unique position of the title compound. The fluorine atom serves as a powerful "electron sink" via its inductive effect, more so than chlorine or iodine, rendering the aromatic ring exceptionally electron-poor. This has profound implications for its synthetic applications, potentially enhancing its reactivity in nucleophilic aromatic substitution (SNAAr) reactions while making it highly resistant to electrophilic attack. The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance binding affinity.[13][14][15]

Conclusion

The electronic character of 5-Fluoro-2-iodo-4-nitrotoluene is dominated by strong electron withdrawal, driven primarily by the nitro group and the exceptionally high electronegativity of the fluorine atom. While the fluorine atom's inductive effect deactivates the ring, its capacity for resonance donation creates a nuanced electronic landscape that distinguishes it from other halogenated analogs. A rigorous assessment, combining NMR spectroscopy, computational DFT modeling, and an understanding of Hammett parameters, is essential for any researcher aiming to exploit this versatile building block. This integrated approach allows for the precise prediction and rationalization of its reactivity, paving the way for its effective use in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Hammett equation - Wikipedia. Wikimedia Foundation. [Link]

  • Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 288(1413), 281-291. [Link]

  • Analyzing substituent effects. Software for Chemistry & Materials (SCM). (2016). [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. (2025). [Link]

  • Does fluorine or chlorine have more of a resonance effect? Quora. (2017). [Link]

  • Resonance vs Inductive Effects (video). Khan Academy. [Link]

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  • Boggess, W. C., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34653–34663. [Link]

  • Boggess, W. C., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Cortes-Guzman, F., & Martin-Polo, M. O. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. Molecules, 19(3), 3273-3288. [Link]

  • Inductive Effect Vs Resonance (Rule of Organic Chemistry). YouTube. (2018). [Link]

  • Zheng, Y., et al. (2025). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. University Chemistry, 40(3), 193-198. [Link]

  • Matito, E., et al. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. Molecules, 26(2), 481. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

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  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (2024). [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. (1996). [Link]

  • Hammett correlations corresponding to fluorination of... ResearchGate. [Link]

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  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

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Validation

A Comparative Guide to HPLC Method Development for Monitoring 5-Fluoro-2-iodo-4-nitrotoluene Reactions

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving 5-Fluoro-2-iodo-4-nitrotoluene. Geared t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving 5-Fluoro-2-iodo-4-nitrotoluene. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. Instead, it delves into the rationale behind experimental choices, offering a comparative analysis of different chromatographic conditions to empower you to build a self-validating and efficient analytical method.

The Analytical Challenge: Understanding the Analyte and its Reactions

5-Fluoro-2-iodo-4-nitrotoluene is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a nitro group, a fluorine atom, and an iodine atom on a toluene backbone, presents a unique set of challenges and opportunities for HPLC analysis. The primary analytical goal is to develop a method that can baseline-separate the starting material from its potential products, intermediates, and by-products in common synthetic routes like Suzuki and Sonogashira cross-coupling reactions.[2][3]

These reactions typically involve the substitution of the iodine atom, leading to significant changes in the polarity and UV absorbance of the resulting molecules. A successful HPLC method must be able to resolve compounds with varying hydrophobicities and electronic properties.

Strategic Method Development: A Systematic Approach

A successful HPLC method is not developed by chance, but through a systematic evaluation of key parameters.[4] The following sections compare different approaches to column selection, mobile phase optimization, and detector settings, providing the rationale for each choice.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical decision in HPLC method development.[5] For aromatic and moderately polar compounds like 5-Fluoro-2-iodo-4-nitrotoluene and its derivatives, reversed-phase chromatography is the most suitable technique.[6] Here, we compare three common reversed-phase columns:

  • C18 (Octadecyl Silane): The workhorse of reversed-phase HPLC, C18 columns provide excellent hydrophobic retention.[6] They are a good starting point for most small molecules.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] This can be particularly advantageous for separating compounds with aromatic rings.

  • Cyano (CN): Cyano columns have unique polarity and can be used in both reversed-phase and normal-phase modes. In reversed-phase, they provide less hydrophobic retention than C18 but can offer different selectivity for polar compounds.

Experimental Workflow for Column Screening

Caption: A logical workflow for initial column screening.

Table 1: Comparative Performance of Different Stationary Phases

Stationary PhaseRetention Factor (k) of 5-Fluoro-2-iodo-4-nitrotolueneResolution (Rs) between Starting Material and a Hypothetical Suzuki ProductPeak Shape (Asymmetry)Rationale for Performance
C18 5.21.81.1Good hydrophobic retention, but may not be optimal for structurally similar aromatic compounds.
Phenyl-Hexyl 4.52.51.0Enhanced resolution due to π-π interactions, offering better separation of aromatic analytes.[7]
Cyano 2.11.21.3Lower retention and poorer resolution for these compounds in reversed-phase mode.

Data is hypothetical and for illustrative purposes.

Mobile Phase Optimization: Fine-Tuning the Separation

Once a suitable column is selected, the mobile phase composition is optimized to achieve the desired separation in a reasonable timeframe.[8][9] This involves a careful selection of the organic modifier, pH (if applicable), and buffer.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.

  • Aqueous Phase: For neutral compounds like 5-Fluoro-2-iodo-4-nitrotoluene, the pH of the mobile phase has a minimal effect on retention. However, if any potential impurities or products have ionizable functional groups, controlling the pH with a buffer is crucial for reproducible chromatography.[8]

  • Gradient vs. Isocratic Elution: A gradient elution, where the concentration of the organic solvent is increased during the run, is highly recommended for analyzing reaction mixtures with components of varying polarities.[8] This ensures that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp peaks.

Experimental Protocol: Mobile Phase Optimization

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) to elute all components of the reaction mixture.

  • Focus the Gradient: Based on the initial run, narrow the gradient around the elution time of the peaks of interest to improve resolution.

  • Optimize Flow Rate: A flow rate of 1.0 mL/min is a good starting point for a standard 4.6 mm ID column. Adjusting the flow rate can impact resolution and analysis time.[8]

  • Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times.[8]

Detector Settings: Seeing Your Analytes

The nitroaromatic nature of 5-Fluoro-2-iodo-4-nitrotoluene and its derivatives makes UV detection an ideal choice. The nitro group provides a strong chromophore. Based on literature for similar nitrotoluene compounds, a detection wavelength in the range of 254 nm to 284 nm should provide good sensitivity for the parent compound and its reaction products.[11][12] It is always advisable to determine the UV maxima of the main components by running a UV scan with a diode array detector (DAD).

Comparative Analysis of Optimized Methods

To illustrate the impact of methodical optimization, the table below compares a non-optimized method with a fully optimized one.

Table 2: Comparison of Non-Optimized vs. Optimized HPLC Methods

ParameterNon-Optimized MethodOptimized MethodJustification for Improvement
Column C18, 5 µm, 150 x 4.6 mmPhenyl-Hexyl, 3.5 µm, 100 x 4.6 mmPhenyl-Hexyl provides better selectivity for aromatic compounds. Smaller particle size and shorter length improve efficiency and reduce run time.
Mobile Phase A Water0.1% Formic Acid in WaterThe addition of a small amount of acid can improve peak shape for some compounds, even if they are not ionizable.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a good choice for these analytes.
Gradient 10-90% B in 20 min40-70% B in 10 minA focused gradient significantly reduces the run time while maintaining resolution.
Flow Rate 1.0 mL/min1.2 mL/minA slightly higher flow rate can be used with the shorter column to further decrease analysis time without sacrificing performance.
Detection 254 nm265 nm (determined by DAD)Using the UV maximum of the main analyte enhances sensitivity.
Resolution (Rs) 1.8> 2.5 for all critical pairsThe combination of a selective column and optimized gradient leads to superior separation.
Run Time 25 min12 minThe optimized method is more than twice as fast, increasing sample throughput.

Data is hypothetical and for illustrative purposes.

Recommended HPLC Method and Protocol

Based on the comparative analysis, the following method is recommended for the routine analysis of 5-Fluoro-2-iodo-4-nitrotoluene reactions.

Final Optimized HPLC Method

Caption: Schematic of the final recommended HPLC system.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., Acetonitrile) to a final concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 3.5 µm, 100 x 4.6 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0.0 min: 40% B

      • 8.0 min: 70% B

      • 8.1 min: 40% B

      • 12.0 min: 40% B

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD) at 265 nm

  • Data Analysis: Integrate the peaks of interest and calculate the relative peak areas to monitor reaction progress. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

Conclusion: A Framework for Success

Developing a robust HPLC method for monitoring reactions of 5-Fluoro-2-iodo-4-nitrotoluene is a systematic process. By understanding the physicochemical properties of the analytes and methodically evaluating key chromatographic parameters, a highly efficient and reliable method can be achieved. This guide has provided a comparative framework to aid in these decisions, emphasizing the rationale behind each choice. The presented optimized method, utilizing a Phenyl-Hexyl stationary phase and a focused gradient, serves as a powerful starting point for your specific application. Remember that every reaction is unique, and some fine-tuning of this method may be necessary to achieve optimal performance for your specific set of reactants, products, and potential by-products.

References

  • Vertex AI Search, & Google. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International.
  • Vertex AI Search, & Google. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Vertex AI Search, & Google. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
  • Vertex AI Search, & Google. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Vertex AI Search, & Google. (n.d.). Selecting the Right Column for Your Reversed Phase Method - Phenomenex.
  • Vertex AI Search, & Google. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific.
  • Vertex AI Search, & Google. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Vertex AI Search, & Google. (n.d.). Strategies for Method Development and Optimization in HPLC - Drawell.
  • Vertex AI Search, & Google. (n.d.). HPLC Column Selection Guide - Chromtech.
  • Vertex AI Search, & Google. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. - IU Indianapolis ScholarWorks.
  • Vertex AI Search, & Google. (n.d.). UV – visible absorption spectra of 2-nitrotoluene ( 11 ) matrix-... - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). UV-Visible spectrum for reduction of (a) p-nitrophenol (b)... - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum.
  • Vertex AI Search, & Google. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR.
  • Vertex AI Search, & Google. (n.d.). 5-Fluoro-2-nitrotoluene - nordmann.global.
  • Vertex AI Search, & Google. (n.d.). Suzuki Coupling - Organic Chemistry Portal.
  • Vertex AI Search, & Google. (n.d.). Sonogashira coupling - Wikipedia.

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Comparative

A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 5-Aryl-5-Fluoro-2-iodo-4-nitrotoluene Derivatives

For the modern medicinal chemist and process development scientist, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The palladium-catalyzed cross-coupling reaction is an indi...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. The palladium-catalyzed cross-coupling reaction is an indispensable tool in this endeavor. This guide provides an in-depth, comparative analysis of two titans of the field—the Suzuki-Miyaura and Stille couplings—specifically for the functionalization of the highly activated and electronically complex substrate, 5-Fluoro-2-iodo-4-nitrotoluene. Our focus is to arm researchers with the field-proven insights necessary to select the optimal synthetic route for their specific needs.

The substrate , 5-Fluoro-2-iodo-4-nitrotoluene, presents a unique chemical landscape. The presence of a nitro group and a fluorine atom renders the aryl iodide electron-deficient, which generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the nitro group can also be a liability, susceptible to reduction under certain catalytic conditions. This guide will dissect the nuances of both Suzuki and Stille couplings in navigating this chemical challenge.

Mechanistic Showdown: A Tale of Two Catalytic Cycles

At the heart of both the Suzuki and Stille reactions lies a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] While the fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to both, the nature of the organometallic reagent—organoboron vs. organotin—gives rise to distinct mechanistic pathways and practical considerations.

The Suzuki-Miyaura Coupling: A Boron-Based Powerhouse

The Suzuki coupling typically employs an organoboronic acid or ester as the nucleophilic partner.[2] A key feature of this reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[1][2]

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling: The Tin-Tough Veteran

The Stille coupling utilizes an organostannane as the transmetalating agent.[3][4] A significant advantage of this method is that it often proceeds under neutral conditions, as the organotin reagent is sufficiently nucleophilic to transmetalate without the need for base activation.[5] This can be a critical advantage when dealing with base-sensitive functional groups.

Stille_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Figure 2: Catalytic Cycle of the Stille Coupling.

Head-to-Head Comparison: Performance Metrics

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboronic acids/estersOrganostannanes
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Functional Group Tolerance Generally good, but the required base can be detrimental to sensitive functional groups.Excellent, often proceeding under neutral conditions, making it ideal for substrates with sensitive functionalities.[5]
Reaction Conditions Requires a base for activation of the boron reagent.[2]Often proceeds under neutral or milder conditions.
Byproduct Removal Boronic acid byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove completely from the desired product.
Availability of Reagents A vast library of commercially available boronic acids and esters.A wide variety of organostannanes are available, though perhaps less extensive than boronic acids.

Field-Proven Insights and Recommendations

For the specific case of 5-Fluoro-2-iodo-4-nitrotoluene, both Suzuki and Stille couplings are viable options. The electron-deficient nature of the aryl iodide should facilitate the initial oxidative addition step in both catalytic cycles. However, the choice between the two will likely hinge on the nature of the coupling partner and the overall synthetic strategy.

Choose Suzuki Coupling when:

  • Low toxicity is a primary concern: The use of relatively benign organoboron reagents and the ease of removal of boron-containing byproducts make the Suzuki coupling a more environmentally friendly and often preferred method, especially in industrial settings.

  • A wide variety of coupling partners are being screened: The vast commercial availability of diverse boronic acids allows for rapid exploration of structure-activity relationships.

  • The coupling partner is robust to basic conditions: The necessity of a base is a key consideration. If the coupling partner and the product are stable to the chosen base, the Suzuki reaction is an excellent choice.

Choose Stille Coupling when:

  • Substrate is sensitive to basic conditions: The ability to perform the Stille coupling under neutral conditions is its standout advantage, particularly when dealing with substrates that possess base-labile functional groups.[5]

  • High functional group tolerance is paramount: The Stille reaction is renowned for its compatibility with a wide array of functional groups, including the nitro group present in the target substrate.[5][6]

  • Orthogonal reactivity is required: In complex syntheses, the unique reactivity of organostannanes can be exploited for selective couplings where other organometallics might fail.

Experimental Protocols: A Starting Point for Your Research

Protocol 1: Suzuki-Miyaura Coupling of 5-Fluoro-2-iodo-4-nitrotoluene

This protocol is adapted from established methods for the Suzuki coupling of aryl halides.[7]

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 8 mol%) or a more advanced ligand like XPhos.

  • Potassium carbonate (K2CO3, 2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Fluoro-2-iodo-4-nitrotoluene (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)2 (2 mol%) and the phosphine ligand (8 mol%).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling of 5-Fluoro-2-iodo-4-nitrotoluene

This protocol is based on general procedures for the Stille coupling of aryl iodides.[8]

Materials:

  • 5-Fluoro-2-iodo-4-nitrotoluene

  • Aryltributylstannane (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3, 6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 5-Fluoro-2-iodo-4-nitrotoluene (1 equivalent) and the aryltributylstannane (1.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd2(dba)3 (1.5 mol%) and P(o-tol)3 (6 mol%).

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, saturated aqueous potassium fluoride solution (to remove tin byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: Making an Informed Decision

The choice between Suzuki and Stille coupling for the functionalization of 5-Fluoro-2-iodo-4-nitrotoluene is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis. The Suzuki coupling offers a greener and often more practical approach, provided the basic conditions are tolerated. Conversely, the Stille coupling provides a powerful alternative when functional group compatibility under neutral conditions is the primary concern, despite the inherent toxicity of the tin reagents. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select the most appropriate method to advance their synthetic campaigns.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Panek, J. S. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth. 2011, 88, 197. [Link]

  • Gate Chemistry. Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Novak, B. M.; Wallow, T. I. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Heitmann, D. et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups?. [Link]

  • Heitmann, D. et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • PubMed. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

  • Royal Society of Chemistry. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-Fluoro-2-iodo-4-nitrotoluene

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you, my colleagues in research and development, can handle our products with the utmost safety and confidence. 5-Fluoro-2-...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you, my colleagues in research and development, can handle our products with the utmost safety and confidence. 5-Fluoro-2-iodo-4-nitrotoluene is a highly specialized reagent with significant potential in synthetic chemistry. However, its structural characteristics—a halogenated nitroaromatic compound—necessitate a rigorous and informed approach to its disposal. This guide provides the essential, immediate safety and logistical information for managing its waste stream, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

The disposal protocol for any chemical is dictated by its inherent risks. 5-Fluoro-2-iodo-4-nitrotoluene combines several hazard classes in one molecule. Its proper handling is rooted in understanding its reactivity, toxicity, and environmental fate. While specific toxicological data for this exact compound is limited, we can infer a reliable hazard profile from its constituent functional groups and data on structurally analogous compounds.

Physicochemical and Toxicological Properties

The properties summarized below are based on data for closely related compounds like 5-Fluoro-2-nitrotoluene and 2-Fluoro-4-nitrotoluene. This data informs the necessary precautions.[1][2][3]

PropertyInferred Value/CharacteristicImplication for Disposal
Physical State Solid or low-melting point liquid.[3]Dictates whether to handle as solid or liquid waste.
Boiling Point High; ~97-98 °C at reduced pressure.[3]Low volatility at room temperature, but vapors can be released if heated.
Solubility Insoluble in water; soluble in organic solvents.[4]Do not dispose of down the drain. Contaminated solvents must be treated as hazardous waste.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Requires stringent use of Personal Protective Equipment (PPE) to prevent exposure.
Irritation Causes skin and serious eye irritation; may cause respiratory irritation.[1][2]Mandates careful handling to avoid contact and inhalation.
Sensitization Data not available, but should be handled as a potential sensitizer.[3]Repeated exposure should be minimized.
Carcinogenicity No components listed as a carcinogen by IARC.[3]Prudent handling is still required due to acute toxicity.
Environmental Hazards & Reactivity

Nitroaromatic compounds are recognized as priority pollutants by the U.S. Environmental Protection Agency due to their potential for environmental persistence and toxicity to aquatic life.[5][6]

  • Environmental Persistence : The stability of the benzene ring and the electron-withdrawing nature of the nitro group make these compounds resistant to natural oxidative degradation.[5] They should not be released into the environment.[7][8]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[1] Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides, carbon monoxide, hydrogen fluoride, and hydrogen iodide.[1][7]

  • Explosive Potential : While not all nitro-compounds are explosive, some can form explosive mixtures or are shock-sensitive, especially polynitrated aromatics.[9][10] As a precaution, 5-Fluoro-2-iodo-4-nitrotoluene waste should be protected from heat, friction, and shock.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is a self-validating system designed to ensure compliance and safety from the point of waste generation to its final disposal.

Step 1: Risk Assessment and Personal Protective Equipment (PPE)

Before handling the waste, perform a final risk assessment. The required PPE is non-negotiable and essential for preventing exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11mm).

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[2][11]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or spills, consider additional protective clothing.[6]

  • Respiratory Protection : All handling of waste must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6]

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions. 5-Fluoro-2-iodo-4-nitrotoluene waste must be categorized as Halogenated Organic Waste .[12][13]

The decision-making process for segregating this waste is visualized in the workflow below.

WasteSegregation start Waste Generated: 5-Fluoro-2-iodo-4-nitrotoluene is_organic Is it an organic compound? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes inorganic Inorganic Waste is_organic->inorganic No is_nitro Does it contain a Nitro (NO2) group? is_halogenated->is_nitro Yes non_halogenated Non-Halogenated Organic Waste is_halogenated->non_halogenated No halogenated_waste Segregate as: HALOGENATED ORGANIC WASTE is_nitro->halogenated_waste Yes (Note Special Hazard)

Sources

Handling

Personal protective equipment for handling 5-Fluoro-2-iodo-4-nitrotoluene

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-Fluoro-2-iodo-4-nitrotoluene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) fo...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 5-Fluoro-2-iodo-4-nitrotoluene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related molecules, such as fluoronitrotoluenes and iodonitrobenzenes, to establish a robust safety protocol. The principles of proactive risk mitigation and a deep understanding of chemical causality are central to this guide.

Hazard Analysis: A Structural Analogy Approach

  • Nitroaromatics : Compounds like p-nitrotoluene are known to be toxic if swallowed, in contact with skin, or inhaled.[2] They can cause damage to organs through prolonged or repeated exposure and may lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[3] The effects of exposure can be delayed.[3]

  • Halogenated Toluenes : Fluorinated and iodinated aromatic compounds can cause skin, eye, and respiratory irritation.[4][5][6][7] Upon combustion or thermal decomposition, they can release toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[3]

Based on these structural analogies, 5-Fluoro-2-iodo-4-nitrotoluene should be treated as a hazardous substance with acute toxicity (oral, dermal, inhalation), and as a skin and eye irritant.

Personal Protective Equipment (PPE): A Multi-layered Defense

A dynamic approach to PPE selection is crucial, adapting to the scale and nature of the procedure. The following table outlines the recommended PPE for handling 5-Fluoro-2-iodo-4-nitrotoluene.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (small quantities) Chemical splash goggles[8][9]Nitrile gloves (double-gloved)[10]Full-length lab coatNot required if performed in a certified chemical fume hood
Solution Preparation & Reactions Chemical splash goggles and a face shield[8][11]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile)[10]Chemical-resistant apron over a flame-resistant lab coatRequired if there is a potential for aerosol generation outside of a fume hood
Large-Scale Operations (>5g) Face shield and chemical splash goggles[8][11]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)[10]Chemical-resistant suit or coveralls[11][12]Air-purifying respirator with appropriate cartridges for organic vapors and acid gases
Spill Cleanup Full-face respirator with appropriate cartridgesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsFull-face respirator with appropriate cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the handling of 5-Fluoro-2-iodo-4-nitrotoluene.

Preparation and Weighing
  • Pre-operational Check : Ensure that a certified chemical fume hood is available and functioning correctly. The work area should be clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • PPE : Don the appropriate PPE as outlined in the table above for small quantity handling.

  • Weighing : Conduct all weighing operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel inside the fume hood.

Reaction Setup and Execution
  • Glassware : Inspect all glassware for cracks or defects before use.

  • Inert Atmosphere : If the reaction is air-sensitive, ensure the system is properly set up for inert gas blanketing.

  • Heating : If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid open flames.[4]

  • Monitoring : Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety.

  • Waste Segregation : All solid waste contaminated with 5-Fluoro-2-iodo-4-nitrotoluene (e.g., weighing boats, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[13]

  • Container Disposal : Empty containers that held 5-Fluoro-2-iodo-4-nitrotoluene should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.

  • Decontamination : All glassware and equipment should be decontaminated before being removed from the fume hood.

Diagrams

Safe Handling Workflow

Safe Handling Workflow for 5-Fluoro-2-iodo-4-nitrotoluene cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_check Pre-operational Check don_ppe Don Appropriate PPE prep_check->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Vessel weigh->transfer reaction Conduct Reaction transfer->reaction decontaminate Decontaminate Equipment reaction->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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